((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHUYYZISIIMT-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430930 | |
| Record name | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389573-45-9, 109887-53-8 | |
| Record name | Paroxol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389573459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROXOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC4L1C104G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a chiral piperidine derivative, is a molecule of significant interest in the pharmaceutical landscape. Its primary importance lies in its role as a key intermediate in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used for treating depression and other anxiety disorders.[1][2] The precise stereochemistry of this compound is crucial for its biological activity and metabolic stability. This guide provides a comprehensive technical overview of its synthesis, properties, and analytical characterization.
Compound Identification and Properties
| Property | Value | Source |
| CAS Number | 389573-45-9 | [2] |
| Molecular Formula | C13H18FNO | [2] |
| Molecular Weight | 223.29 g/mol | [2] |
| Appearance | White to light yellow crystal powder | |
| Melting Point | 97-101 °C |
Stereoselective Synthesis
The synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with high enantiomeric purity is critical for its use as a pharmaceutical intermediate. A common and effective method involves an organocatalytic Michael addition followed by a reduction step.[2]
Synthesis Pathway Overview
Caption: General synthesis pathway for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Experimental Protocol: Stereoselective Synthesis
While a precise, step-by-step protocol for the specific (3R,4S) isomer is proprietary and often detailed in patents, a general procedure based on established chemical transformations is outlined below. This process typically achieves a high enantiomeric excess (>98%).[2]
Step 1: Synthesis of 4-Fluoroethyl Cinnamate
-
To a solution of potassium hydroxide in dehydrated ethanol, add a mixture of p-fluorobenzaldehyde and triethyl phosphonoacetate at 20-25°C.
-
Allow the reaction to proceed for several hours.
-
Filter the reaction mixture and remove the ethanol by distillation.
-
The resulting crude product is then purified to yield 4-fluoroethyl cinnamate.
Step 2: Formation of the Piperidinedione Intermediate
-
React the 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate in the presence of a suitable base (e.g., sodium ethoxide) in an appropriate solvent like dehydrated ethanol.
-
This reaction proceeds via a Michael addition to form the cyclic piperidinedione intermediate.
Step 3: Reduction to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
-
The piperidinedione intermediate is then reduced using a reducing agent such as potassium borohydride in the presence of a Lewis acid like boron trifluoride diethyl etherate in a solvent like tetrahydrofuran.
-
This reduction step should be performed under controlled temperature conditions to ensure stereoselectivity.
-
The final product, ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, is then isolated and purified.
Pharmacological Profile
The pharmacological activity of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is primarily attributed to its structural similarity to Paroxetine. As a precursor to this potent SSRI, it is expected to exhibit inhibitory activity at the serotonin transporter (SERT).[2]
Mechanism of Action
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and functional groups present in the molecule.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the absolute stereochemistry of the molecule, confirming the (3R,4S) configuration. This method also provides detailed information about bond lengths, angles, and the conformation of the piperidine ring.
Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for determining the enantiomeric purity of the compound. A suitable chiral stationary phase is used to separate the (3R,4S) enantiomer from its (3S,4R) counterpart.
Experimental Protocol: Chiral HPLC (General Method)
A general approach for developing a chiral HPLC method is as follows. Specific conditions will require optimization.
-
Column Selection: A chiral stationary phase, such as a Pirkle-type column or a polysaccharide-based column (e.g., cellulose or amylose derivatives), is typically used.
-
Mobile Phase: A normal-phase mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly employed.
-
Detection: UV detection at a suitable wavelength is used to monitor the elution of the enantiomers.
-
Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.
Role as a Reference Standard
Due to its importance as a key intermediate and potential impurity in the synthesis of Paroxetine, highly purified ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol serves as a pharmaceutical reference standard.[3] This allows for the accurate identification and quantification of this compound in raw materials, in-process samples, and the final active pharmaceutical ingredient (API).
Conclusion
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a fundamentally important molecule in the synthesis of Paroxetine. Its stereoselective synthesis and rigorous analytical characterization are paramount to ensuring the quality and efficacy of the final drug product. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering valuable insights for professionals in the fields of chemical research and drug development.
References
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link].
Sources
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol chemical properties
An In-depth Technical Guide to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol: Properties, Synthesis, and Pharmacological Profile
Introduction
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative of considerable interest within the fields of medicinal chemistry and pharmaceutical development.[1] As a key synthetic intermediate and a known impurity in the manufacturing of Paroxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), this compound plays a critical role in both drug synthesis and quality control.[1][2] Its specific trans-stereochemistry, with defined (3R,4S) centers, is paramount to its biological activity and binding affinity, profoundly influencing its pharmacological and metabolic profile.[1]
This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, analytical characterization, and pharmacological significance of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. The content herein is curated for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this molecule for applications ranging from fundamental research and structure-activity relationship (SAR) studies to the development of central nervous system (CNS) active agents.[1]
Core Chemical and Physical Properties
The identity and purity of a pharmaceutical intermediate are foundational to its application. The key identifiers and physicochemical properties of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol are summarized below.
Chemical Identifiers
A consistent and accurate nomenclature is essential for regulatory and research purposes. The compound is identified by several names and registry numbers across various chemical databases.
| Identifier | Value |
| IUPAC Name | [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
| CAS Number | 389573-45-9[1] |
| Molecular Formula | C₁₃H₁₈FNO[1] |
| Molecular Weight | 223.29 g/mol [1] |
| InChI Key | CXRHUYYZISIIMT-DGCLKSJQSA-N[1] |
| Canonical SMILES | CN1CCC(C(C1)CO)C2=CC=C(C=C2)F[1] |
| Isomeric SMILES | CN1CCCO">C@@HC2=CC=C(C=C2)F[1] |
| Common Synonyms | Paroxol[3] |
Physicochemical Data
The physical properties of the compound dictate its behavior in various solvents and experimental conditions, influencing reaction kinetics, purification, and formulation. Note: The following data is reported for the enantiomer, (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol (CAS: 105812-81-5), and is expected to be identical for the (3R,4S) isomer.
| Property | Value | Source |
| Melting Point | 97-101 °C | [4] |
| Boiling Point | 300.3 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 135.4 ± 27.9 °C | [4] |
Synthesis and Purification
The therapeutic efficacy and safety of chiral drugs are critically dependent on their stereochemical purity. Consequently, the synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol necessitates a robust, stereoselective approach to ensure the desired trans-configuration is achieved with high fidelity.
Rationale for Stereoselective Synthesis
The interaction of a drug molecule with its biological target (e.g., an enzyme or receptor) is a three-dimensional event. The (3R,4S) stereochemistry of this molecule is essential for its intended biological activity, particularly its affinity for the serotonin transporter.[1] The presence of other stereoisomers, such as the cis diastereomer or the (3S,4R) enantiomer, can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicities. Therefore, synthetic strategies are chosen specifically to control the formation of these stereocenters. Organocatalysis, for example, represents a powerful method for establishing high enantiomeric excess (>98% ee) in key bond-forming steps.[1]
Representative Synthetic Workflow
A common strategy for synthesizing chiral piperidines involves an asymmetric Michael addition to establish one stereocenter, followed by cyclization and subsequent reduction to form the final structure. This multi-step process allows for precise control over the final product's stereochemistry.
Caption: Conceptual workflow for the stereoselective synthesis of the target compound.
Experimental Protocol: Stereoselective Reduction
This protocol outlines the final reduction step, a critical transformation converting the piperidinone intermediate to the target alcohol. This step must be carefully controlled to prevent side reactions and ensure high yield and purity.
Objective: To reduce the ketone moiety of the piperidinone precursor to a hydroxymethyl group, yielding ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Materials:
-
(4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-one (1 eq.)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the piperidinone precursor in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride portion-wise over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the reaction by slowly adding deionized water. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Trustworthiness Note: This washing sequence removes acidic impurities and residual water-soluble components, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography or recrystallization to obtain the final product with high purity.
Analytical Characterization
Rigorous analytical testing is non-negotiable to confirm the structural integrity, stereochemistry, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data, based on literature values for closely related structures.[2]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to aromatic protons (δ ~7.0-7.2 ppm), hydroxymethyl protons (δ ~3.2-3.4 ppm), piperidine ring protons, and the N-methyl singlet (δ ~2.2 ppm).[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | Peaks for aromatic carbons (including C-F coupled signals), piperidine ring carbons (δ ~35-50 ppm), hydroxymethyl carbon (δ ~64 ppm), and the N-methyl carbon.[2] |
| IR (KBr, cm⁻¹) | Broad absorption band around 3600-3300 cm⁻¹ (O-H stretch), C-H stretches (~2900 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a C-F stretch (~1200 cm⁻¹).[2] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z 224.14. |
| HPLC (Chiral) | A single major peak under appropriate chiral stationary phase conditions, confirming high enantiomeric and diastereomeric purity. |
Pharmacological Profile and Mechanism of Action
The primary pharmacological interest in ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol stems from its structural relationship to Paroxetine and its activity as an SSRI.[1]
Mechanism of Action: SERT Inhibition
The compound's principal mechanism of action is the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1] By blocking SERT, the molecule increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This is the same mechanism underlying the therapeutic effects of many antidepressant medications.[1][2] Studies in rodent models have shown that this activity leads to antidepressant-like effects, such as reduced immobility time in the forced swim test.[1]
Caption: Inhibition of the serotonin transporter (SERT) by the title compound.
Handling, Storage, and Safety
As with any biologically active compound, proper handling is essential.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Safety: The compound is for research use only and not for human or veterinary use.[1] Based on GHS data for the enantiomer, it may be harmful if swallowed and can cause serious eye damage.[3]
Conclusion
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is more than a mere synthetic intermediate; it is a precisely engineered chiral building block with defined biological activity. Its importance in the synthesis of Paroxetine underscores the necessity of advanced, stereoselective manufacturing processes in the pharmaceutical industry. For researchers, its well-defined structure and mechanism of action make it a valuable tool for probing the intricacies of the serotonin system and for developing next-generation CNS therapies. A thorough understanding of its chemical properties, synthesis, and pharmacology is therefore indispensable for any scientist working in this domain.
References
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
-
PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]
-
PharmaCompass. [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. [Link]
-
Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. [Link]
Sources
- 1. ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 389573-45-9 | Benchchem [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cognitionpharmaceuticals.com [cognitionpharmaceuticals.com]
A Comprehensive Technical Guide to the Structural Elucidation of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Abstract
The precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of modern drug development. Stereochemistry, in particular, plays a pivotal role in determining the efficacy and safety of a drug. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a chiral piperidine derivative also known as Paroxol. This compound is a critical intermediate and potential impurity in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] Unambiguous confirmation of its molecular formula, connectivity, and—most importantly—its relative and absolute stereochemistry is paramount for regulatory compliance and ensuring the quality of the final API. This document details an integrated analytical workflow, combining mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography to achieve a self-validating and definitive structural assignment.
Introduction: The Imperative of Stereochemical Precision
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (Figure 1) is a synthetic building block whose specific three-dimensional arrangement is fundamental to its utility.[3] The piperidine core is a prevalent scaffold in CNS-active drugs, and the orientation of its substituents dictates the molecule's interaction with biological targets. The designated (3R,4S) stereochemistry defines one of four possible stereoisomers, each with potentially distinct pharmacological and toxicological profiles.
Therefore, a robust analytical strategy must not only confirm the basic chemical structure but also provide irrefutable proof of the trans relationship between the hydroxymethyl group at position C3 and the fluorophenyl group at C4, as well as the absolute R and S configurations at these chiral centers. This guide presents the causality behind the selection of each analytical technique and a framework for integrating the resulting data into a cohesive and definitive structural proof.
Figure 1: Chemical Structure of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Molecular Formula: C₁₃H₁₈FNO Molecular Weight: 223.29 g/mol [4]
(Self-generated image for illustrative purposes)
The Analytical Workflow: An Orthogonal Approach
Diagram 1: Integrated workflow for structure elucidation.
Part I: Primary Structure & Composition Analysis
The initial phase focuses on confirming the molecular formula and the basic carbon-hydrogen framework.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into complex stereochemistry, it is essential to confirm the elemental composition. Low-resolution mass spectrometry can provide the nominal mass, but HRMS provides the exact mass to several decimal places.[5][6] This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing strong evidence for a unique molecular formula.[7] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying data interpretation.[8]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.[6]
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured mass to the theoretical exact mass calculated for C₁₃H₁₉FNO⁺.
Data Presentation: Elemental Composition Confirmation
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Molecular Formula | C₁₃H₁₈FNO | - | - |
| [M+H]⁺ Formula | C₁₃H₁₉FNO⁺ | C₁₃H₁₉FNO⁺ | - |
| Exact Mass | 224.14452 | 224.14431 | -0.94 |
Trustworthiness: A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental composition, effectively ruling out other potential formulas and validating the foundational identity of the molecule.[9]
1D Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Expertise & Rationale: 1D NMR spectroscopy is the workhorse for establishing the chemical environment and connectivity of all hydrogen and carbon atoms. ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments and their hybridization state. Together, they build a definitive picture of the molecular backbone.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Data Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.
Data Presentation: Predicted NMR Assignments
| Atom Position(s) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| N-CH₃ | ~2.35 | s | ~42.5 | Singlet, typical for N-methyl group on a piperidine ring. |
| H2, H6 (N-CH₂) | ~2.0-2.2 (ax), ~2.9-3.1 (eq) | m | ~55.8, ~60.1 | Diastereotopic protons adjacent to nitrogen.[11] |
| H3 | ~1.8-2.0 | m | ~45.2 | Methine proton adjacent to hydroxymethyl and C4. |
| H4 | ~2.5-2.7 | m | ~43.8 | Benzylic methine proton. |
| H5 | ~1.6-1.8 | m | ~28.5 | Methylene protons on the piperidine ring. |
| -CH₂OH | ~3.5-3.7 | m | ~64.0 | Diastereotopic protons of the hydroxymethyl group. |
| -OH | ~1.5-2.5 | br s | - | Broad singlet, exchangeable proton. |
| Ar-H (ortho to F) | ~7.00 | t, J ≈ 8.7 | ~115.5 (d, J_CF ≈ 21) | Aromatic protons coupled to fluorine and adjacent proton. |
| Ar-H (meta to F) | ~7.20 | dd, J ≈ 8.7, 5.5 | ~130.2 (d, J_CF ≈ 8) | Aromatic protons coupled to fluorine and adjacent proton. |
Part II: Elucidation of Stereochemistry
With the core structure confirmed, the next critical phase is to determine the three-dimensional arrangement of the substituents.
2D NMR for Relative Stereochemistry (NOESY)
Expertise & Rationale: The key to determining the relative stereochemistry is to establish the spatial relationship between the protons at the C3 and C4 positions. The Nuclear Overhauser Effect (NOE) is a through-space interaction where magnetization is transferred between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity.[12] A 2D NOESY experiment maps all such interactions simultaneously. For a substituted piperidine, the ring exists predominantly in a chair conformation. In the trans configuration, the substituents at C3 and C4 will be either both axial or both equatorial. This places the methine protons (H3 and H4) in a diaxial or diequatorial relationship, which are spatially distant. A cis configuration would place them axial-equatorial, bringing them closer together. Therefore, the absence of a strong NOE cross-peak between H3 and H4 is compelling evidence for the trans configuration.
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A Comprehensive Guide to the Nomenclature and Identification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative of significant interest in pharmaceutical research and development. With the molecular formula C₁₃H₁₈FNO, this compound is a critical synthetic intermediate and a reference standard for impurities in the manufacturing of active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, Paroxetine.[1][2] The precise stereochemistry—(3R,4S)—is fundamental to its biological activity and interaction with target molecules.[1] This guide provides a detailed overview of the various synonyms, alternative names, and chemical identifiers for this compound, offering clarity and precision for researchers in the field.
Chemical Identity and Nomenclature
The systematic naming of chemical compounds is crucial for unambiguous identification. However, a single compound can be known by multiple names depending on the context, including systematic IUPAC names, common or trivial names, and company-specific codes.
Systematic and Common Names
The most formal name for this compound is its IUPAC name: [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol .[1] However, in literature and commercial listings, several variations and alternative names are frequently used. These often describe the stereochemistry and core structure in different ways.
It is important to note that the stereoisomer with the (3S,4R) configuration is also frequently referenced, often in the context of Paroxetine synthesis and impurity profiling.[2][3][4][5][6][7]
A common trivial name for related structures is Paroxol .[1][3][7] This name is often used with prefixes or descriptors to indicate the specific stereochemistry or if it is a racemic mixture, such as (+)-Paroxol, (-)-Paroxol, or (+/-)-Paroxol.[1][5][7]
The term "trans" is also used to describe the relative stereochemistry of the substituents on the piperidine ring. For instance, trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine is a common synonym.[5][8][9]
Impurity Designations
In the context of pharmaceutical manufacturing, this compound and its stereoisomers are often referred to as impurities of Paroxetine. For example, it may be designated as Paroxetine Impurity 18 or Paroxetine Impurity 53 .[9] Another related compound is referred to as trans-Paroxetine HCl Hemihydrate EP Impurity C HCl .[10]
Chemical Identifiers
To ensure precise identification, several unique identifiers are assigned to chemical compounds. These are essential for database searches and regulatory submissions.
| Identifier Type | Identifier | Notes |
| CAS Number | 389573-45-9 | Specific for the (3R,4S) stereoisomer.[1] |
| 105812-81-5 | Often associated with the (3S,4R) stereoisomer or the trans racemate.[1][3][7] | |
| 109887-53-8 | Also frequently used, sometimes for the racemic trans mixture.[1][3][5][7][9] | |
| 100332-12-5 | Associated with the (3R,4R) stereoisomer.[10] | |
| PubChem CID | 9800834 | For the (3R,4S) stereoisomer.[11] |
| 2734218 | For the (3S,4R) stereoisomer, often named (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.[7] | |
| 10176880 | For the broader entry of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine without specified stereochemistry.[9] | |
| InChI Key | CXRHUYYZISIIMT-DGCLKSJQSA-N | For the (3R,4S) stereoisomer.[1] |
| Molecular Formula | C13H18FNO | Consistent across all stereoisomers.[1][5] |
| Molecular Weight | 223.29 g/mol | Consistent across all stereoisomers.[1][5] |
Structural Representation and Stereochemistry
The spatial arrangement of atoms is critical for the function of this molecule. The (3R,4S) designation specifies the absolute configuration at the two chiral centers on the piperidine ring.
Figure 1: 2D structure of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with stereochemical indicators.
Experimental Protocols: Synthesis Overview
The synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol and its stereoisomers is a key step in the production of Paroxetine. A general synthetic approach involves the formation of the piperidine ring followed by the introduction of the fluorophenyl and hydroxymethyl groups with stereochemical control.
A detailed protocol for a related synthesis is as follows:
-
(3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methane sulfonyl chloride. This step converts the hydroxyl group into a better leaving group (mesylate).
-
The resulting mesityl derivative is then reacted with phenyl chloroformate. This forms a carbamate derivative.
-
Finally, hydrolysis yields (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol. [2]
The following diagram illustrates the general workflow for utilizing this compound in a research setting.
Figure 2: General research workflow involving ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Conclusion
The accurate identification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is paramount for researchers and professionals in drug development. A thorough understanding of its various synonyms, alternative names, and chemical identifiers is essential for navigating scientific literature, sourcing materials, and ensuring regulatory compliance. This guide provides a consolidated reference to aid in the precise communication and application of this important chemical entity.
References
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PharmaCompass.com. [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. [Link]
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Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
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Axios Research. ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. [Link]
- Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
-
Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. [Link]
-
PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. [Link]
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PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]
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PubChem. [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol. [Link]
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- 3. [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol [lgcstandards.com]
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- 7. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 9. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol - CAS - 100332-12-5 | Axios Research [axios-research.com]
- 11. [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | C13H18FNO | CID 9800834 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development and manufacturing, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related substances is of paramount importance. Regulatory bodies worldwide mandate a thorough understanding of a drug substance's purity profile, including the identification and quantification of any impurities. This guide provides an in-depth technical overview of the spectroscopic data for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a critical chiral intermediate and known impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2][3]
This document, intended for researchers, analytical scientists, and drug development professionals, moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a cohesive narrative that not only presents the spectroscopic information but also delves into the causality behind the experimental choices and the logic of the data interpretation. By grounding the discussion in established analytical principles and providing detailed, actionable protocols, this guide aims to serve as a practical resource for the structural elucidation and quality control of this important pharmaceutical intermediate.
Introduction to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol .[3] Its stereochemically defined structure is crucial for its role as a building block in the synthesis of Paroxetine and for its use as a reference standard in impurity profiling.[3] The presence and quantity of this compound must be carefully monitored to ensure the safety and efficacy of the final drug product.
The structural elucidation of this molecule relies on a suite of spectroscopic techniques, each providing a unique piece of the molecular puzzle. This guide will focus on the key methods of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
The "Why" Behind the Experiment: Causality in NMR Analysis
For a molecule like ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a comprehensive NMR analysis is not just about acquiring spectra; it's about designing an experiment that will unambiguously confirm the structure and stereochemistry. A standard suite of experiments would include:
-
¹H NMR: To identify the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: To determine the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): To definitively establish the connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and probe longer-range (2-3 bond) correlations between protons and carbons (HMBC). This is particularly crucial for assigning the complex piperidine ring protons and confirming the substitution pattern.
The choice of solvent is also a critical experimental parameter. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties for moderately polar organic compounds and its relatively clean spectral window.
Expected ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | s | ~46 |
| H2 | ~2.8 (axial), ~2.0 (equatorial) | m | ~60 |
| H3 | ~1.8 | m | ~45 |
| H4 | ~2.6 | m | ~42 |
| H5 | ~1.7 (axial), ~1.9 (equatorial) | m | ~30 |
| H6 | ~2.9 (axial), ~2.1 (equatorial) | m | ~55 |
| CH₂OH | ~3.6 | m | ~65 |
| OH | Broad singlet | s | - |
| Ar-H | ~7.2 (ortho to F), ~7.0 (meta to F) | m (AA'BB' system) | ~115-130 |
| Ar-C | - | - | ~115-165 |
Note: These are predicted values and may vary based on experimental conditions.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the appropriate receiver gain.
3. Data Acquisition: a. ¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire the spectrum with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. c. 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer. Optimize the acquisition parameters based on the specific instrument and sample concentration.
4. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption lineshapes. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. d. Integrate the ¹H NMR signals to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum. f. Correlate the signals in the 2D spectra to build the molecular structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
The "Why" Behind the Experiment: Ionization and Fragmentation Logic
For a molecule like ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed, with each providing complementary information.
-
ESI-MS: This soft ionization technique is ideal for confirming the molecular weight. The compound is expected to readily protonate on the basic piperidine nitrogen, yielding a prominent [M+H]⁺ ion at m/z 224.2.
-
GC-MS (with EI): This technique provides detailed structural information through fragmentation. The piperidine ring is known to undergo characteristic fragmentation patterns, primarily through α-cleavage adjacent to the nitrogen atom.
A GC-MS spectrum for a related compound is available on SpectraBase, which can be used as a reference for predicting the fragmentation of the target molecule.
Predicted Mass Spectrum and Fragmentation Pattern
Based on the structure, the following fragmentation pattern can be anticipated in an EI mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z 223, corresponding to the molecular weight, may be observed, although it might be weak due to facile fragmentation.
-
α-Cleavage: The most likely fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The loss of the hydroxymethyl group would result in a fragment at m/z 192, while the loss of the fluorophenyl group is less likely but could produce a fragment at m/z 128.
-
Other Fragments: Further fragmentation of the piperidine ring and loss of small neutral molecules can lead to a complex fragmentation pattern that can be used to piece together the structure.
Table 2: Predicted Key Mass Fragments
| m/z | Proposed Fragment |
| 224.2 | [M+H]⁺ (ESI) |
| 223 | [M]⁺ (EI) |
| 192 | [M - CH₂OH]⁺ |
| 128 | [M - C₆H₄F]⁺ |
Experimental Protocol for Mass Spectrometry
1. ESI-MS: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. Infuse the solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min. c. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
2. GC-MS (EI): a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. b. Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. c. Use a suitable GC column (e.g., a 30 m x 0.25 mm DB-5ms column) and a temperature program that allows for the elution of the compound. A typical program might start at 100 °C and ramp up to 280 °C. d. Acquire the mass spectrum in EI mode over a mass range of m/z 40-500.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The "Why" Behind the Experiment: Vibrational Fingerprints
For ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) and aromatic groups, as well as the C-N and C-F bonds. The position and shape of the -OH stretching band can also provide information about hydrogen bonding. A study of a related compound showed a broad band for the hydroxyl group at 3652 cm⁻¹.[1]
Expected IR Spectrum and Peak Assignments
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl |
| ~3000-2800 | C-H stretch | Aliphatic |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1220 | C-N stretch | Amine |
| ~1160 | C-O stretch | Alcohol |
| ~830 | C-H bend (out-of-plane) | p-disubstituted aromatic |
| ~1230 | C-F stretch | Fluoroaromatic |
Experimental Protocol for FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.
1. Instrument Setup: a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the empty ATR crystal.
2. Sample Analysis: a. Place a small amount of the solid sample onto the ATR crystal. b. Apply pressure to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. d. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.
Synthesis and Purification: A Foundation for Reliable Data
The quality of spectroscopic data is directly dependent on the purity of the sample. Therefore, a reliable synthesis and purification protocol is essential. Several synthetic routes to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol have been reported, often as part of the overall synthesis of Paroxetine.[1]
Representative Synthesis Scheme
A common approach involves the stereoselective synthesis of a piperidine precursor followed by reduction. For example, an organocatalytic Michael addition can be used to set the desired stereochemistry.[3]
Sources
An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of Key Paroxetine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for two pivotal precursors in the synthesis of Paroxetine: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine and 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine . As a Senior Application Scientist, this document is structured to offer not just raw data, but also to illuminate the rationale behind the synthetic and analytical methodologies, ensuring a comprehensive understanding for researchers in the field of pharmaceutical development.
Introduction: The Synthetic Journey to Paroxetine
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other conditions.[1] Its synthesis is a multi-step process, the efficiency and purity of which are highly dependent on the quality of its precursors. The characterization of these intermediates by advanced analytical techniques like NMR and mass spectrometry is paramount for ensuring the correct stereochemistry and purity, which are critical for the final drug's safety and efficacy.
This guide will focus on two common precursors, elucidating their structural features through detailed spectroscopic analysis. Understanding the spectral signatures of these molecules is crucial for process optimization, impurity profiling, and ultimately, the consistent production of high-quality paroxetine.
Precursor 1: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine
This chiral piperidine derivative is a key intermediate that establishes the required stereochemistry of paroxetine. Its synthesis often involves stereoselective reduction and resolution steps.
dot graph Precursor1_Structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2734218&t=l", imagescale=true, labelloc=b]; precursor1 [label="(3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine"]; } . Figure 1: Chemical structure of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.
Synthesis and Experimental Protocol
A common route to this precursor involves the reduction of a corresponding ester or lactone. The following is a representative synthetic protocol.
Protocol 1: Synthesis of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine
-
Reaction Setup: A solution of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione (1.0 eq) in an appropriate solvent like toluene is prepared in a round-bottomed flask equipped with a stirrer and under an inert atmosphere.
-
Reduction: The solution is cooled, and a reducing agent such as Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) solution (e.g., 70% in toluene) is added dropwise, maintaining a low temperature. The choice of a milder reducing agent compared to harsher ones like LiAlH4 can offer better control and selectivity.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of water and a basic solution (e.g., 10% sodium hydroxide) to precipitate the aluminum salts.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., toluene), and the organic layers are combined, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired precursor.[2]
NMR Spectroscopic Data
NMR spectroscopy is the cornerstone for the structural elucidation of this precursor, confirming the presence of key functional groups and their stereochemical arrangement.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.18 | t | 8.7 | 2H, Aromatic CH (ortho to F) |
| 6.98 | t | 8.7 | 2H, Aromatic CH (meta to F) |
| 3.39 | dd | 10.6, 2.8 | 1H, CH-OH |
| 3.25-3.14 | m | - | 2H, Piperidine CH₂ |
| 2.93 | d | 10.8 | 1H, Piperidine CH |
| 2.70 | s | - | 1H, OH |
| 2.31 | s | - | 3H, N-CH₃ |
| 2.27-2.21 | m | - | 1H, Piperidine CH |
| 2.09-1.75 | m | - | 5H, Piperidine CH₂ and CH |
Table 1: ¹H NMR data for (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine in CDCl₃.[2]
Interpretation of ¹H NMR Spectrum:
-
The two triplets in the aromatic region (δ 7.18 and 6.98) are characteristic of a para-substituted fluorophenyl group.
-
The signal for the N-methyl group appears as a singlet at δ 2.31.
-
The complex multiplets in the aliphatic region (δ 1.75-3.39) correspond to the protons of the piperidine ring and the hydroxymethyl group, with their specific splitting patterns providing insight into the trans stereochemistry.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 162.8 (d, J=245.5 Hz) | Aromatic C-F |
| 138.3 (d, J=3.4 Hz) | Aromatic C (para to F) |
| 130.5 (d, J=7.7 Hz) | Aromatic CH (ortho to F) |
| 115.1 (d, J=21.8 Hz) | Aromatic CH (meta to F) |
| 62.1 | CH₂-OH |
| 60.8 | Piperidine CH₂ |
| 55.4 | Piperidine CH₂ |
| 46.3 | N-CH₃ |
| 45.1 | Piperidine CH |
| 41.9 | Piperidine CH |
| 34.1 | Piperidine CH₂ |
Table 2: Predicted ¹³C NMR data for (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine. Actual experimental values may vary slightly.
Interpretation of ¹³C NMR Spectrum:
-
The large coupling constant (J ≈ 245 Hz) for the carbon at δ 162.8 confirms it is directly attached to the fluorine atom.
-
The other aromatic carbon signals show smaller couplings to the fluorine atom.
-
The signals in the aliphatic region correspond to the carbons of the piperidine ring and the N-methyl and hydroxymethyl groups.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the precursor, which is crucial for confirming its identity and assessing its purity.
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Proposed Fragment |
| 223 | 30 | [M]⁺ (Molecular Ion) |
| 208 | 15 | [M - CH₃]⁺ |
| 192 | 100 | [M - CH₂OH]⁺ |
| 164 | 45 | [M - C₃H₇NO]⁺ |
| 109 | 55 | [C₆H₄F]⁺ |
| 70 | 80 | [C₄H₈N]⁺ |
Table 3: Key fragments in the EI mass spectrum of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.
Interpretation of Mass Spectrum:
-
The molecular ion peak at m/z 223 confirms the molecular weight of the compound (C₁₃H₁₈FNO).
-
The base peak at m/z 192 corresponds to the loss of the hydroxymethyl radical, a common fragmentation pathway for primary alcohols.
-
The fragment at m/z 70 is characteristic of the N-methylpiperidine ring fragmentation.
-
The presence of the fluorophenyl cation at m/z 109 further confirms the structure.
dot graph Fragmentation1 { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Figure 2: Proposed fragmentation pathway for (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.
Precursor 2: 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
This tetrahydropyridine derivative is another important precursor in several synthetic routes to paroxetine. It is also known as "Paroxetine Related Compound E" in pharmacopeial contexts.[3]
dot graph Precursor2_Structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14000859&t=l", imagescale=true, labelloc=b]; precursor2 [label="4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine"]; } . Figure 3: Chemical structure of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.
Synthesis and Experimental Protocol
This precursor can be synthesized through various methods, including the dehydration of a corresponding 4-hydroxypiperidine derivative.
Protocol 2: Synthesis of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
-
Reaction Setup: 4-(4-fluorophenyl)-1-methyl-4-piperidinol is dissolved in a suitable solvent in a flask equipped with a reflux condenser.
-
Dehydration: A strong acid, such as hydrochloric acid or sulfuric acid, is added, and the mixture is heated to reflux. The acidic conditions promote the elimination of water.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent.
-
Purification: The organic extracts are dried and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography.
NMR Spectroscopic Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.35-7.25 | m | 2H, Aromatic CH (ortho to F) |
| 7.05-6.95 | m | 2H, Aromatic CH (meta to F) |
| 6.10-6.00 | m | 1H, Vinylic CH |
| 3.10-3.00 | m | 2H, Allylic CH₂ |
| 2.70-2.60 | t | 2H, Piperidine CH₂ |
| 2.55-2.45 | m | 2H, Piperidine CH₂ |
| 2.35 | s | 3H, N-CH₃ |
Table 4: Predicted ¹H NMR data for 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. Actual experimental values may vary.
Interpretation of ¹H NMR Spectrum:
-
The multiplets in the aromatic region are consistent with the 4-fluorophenyl group.
-
The key signal is the vinylic proton around δ 6.05, confirming the double bond in the tetrahydropyridine ring.
-
The singlet at δ 2.35 corresponds to the N-methyl group.
-
The remaining signals in the aliphatic region are due to the protons on the tetrahydropyridine ring.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 161.5 (d, J≈245 Hz) | Aromatic C-F |
| 137.9 | Aromatic C |
| 134.8 | C=C (quaternary) |
| 127.1 (d, J≈8 Hz) | Aromatic CH |
| 120.9 | C=C (CH) |
| 115.3 (d, J≈21 Hz) | Aromatic CH |
| 55.1 | Piperidine CH₂ |
| 52.3 | Piperidine CH₂ |
| 46.0 | N-CH₃ |
| 28.9 | Piperidine CH₂ |
Table 5: Predicted ¹³C NMR data for 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. Actual experimental values may vary.
Interpretation of ¹³C NMR Spectrum:
-
The signals around δ 134.8 and 120.9 confirm the presence of the double bond.
-
The characteristic downfield signal with a large coupling constant indicates the carbon attached to fluorine.
-
The remaining signals are consistent with the other carbons in the molecule.
Mass Spectrometry Data
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Proposed Fragment |
| 191 | 100 | [M]⁺ (Molecular Ion) |
| 176 | 40 | [M - CH₃]⁺ |
| 148 | 60 | [M - C₂H₅N]⁺ |
| 133 | 30 | [C₉H₈F]⁺ |
| 109 | 25 | [C₆H₄F]⁺ |
Table 6: Key fragments in the EI mass spectrum of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.
Interpretation of Mass Spectrum:
-
The molecular ion at m/z 191 confirms the molecular weight of the compound (C₁₂H₁₄FN). It is often the base peak due to the stability of the aromatic and conjugated system.
-
Loss of the methyl group gives a fragment at m/z 176.
-
Fragmentation of the tetrahydropyridine ring leads to various other ions.
dot graph Fragmentation2 { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Figure 4: Proposed fragmentation pathway for 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.
Conclusion
The detailed NMR and mass spectrometry data presented in this guide provide a comprehensive analytical fingerprint for two critical precursors in the synthesis of paroxetine. A thorough understanding and application of this data are essential for researchers and drug development professionals to ensure the quality, purity, and correct stereochemistry of these intermediates. This, in turn, is fundamental to the reliable and safe production of the final active pharmaceutical ingredient, paroxetine. The provided protocols and interpretations serve as a valuable resource for both synthetic and analytical chemists working in the pharmaceutical industry.
References
-
PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. Available from: [Link]
-
Paroxetine. In: Wikipedia [Internet]. 2023. Available from: [Link]
- Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. 2017;9(7):91-93.
-
PubChem. 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Available from: [Link]
-
SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. Available from: [Link]
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Physical properties of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
An In-depth Technical Guide to the Physicochemical Properties of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
Authored by: Gemini, Senior Application Scientist
Abstract
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, commonly known as a key precursor in the synthesis of Paroxetine, is a compound of significant interest to the pharmaceutical industry.[1] The precise control and understanding of its physical properties are paramount for ensuring the efficiency, reproducibility, and safety of the manufacturing process for this widely used selective serotonin reuptake inhibitor (SSRI).[2] This guide provides a detailed examination of the core physicochemical characteristics of this chiral intermediate, offering both established data and field-proven methodologies for its analysis. The content herein is structured to serve as a practical resource for researchers, process chemists, and quality control specialists involved in the development and manufacturing of Paroxetine and related active pharmaceutical ingredients (APIs).
Chemical Identity and Structure
The unambiguous identification of a pharmaceutical intermediate is the foundation of process control and regulatory compliance. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol is a chiral molecule whose stereochemistry is critical for its biological activity upon conversion to Paroxetine.
The compound is identified by the following:
-
IUPAC Name: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol[3]
-
Common Synonyms: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans-Paroxol[1][3]
The structural integrity and stereochemical purity are the most critical attributes, directly impacting the final API's efficacy and safety profile.
Caption: 2D structure of the title compound.
Core Physicochemical Properties
A quantitative understanding of the physical properties is essential for designing robust and scalable chemical processes, from reaction engineering to downstream purification and isolation.
General and Thermal Properties
The compound typically presents as a white to off-white or light yellow crystalline powder.[1][4] This crystalline nature is fundamental to its purification via crystallization and influences its handling and storage requirements.
The thermal properties dictate the operational parameters for purification and drying, as well as define its stability limits. The melting point, in particular, serves as a primary indicator of purity; a sharp melting range is indicative of high purity, whereas a broad or depressed range suggests the presence of impurities.
Table 1: Summary of Key Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white/light yellow crystalline powder | [1][4] |
| Melting Point | 97 - 102 °C | [1][4] |
| Boiling Point | 300.3 °C (at 760 mmHg) | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 135.4 ± 27.9 °C | [4] |
| Vapor Pressure | 0.000504 mmHg (at 25 °C) | [4] |
| Refractive Index | 1.518 |[4] |
Optical Activity: A Marker of Stereochemical Integrity
As a chiral molecule, its ability to rotate plane-polarized light is a critical quality attribute. The specific rotation is a direct measure of the enantiomeric purity of the material. For its use as a Paroxetine intermediate, ensuring the correct stereoisomer is present in high excess is non-negotiable.
-
Specific Rotation ([α]²⁰_D_): -39° to -36° (c=1 in Methanol)[1]
This negative sign indicates that it is levorotatory. A deviation from this specific rotation range is a clear flag for either the presence of the opposite enantiomer or other optically active impurities, necessitating further investigation.
Spectroscopic & Analytical Profile
Structural elucidation and routine identification rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the compound.
Note: Specific, verified spectra for (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol were not available in the cited literature. The data presented for IR, ¹H NMR, and ¹³C NMR in a related synthesis paper corresponds to the N-desmethyl analog, (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol (C₁₂H₁₆FNO, MW: 209.26 g/mol ).[2] This information is provided for illustrative purposes to guide researchers on the expected peak regions, but direct analysis of the N-methyl compound is required for definitive characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed.
-
Expected [M+H]⁺: m/z 224.1445
This technique is highly sensitive and is crucial for identifying trace impurities and degradation products by their respective mass-to-charge ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that can be used for raw material identification.
Expected Characteristic IR Absorptions:
-
~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~2950-2800 cm⁻¹: C-H stretches from the piperidine ring and N-methyl group.
-
~2780 cm⁻¹ (characteristic): C-H stretch of an N-CH₃ group, often a distinct shoulder.
-
~1600 cm⁻¹, ~1510 cm⁻¹: C=C stretches from the fluorophenyl aromatic ring.
-
~1220 cm⁻¹: C-F stretch.
-
~1100 cm⁻¹: C-N stretch of the tertiary amine.
-
~1050 cm⁻¹: C-O stretch from the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemical relationship between them.
Expected ¹H NMR Resonances (in CDCl₃):
-
Aromatic Protons (~7.0-7.2 ppm and ~6.9-7.0 ppm): Two sets of doublets (or multiplets) corresponding to the protons on the 4-fluorophenyl ring.
-
Hydroxymethyl Protons (-CH₂OH, ~3.4-3.6 ppm): A multiplet corresponding to the two protons of the hydroxymethyl group.
-
Piperidine Ring Protons (~1.6-3.2 ppm): A series of complex multiplets corresponding to the protons on the piperidine ring.
-
N-Methyl Protons (-NCH₃, ~2.2-2.3 ppm): A singlet integrating to three protons, a key differentiator from its N-desmethyl analog.
Expected ¹³C NMR Resonances (in CDCl₃):
-
Aromatic Carbons (~115-165 ppm): Signals for the six carbons of the fluorophenyl ring, including the characteristic C-F coupled doublet.
-
Hydroxymethyl Carbon (-CH₂OH, ~64 ppm): The carbon of the hydroxymethyl group.
-
Piperidine Ring Carbons (~35-60 ppm): Signals for the carbons of the piperidine ring.
-
N-Methyl Carbon (-NCH₃, ~46 ppm): The carbon of the N-methyl group.
Standardized Experimental Methodologies
The trustworthiness of physical property data is directly tied to the rigor of the experimental methods used. The following protocols represent self-validating systems for the determination of critical quality attributes.
Protocol: Melting Point Determination (Capillary Method)
This method provides a precise measure of the temperature range over which the solid-to-liquid phase transition occurs.
Causality: The choice of a slow heating rate near the melting point is critical. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially inflated and broad melting range. A finely powdered, well-packed sample ensures uniform heat transfer.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrument Setup: Place the loaded capillary into the melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (97-102 °C).
-
Slow Heating & Observation: Decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Protocol: Optical Rotation Measurement (Polarimetry)
This procedure quantifies the extent to which the chiral molecule rotates plane-polarized light, confirming its stereochemical identity.
Causality: The concentration and solvent must be precisely controlled and reported, as specific rotation is an intrinsic property dependent on these parameters. The measurement is performed at a standard wavelength (Sodium D-line, 589 nm) and temperature (20 °C) to ensure data comparability across laboratories.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in a 10 mL volumetric flask with methanol (MeOH) to prepare a solution of concentration c = 1 g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank (pure methanol).
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
-
Observation: Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters (typically 1 dm) and 'c' is the concentration in g/mL.
Integrated Analytical Workflow
For comprehensive quality control, an integrated workflow is employed to confirm both the chemical structure and purity of the intermediate.
Caption: Integrated workflow for the physicochemical analysis of the title compound.
Conclusion
The physical properties of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol are well-defined and serve as critical parameters for its use in pharmaceutical manufacturing. Its characterization as a white crystalline solid with a distinct melting range and specific levorotatory optical activity provides the primary means for assessing purity and stereochemical integrity. A comprehensive analytical approach combining thermal analysis, polarimetry, and spectroscopy is essential for ensuring that this key intermediate meets the stringent quality standards required for the synthesis of Paroxetine. This guide serves as a foundational resource for scientists and engineers, enabling them to apply these principles to achieve robust process control and consistent product quality.
References
-
Bhaskar H Zawareet al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7):91-93. Link
-
Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Cognition Pharmaceuticals Product Page. Link
-
Chem-Impex. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Chem-Impex Product Page. Link
-
PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information, PubChem Compound Summary for CID 2734218. Link
-
Chembook. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis. Chemicalbook Product Page. Link
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- 1. chemimpex.com [chemimpex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cognitionpharmaceuticals.com [cognitionpharmaceuticals.com]
- 5. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
The Cornerstone of Paroxetine Synthesis: A Technical Guide to (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1] The therapeutic efficacy of Paroxetine is intrinsically linked to its specific stereochemistry, with the (-)-trans-enantiomer being the active pharmaceutical ingredient (API). The synthesis of enantiomerically pure Paroxetine hinges on the efficient and stereocontrolled preparation of its key intermediate: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine and its N-alkylated derivatives. This technical guide provides an in-depth exploration of the synthesis of this pivotal molecule, focusing on the underlying chemical principles, diverse synthetic strategies, and detailed experimental protocols.
The Critical Intermediate: Structure and Significance
The core structure of the key Paroxetine intermediate is a 3,4-disubstituted piperidine ring. The precise spatial arrangement of the 4-(4-fluorophenyl) group and the 3-(hydroxymethyl) group in the trans configuration, with (3S,4R) absolute stereochemistry, is crucial for the subsequent steps leading to the active Paroxetine molecule. The hydroxyl group of the intermediate serves as a handle for the ether linkage to the sesamol moiety, while the piperidine nitrogen is the point of attachment for the final N-demethylation or functionalization.
Synthetic Strategies: A Multifaceted Approach
The synthesis of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine has been approached from several angles, each with its own set of advantages and challenges. These strategies can be broadly categorized into two main paradigms:
-
Racemic Synthesis followed by Resolution: This classical approach involves the non-stereoselective synthesis of the racemic trans-intermediate, followed by the separation of the desired (3S,4R)-enantiomer from its (3R,4S)-counterpart.
-
Asymmetric Synthesis: These more modern and efficient methods aim to directly produce the desired enantiomer, thereby avoiding the need for a resolution step and the associated loss of 50% of the material.
This guide will delve into the technical details of prominent examples from both categories.
Part 1: Racemic Synthesis and Enzymatic Resolution
A common industrial approach involves the synthesis of racemic trans-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, followed by a highly efficient enzymatic kinetic resolution.
Synthesis of Racemic trans-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine
A robust method for the synthesis of the racemic N-methylated intermediate is outlined below.[2]
Experimental Protocol:
-
Step 1: Synthesis of 4-fluoroethyl cinnamate: In a reaction vessel, absolute ethanol and potassium hydroxide are combined. A mixture of p-fluorobenzaldehyde and triethyl phosphonoacetate is added dropwise at 20-25°C. The reaction is allowed to proceed for 13 hours. After filtration to remove solids and distillation of ethanol, the residue is worked up with toluene and water to yield 4-fluoroethyl cinnamate.
-
Step 2: Formation of the piperidinedione ring: To a solution of N-methylaminocarbonylethyl acetate in absolute ethanol, sodium ethoxide in ethanol is added at -15 to -5°C. A mixture of 4-fluoroethyl cinnamate and absolute ethanol is then added dropwise. The reaction is maintained for 13 hours, after which the pH is adjusted to 5-6 to precipitate the crude piperidinedione product.
-
Step 3: Diastereoselective reduction: The piperidinedione is reacted with potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran to yield trans-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.[2]
Enzymatic Kinetic Resolution of trans-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. In the case of the Paroxetine intermediate, lipases are commonly employed to selectively acylate one of the enantiomers, allowing for their separation.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases, particularly from Candida antarctica (Lipase B, CALB) and Pseudomonas cepacia, have shown high enantioselectivity for this substrate.[3][4] The choice of enzyme is critical as it dictates which enantiomer is acylated and the efficiency of the resolution.
-
Acyl Donor: Vinyl acetate is a common and effective acyl donor. Its use is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.[3]
-
Solvent System: The reaction is often performed in non-polar organic solvents or, more recently, in ionic liquids.[3] Ionic liquids are considered "green" solvents due to their low volatility and potential for recycling, and they can enhance enzyme stability and activity.[3]
Experimental Protocol for Enzymatic Resolution: [3]
-
Reaction Setup: In a suitable reaction vessel, racemic 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (substrate) is dissolved in an ionic liquid (e.g., [BMIm][PF6]). The substrate concentration is typically in the range of 10-150 mmol/L.
-
Addition of Reagents: An acyl donor, such as vinyl acetate, is added in a molar ratio of 1:1 to 1:20 (substrate:acyl donor). A lipase, for example, Candida antarctica lipase B, is then added at a mass ratio of 1:0.1 to 1:1 (substrate:lipase).
-
Reaction Conditions: The reaction mixture is agitated at a controlled temperature (15-60°C) and speed (100-250 rpm) for 2-24 hours. The progress of the reaction is monitored by HPLC.
-
Work-up and Separation: Upon completion, the lipase is removed by centrifugation. The supernatant, containing the acylated (3R,4S)-enantiomer and the unreacted (3S,4R)-enantiomer, is then subjected to extraction with a suitable solvent system (e.g., n-hexane/isopropanol) to separate the two compounds.
Mechanism of Lipase-Catalyzed Kinetic Resolution:
The enzymatic resolution relies on the formation of a tetrahedral intermediate between the serine residue in the lipase's active site, the acyl donor, and the alcohol substrate. The stereoselectivity arises from the differential fit of the two enantiomers of the piperidine intermediate within the chiral environment of the enzyme's active site. One enantiomer can adopt a more favorable conformation for nucleophilic attack on the acyl-enzyme intermediate, leading to its preferential acylation.
Quantitative Data for Enzymatic Resolution:
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Optical Purity (ee %) of Unreacted Alcohol | Reference |
| Candida antarctica Lipase B | Vinyl acetate | [BMIm][PF6] | 46 | 98 | [3] |
| Candida antarctica Lipase B | Vinyl acetate | [BMIm][BF4] | 43 | 97 | [3] |
| Candida antarctica Lipase A | Vinyl acetate | [EMIm][BF4] | 40 | 97 | [3] |
Diagram of Enzymatic Resolution Workflow:
Caption: Workflow for the synthesis of the key Paroxetine intermediate via enzymatic resolution.
Part 2: Asymmetric Synthesis
Asymmetric synthesis offers a more direct and atom-economical route to the desired enantiomerically pure intermediate. Several elegant strategies have been developed, including asymmetric hydrogenation and organocatalytic Michael additions.
Asymmetric Hydrogenation
This approach involves the enantioselective hydrogenation of a prochiral tetrahydropyridine precursor in the presence of a chiral catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of the chiral catalyst is paramount. Systems based on transition metals like rhodium or ruthenium, complexed with chiral phosphine ligands (e.g., BINAP derivatives), are often employed. The specific ligand structure creates a chiral environment that directs the hydrogenation to one face of the double bond.
-
Substrate Design: The precursor is typically a tetrahydropyridine derivative with the 4-(4-fluorophenyl) substituent already in place. The position of the double bond and other substituents can influence the stereochemical outcome of the hydrogenation.
General Reaction Scheme:
A prochiral 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine derivative is hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst to yield the desired (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine. The diastereoselectivity is controlled by the catalyst and reaction conditions.
Diagram of Asymmetric Hydrogenation:
Caption: Asymmetric hydrogenation for the synthesis of the key Paroxetine intermediate.
Organocatalytic Michael Addition
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the Paroxetine intermediate, an organocatalytic Michael addition can be employed to establish the key stereocenters.[5]
Causality Behind Experimental Choices:
-
Organocatalyst: Chiral secondary amines, such as diarylprolinol silyl ethers, are effective catalysts for the Michael addition of aldehydes to nitroalkenes. The catalyst forms a transient enamine with the aldehyde, which then undergoes a stereoselective addition to the nitroalkene.
-
Reaction Partners: The reaction typically involves the addition of an appropriate aldehyde to a nitroalkene, which sets the stage for the formation of the piperidine ring.
Experimental Protocol Outline for Organocatalytic Approach: [5]
-
Step 1: Organocatalytic Michael Addition: A suitable aldehyde is reacted with a nitroalkene in the presence of a chiral organocatalyst to form a γ-nitro aldehyde.
-
Step 2: Reductive Amination and Lactamization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form a lactam.
-
Step 3: Reduction: The lactam is reduced to the corresponding piperidine, yielding the desired key intermediate.
Mechanism of Organocatalytic Michael Addition:
The chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine. This enamine then attacks the nitroalkene from a specific face, dictated by the steric environment of the catalyst, leading to the formation of a new stereocenter. Subsequent hydrolysis releases the catalyst and provides the enantioenriched product.
Diagram of Organocatalytic Michael Addition Pathway:
Caption: Synthetic pathway to the key Paroxetine intermediate via organocatalytic Michael addition.
Conclusion
The synthesis of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine is a testament to the ingenuity of synthetic organic chemistry. From classical racemic syntheses coupled with efficient enzymatic resolutions to modern asymmetric catalytic methods, the field has continuously evolved to provide more efficient, sustainable, and cost-effective routes to this crucial building block of Paroxetine. The choice of a particular synthetic strategy in an industrial setting often depends on a multitude of factors, including cost of raw materials, scalability, robustness of the process, and regulatory considerations. The in-depth understanding of the chemical principles and experimental nuances of each approach, as detailed in this guide, is essential for researchers and professionals in the pharmaceutical industry to make informed decisions in the development and manufacturing of this life-changing medication.
References
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Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库. (URL: [Link])
- WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google P
- US6956121B2 - Preparation of paroxetine involving novel intermediates - Google P
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Enantioselective synthesis of paroxetine. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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(PDF) Lipase mediated resolution of γ-azidoalcohols in aqueous and organic media: Synthesis of ( R)- and ( S)-fluoxetine and duloxetine - ResearchGate. (URL: [Link])
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fermoxetine and (3S, 4R) (-)-paroxetine from Enantioselective Desymmetrisation of N-Benzyl Im - IISTE.org. (URL: [Link])
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A Technical Guide to the Biological Activity of Paroxetine Intermediates: From Synthesis to Serotonergic Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity for the serotonin transporter (SERT).[3] While the pharmacological profile of the final active pharmaceutical ingredient (API) is well-characterized, the biological activities of the chemical intermediates formed during its synthesis are often overlooked. This guide provides an in-depth technical exploration of the potential for these intermediates to possess their own pharmacological or toxicological profiles. A comprehensive understanding of the bioactivity of these molecules is critical for ensuring the purity, safety, and efficacy of the final drug product. We will delve into the primary synthetic routes of paroxetine, identify key intermediates, and discuss their known and potential biological activities. Furthermore, this guide will provide detailed, field-proven methodologies for assessing the biological impact of these compounds, with a focus on serotonin transporter binding and functional uptake assays, as well as strategies for evaluating off-target effects.
Introduction: The Importance of Intermediates in Drug Development
In the synthesis of any pharmaceutical agent, intermediates are the chemical stepping stones that lead to the final active molecule.[4] While often considered transient species, their potential to carry biological activity should not be underestimated. The presence of bioactive intermediates as impurities in the final drug product can lead to unforeseen pharmacological effects, toxicity, or altered efficacy.[5] Therefore, a thorough characterization of the biological landscape of a synthetic route is a critical component of modern drug development and regulatory compliance.[4]
This guide will focus on the intermediates of paroxetine, a phenylpiperidine compound with a well-established mechanism of action.[6] By examining the structure-activity relationships of paroxetine and its precursors, we can gain valuable insights into the molecular determinants of serotonin reuptake inhibition and identify potential areas of concern during the manufacturing process.
Paroxetine Synthesis: A Pathway of Potentially Active Molecules
The synthesis of paroxetine can be achieved through various routes, each involving a series of key intermediates.[2] A common strategy involves the construction of the substituted piperidine core, followed by the introduction of the methylenedioxyphenoxy moiety.
A representative synthetic pathway is illustrated below:
Caption: A simplified synthetic pathway to paroxetine, highlighting key intermediates.
One of the pivotal intermediates in many paroxetine syntheses is (-)-trans-4-(4'-fluorophenyl)-3-(hydroxymethyl)piperidine .[7] This molecule represents the core piperidine structure of paroxetine and is also a known metabolite.[6] Another important class of intermediates and potential impurities are N-alkylated derivatives, such as N-methylparoxetine .[8][9]
Biological Activity Profile of Key Paroxetine Intermediates
While comprehensive pharmacological data for every paroxetine intermediate is not always available in the public domain, analysis of key structures reveals a significant potential for biological activity.
N-Methylparoxetine: A Bioactive Impurity
N-methylparoxetine, where the piperidine nitrogen is methylated, is a known impurity in paroxetine synthesis.[8][10] Crucially, this intermediate demonstrates significant biological activity. It acts as a serotonin uptake inhibitor and competitively inhibits the binding of [3H]paroxetine to the serotonin transporter in rat cortical membranes, with a reported inhibitory constant (Ki) of 4.3 nM.[9][11] This indicates that N-methylparoxetine retains a high affinity for the primary therapeutic target of paroxetine. Furthermore, some studies have suggested that N-methylparoxetine can act as an apoptosis inducer.[8][10] The presence of such a potent, biologically active impurity underscores the critical need for stringent purification and analytical monitoring during paroxetine manufacturing.
(-)-trans-4-(4'-Fluorophenyl)-3-(hydroxymethyl)piperidine: The Core Scaffold
This key intermediate, which is also a metabolite of paroxetine, possesses the fundamental structural features required for interaction with monoamine transporters.[6][7] While its affinity for the serotonin transporter is significantly lower than that of paroxetine itself, its structural similarity to other bioactive piperidine-based compounds suggests a potential for off-target activities.[12][13] For instance, some sources indicate its use in pharmacological studies to investigate neurotoxicity due to a structural resemblance to dopamine.[14] Although detailed pharmacological profiling of this specific intermediate is sparse in the literature, its central role in the synthesis and metabolism of paroxetine warrants a thorough biological evaluation.
Other Piperidine-Based Intermediates
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of pharmacologically active compounds.[12][15] Therefore, it is reasonable to hypothesize that other piperidine-containing intermediates in the paroxetine synthesis may exhibit some degree of biological activity. This could range from weak interactions with the serotonin transporter to off-target effects on other receptors, ion channels, or enzymes. A proactive approach to drug development would involve screening these intermediates against a panel of relevant biological targets to build a comprehensive safety and selectivity profile.
Methodologies for Assessing Biological Activity
To ensure the safety and purity of the final paroxetine product, a robust set of in vitro assays should be employed to characterize the biological activity of all significant intermediates. The following protocols are designed to be self-validating and provide a clear rationale for each experimental step.
Serotonin Transporter (SERT) Binding Assay
This assay directly measures the affinity of a test compound for the serotonin transporter. It is a fundamental tool for identifying any intermediate that could interfere with the therapeutic action of paroxetine.
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with high affinity for SERT (e.g., [³H]-citalopram or [³H]-paroxetine) is incubated with a source of SERT (e.g., cell membranes from HEK293 cells stably expressing human SERT, or rat brain synaptosomes) in the presence of varying concentrations of the test compound (paroxetine intermediate). The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitory constant (Ki).
Experimental Protocol:
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]-citalopram at a concentration near its Kd).
-
Serial dilutions of the test compound (paroxetine intermediate) or vehicle control.
-
The prepared cell membranes.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the SERT Radioligand Binding Assay.
Serotonin Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of serotonin into cells, providing a more physiologically relevant assessment of its activity.
Principle: Cells expressing SERT are incubated with radiolabeled serotonin ([³H]-5-HT) in the presence of a test compound. The amount of radioactivity taken up by the cells is measured. A reduction in uptake in the presence of the test compound indicates inhibitory activity.
Experimental Protocol:
-
Cell Preparation:
-
Plate hSERT-expressing HEK293 cells (or another suitable cell line) in a 96-well plate and allow them to adhere overnight.[16]
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).[16]
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-5-HT.[16]
-
To determine non-specific uptake, a parallel set of wells should contain a high concentration of a known SERT inhibitor.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.[16]
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.[16]
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).[16]
-
Transfer the lysate to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all other measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Caption: Workflow for the Serotonin Uptake Inhibition Assay.
Off-Target Activity Profiling
To ensure that intermediates do not have unintended pharmacological effects, they should be screened against a panel of receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions.
Methodology:
-
Receptor Binding Panels: Utilize commercially available or in-house receptor binding panels (e.g., from Eurofins or CEREP) to screen intermediates at a fixed concentration (e.g., 10 µM) against a wide range of targets. These panels typically use radioligand binding assays.
-
CYP450 Inhibition Assays: Paroxetine is a known inhibitor of the cytochrome P450 enzyme CYP2D6.[17] Intermediates should be tested for their potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to assess the risk of drug-drug interactions. This can be done using fluorescent or luminescent probe-based assays with human liver microsomes.
-
hERG Channel Assay: Inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmia. The potential for intermediates to block this channel should be assessed using electrophysiological methods (e.g., patch-clamp) or a binding assay.
Data Summary and Interpretation
The data generated from these assays should be compiled into a clear and concise format to allow for easy comparison of the biological activities of the different intermediates.
| Compound | SERT Binding (Ki, nM) | 5-HT Uptake (IC50, nM) | Off-Target Liability (e.g., CYP2D6 IC50, µM) |
| Paroxetine | ~0.1-0.5 | ~0.5-2.0 | ~0.1-0.5 |
| N-Methylparoxetine | ~4.3[9][11] | To be determined | To be determined |
| (-)-trans-4-(4'-fluorophenyl)-3-(hydroxymethyl)piperidine | To be determined | To be determined | To be determined |
| Other Intermediates | To be determined | To be determined | To be determined |
Interpretation:
-
A low Ki or IC50 value for an intermediate in the SERT assays indicates significant on-target activity, which could contribute to the overall pharmacological profile of the drug product if present as an impurity.
-
Significant activity in the off-target profiling assays would raise safety concerns and may necessitate modifications to the synthesis and purification processes to minimize the levels of the offending intermediate.
Conclusion: A Proactive Approach to Safety and Efficacy
The biological activity of synthetic intermediates is a critical but often underappreciated aspect of drug development. In the case of paroxetine, the known serotonergic activity of the N-methylparoxetine impurity serves as a clear example of the potential for these molecules to have significant pharmacological effects. A thorough investigation of all key intermediates using a combination of binding and functional assays, as well as broad off-target profiling, is essential for a comprehensive understanding of the safety and efficacy of the final drug product. By adopting the methodologies outlined in this guide, researchers and drug development professionals can build a robust data package that ensures the quality and safety of paroxetine and provides a framework for the evaluation of intermediates in the synthesis of other centrally acting agents.
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The Genesis of a Blockbuster Antidepressant: A Technical Guide to the Discovery and Synthesis of Paroxetine Precursors
Abstract
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), has been a cornerstone in the treatment of depression and other psychiatric disorders since its introduction.[1][2][3] Its commercial success, however, belies a complex and fascinating history of chemical synthesis, characterized by a continuous drive for efficiency, stereochemical purity, and industrial scalability. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of paroxetine precursors. We will dissect the pivotal synthetic strategies, from the foundational early routes to the sophisticated asymmetric methodologies that define modern manufacturing processes. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and causality that have shaped the synthesis of this critical pharmaceutical agent.
Introduction: The Dawn of Selective Serotonin Reuptake Inhibition
The late 1960s marked a paradigm shift in neuropharmacology. Researchers began to move away from the broad-spectrum activity of tricyclic antidepressants, which were associated with significant side effects due to their interaction with multiple neurotransmitter systems.[4] The focus turned towards developing agents that could selectively inhibit the reuptake of serotonin (5-hydroxytryptamine), a key neurotransmitter implicated in mood regulation.[4] This quest led to the development of a new class of antidepressants, the SSRIs, which offered a more favorable side-effect profile.[4] Paroxetine emerged as a prominent member of this class, distinguished by its high potency and selectivity.[1] First marketed in the United States in 1992, it quickly became a widely prescribed medication for a range of conditions including depression, anxiety disorders, and obsessive-compulsive disorder.[3][5][6]
The molecular architecture of paroxetine, the (-)-trans isomer of 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)-piperidine, presented a significant synthetic challenge, particularly the control of its two contiguous stereocenters.[7][8] The journey to an efficient and stereoselective synthesis is a compelling narrative of innovation in organic chemistry.
Early Synthetic Strategies: Building the Piperidine Core
The initial syntheses of paroxetine and its precursors were foundational, establishing the core chemical transformations required to assemble the molecule. While effective for initial studies, these early routes were often lengthy and lacked the stereocontrol necessary for large-scale production.
A pivotal early approach, detailed in U.S. Patent 4,007,196, utilized arecoline as a starting material.[8][9] This strategy involved a Grignard reaction to introduce the 4-fluorophenyl group, followed by a series of transformations to establish the desired stereochemistry and functional groups.[8]
A common thread in many early and subsequent syntheses is the demethylation of an N-methylpiperidine intermediate. One of the classical methods to achieve this is through the formation of a phenylcarbamate intermediate.
The Phenylcarbamate Route: A Key Demethylation Strategy
A widely employed strategy for the synthesis of paroxetine involves the demethylation of N-methylparoxetine. This is typically achieved by reacting N-methylparoxetine with phenyl chloroformate to form a paroxetine phenylcarbamate intermediate.[10] This intermediate is then hydrolyzed to yield paroxetine.[10][11]
The choice of solvent and base for the hydrolysis step proved to be critical. Early procedures utilized 2-methoxyethanol (methylcellosolve) as a solvent with potassium hydroxide.[10][11] However, this led to the formation of an undesired trans-esterified intermediate that was slow to hydrolyze, complicating purification and making the process less suitable for industrial application.[10][11] A significant improvement was the use of toluene as a solvent, which avoided the transesterification issue and allowed for a more straightforward workup.[10]
Experimental Protocol: Synthesis of Paroxetine via Phenylcarbamate Intermediate (Illustrative)
-
Formation of Paroxetine Phenylcarbamate: N-methylparoxetine is dissolved in a suitable solvent, such as dichloromethane or toluene.[10] The solution is cooled (e.g., to 0-5°C), and phenyl chloroformate is added dropwise. The reaction mixture is stirred until the formation of the phenylcarbamate is complete. The mixture is then washed with aqueous sodium hydroxide and hydrochloric acid to remove unreacted starting materials and byproducts.[10] The organic solvent is then removed under reduced pressure to yield the crude paroxetine phenylcarbamate.[10]
-
Hydrolysis to Paroxetine: The crude paroxetine phenylcarbamate is dissolved in toluene. Solid potassium hydroxide is added, and the mixture is heated to reflux with vigorous stirring for several hours until the hydrolysis is complete.[10] After cooling, the reaction mixture is washed with water to remove potassium hydroxide and other water-soluble impurities. The toluene layer, containing the paroxetine free base, is then carried forward for salt formation.[10]
The Evolution of Precursor Synthesis: A Focus on Stereocontrol
The primary challenge in paroxetine synthesis has always been the efficient and stereoselective construction of the trans-3,4-disubstituted piperidine core. A variety of strategies have been developed to address this, moving from classical resolution of racemates to more elegant asymmetric approaches.
Chiral Resolution: The Classical Approach
Early methods to obtain enantiomerically pure paroxetine relied on the resolution of a racemic intermediate. A key intermediate in this approach is the trans-carbinol, (±)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. The resolution can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. Another strategy involves the use of a chiral auxiliary, such as (-)-menthol, to form a diastereomeric ester that can be separated chromatographically or by crystallization.[9] While effective, resolution is inherently inefficient as it discards at least 50% of the material.
Asymmetric Synthesis: The Modern Paradigm
The development of asymmetric synthetic methods has been a major breakthrough in the production of paroxetine, allowing for the direct formation of the desired enantiomer and significantly improving overall efficiency. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.
Catalytic enantioselective methods represent the state-of-the-art in paroxetine synthesis. These approaches utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.
One notable strategy involves an asymmetric hydrogenation to establish the key stereocenter.[12][13][14] This approach often starts from a prochiral precursor, such as a β-amino ketone, which is then hydrogenated in the presence of a chiral metal catalyst (e.g., ruthenium-based) to produce the corresponding chiral amino alcohol with high enantioselectivity.[13] This intermediate can then be cyclized to form the desired trans-3,4-disubstituted piperidine scaffold.[13]
Another powerful approach is the use of organocatalysis. For instance, an enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine, can be employed to construct the carbon backbone with the correct stereochemistry.[15] Subsequent transformations can then be used to form the piperidine ring.
A more recent development involves the use of phase-transfer catalysis for the enantioselective monoalkylation of a malonamide ester, which introduces the C3 stereocenter early in the synthesis.[2] A subsequent diastereoselective Michael addition then establishes the C4 stereocenter.[2]
Flow Diagram of a Modern Asymmetric Synthesis of a Paroxetine Precursor
Caption: A generalized workflow for the asymmetric synthesis of the paroxetine piperidine core.
Key Paroxetine Precursors and Their Synthesis
The efficient synthesis of paroxetine is critically dependent on the availability of key precursors. The following table summarizes some of the most important intermediates and the common methods for their synthesis.
| Precursor Name | Chemical Structure | Key Synthetic Method(s) | Reference(s) |
| N-Methylparoxetine | C20H22FNO3 | Williamson ether synthesis between (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol and sesamol. | [10] |
| Paroxetine Phenylcarbamate | C26H24FNO5 | Reaction of N-methylparoxetine with phenyl chloroformate. | [10] |
| (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | C12H16FNO | - Resolution of the racemic mixture.- Asymmetric synthesis via catalytic hydrogenation or organocatalysis. | [1][12] |
| 1-Benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine | C19H20FNO | Reaction of 4-fluoro-α-methyl styrene with benzylamine and formaldehyde in an acidic medium. | [7] |
| 4-(4-Fluorophenyl)-N-alkylnipecotinate Esters | Varies | Conjugate addition of a 4-fluorophenyl Grignard reagent to arecoline. | [8] |
Industrial Scale-Up and Impurity Control
The transition from a laboratory-scale synthesis to an industrial process introduces a new set of challenges. For paroxetine, these include cost-effectiveness, safety, and rigorous quality control to minimize impurities.
One significant issue in some synthetic routes is the potential for defluorination of the fluorophenyl ring, leading to the formation of an undesired impurity.[16] Another class of impurities that can arise are alkoxy impurities, where the fluorine atom is replaced by an alkoxy group.[16] Process optimization to control reaction conditions and the development of purification methods to remove these impurities are critical for producing pharmaceutical-grade paroxetine.[16]
The choice of crystalline form of the final product is also a crucial consideration. Paroxetine hydrochloride can exist in different polymorphic forms, such as the hemihydrate and various solvates (e.g., with isopropanol), which can have different physical properties, including solubility and stability.[1]
Logical Diagram of Precursor Convergence to Paroxetine
Caption: Convergence of different synthetic pathways to the key piperidine carbinol precursor for paroxetine synthesis.
Conclusion and Future Outlook
The history of paroxetine precursor synthesis is a testament to the power of organic chemistry to solve complex challenges in drug development. From the early, often cumbersome, synthetic routes, the field has progressed to highly efficient and elegant asymmetric syntheses that deliver the final product with high purity and in an environmentally and economically sustainable manner. The continuous innovation in this area has not only ensured a reliable supply of this important medication but has also contributed to the broader toolkit of synthetic methodologies available to medicinal chemists.
Future developments in this field are likely to focus on further streamlining synthetic routes, perhaps through the use of flow chemistry or biocatalysis, to enhance efficiency and reduce environmental impact.[17] The principles of green chemistry will undoubtedly play an increasingly important role in shaping the next generation of syntheses for paroxetine and other complex pharmaceutical agents.
References
- Process for the production of paroxetine.
- Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin.
- A Convenient Synthesis of (−)‐Paroxetine.
- Process for the preparation of paroxetine intermediate.
- Process for the preparation of paroxetine.
- Process for the preparation of paroxetine substantially free of alkoxy impurities.
- Process for the preparation of paroxetine.
- Asymmetric Formal Synthesis of (−)-Paroxetine.
- A Concise Formal Synthesis of (−)-Paroxetine. Synfacts.
- Process for the preparation of paroxetine hydrochloride.
- Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester.
- Asymmetric Formal Synthesis of (-)-Paroxetine. PubMed.
- Paroxetine. Wikipedia.
- Introductory comments: a brief history of the development of paroxetine. PubMed.
- Multigram-scale flow synthesis of the chiral key intermediate of (−)
- Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI.
- (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action.
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The Synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: A Technical Guide
An In-depth Exploration of the Synthetic Pathways to a Key Pharmaceutical Intermediate
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a chiral piperidine derivative, is a critical intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), Paroxetine. The precise stereochemical arrangement of this molecule, with its trans configuration at the 3 and 4 positions of the piperidine ring, is paramount to its utility and the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevalent synthetic strategies, focusing on the chemical principles that ensure the desired stereochemical outcome.
Strategic Approaches to Stereocontrol
The synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine presents a significant stereochemical challenge. The two contiguous chiral centers must be established with a high degree of control to avoid the formation of diastereomeric impurities. Broadly, two main strategies are employed in the art:
-
Racemic Synthesis followed by Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of the trans-diastereomer, followed by separation of the desired (3S,4R)-enantiomer from its (3R,4S)-counterpart. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent.
-
Asymmetric Synthesis: More modern approaches aim to introduce the desired stereochemistry directly during the synthetic sequence. This can be accomplished using chiral catalysts or chiral auxiliaries to influence the stereochemical course of a key bond-forming reaction.
This guide will primarily focus on a common and well-documented racemic synthesis followed by resolution, while also discussing the key principles of asymmetric alternatives.
A Robust Synthetic Pathway: From Piperidinedione to the Final Product
A widely adopted synthetic route commences with the construction of a piperidine-2,6-dione ring system, which is subsequently reduced to establish the desired stereochemistry. This multi-step process offers a reliable method for obtaining the target molecule.
Logical Workflow of the Synthesis
Figure 1: A schematic overview of the synthetic pathway.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of 4-Fluoroethyl Cinnamate
The synthesis begins with a Horner-Wadsworth-Emmons reaction between p-fluorobenzaldehyde and triethyl phosphonoacetate.[1] This olefination reaction is highly efficient for the formation of α,β-unsaturated esters. The use of a base, such as potassium hydroxide in ethanol, deprotonates the phosphonate to generate a stabilized carbanion, which then attacks the aldehyde carbonyl. Subsequent elimination of the diethyl phosphate byproduct yields the desired 4-fluoroethyl cinnamate.
Step 2: Formation of the Piperidinedione Intermediate
The 4-fluoroethyl cinnamate then undergoes a Michael addition with N-methylaminocarbonylethyl acetate, followed by an intramolecular cyclization to form the key piperidinedione intermediate.[1] This reaction sequence efficiently constructs the core piperidine ring with the necessary substituents.
Step 3: Stereoselective Reduction of the Piperidinedione
The reduction of the piperidinedione intermediate is a critical step that establishes the relative stereochemistry of the final product. The use of a reducing agent such as a combination of potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran leads to the formation of the desired trans-isomer.[1] The bulky 4-(4-fluorophenyl) group directs the hydride attack to the opposite face of the carbonyl groups, resulting in the thermodynamically more stable trans configuration of the resulting diol.
Step 4: Chiral Resolution
The racemic mixture of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is then resolved to isolate the desired (3S,4R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid, such as a derivative of tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.
Alternative Synthetic Approaches
While the piperidinedione route is robust, other methods have been developed, some with the advantage of direct stereocontrol.
Reduction of a Methoxy-Piperidine Precursor
An alternative synthesis involves the reduction of a trans-N-methyl-4'-(4-fluorophenyl)-3-methoxypiperidine intermediate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[2] This approach directly yields the target alcohol. The stereochemistry is established prior to the reduction step.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical chemical resolution. Lipases, such as those from Candida antarctica, can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[3] Interestingly, different lipases can exhibit opposite enantioselectivities, providing access to both enantiomers in high optical purity.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the piperidinedione route and should be adapted and optimized based on laboratory conditions and scale.
Materials and Reagents:
-
p-Fluorobenzaldehyde
-
Triethyl phosphonoacetate
-
Potassium hydroxide
-
Ethanol
-
Toluene
-
N-Methylaminocarbonylethyl acetate
-
Tetrahydrofuran (THF)
-
Potassium borohydride
-
Boron trifluoride diethyl etherate
-
Chiral tartaric acid derivative (e.g., L-tartaric acid)
-
Sodium hydroxide
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Synthesis of 4-Fluoroethyl Cinnamate: To a solution of potassium hydroxide in ethanol, a mixture of p-fluorobenzaldehyde and triethyl phosphonoacetate is added dropwise at 20-25°C.[1] The reaction is stirred for several hours, and upon completion, the solid byproduct is filtered off. The ethanol is removed under reduced pressure, and the residue is worked up with toluene and water. The organic layer is dried and concentrated to yield 4-fluoroethyl cinnamate.
-
Formation of the Piperidinedione Intermediate: 4-Fluoroethyl cinnamate is reacted with N-methylaminocarbonylethyl acetate to form the piperidinedione intermediate.[1]
-
Reduction to (±)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: The piperidinedione intermediate is dissolved in THF. Potassium borohydride and boron trifluoride diethyl etherate are added, and the reaction is stirred until completion.[1] The reaction is then quenched, and the product is extracted.
-
Chiral Resolution: The racemic product is dissolved in a suitable solvent and treated with a chiral resolving agent (e.g., a tartaric acid derivative). The resulting diastereomeric salt is selectively crystallized, filtered, and washed. The enantiomerically enriched salt is then treated with a base to liberate the free (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
-
Purification: The final product can be further purified by recrystallization from a solvent system such as toluene and n-heptane to achieve high purity.[2]
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈FNO | [4] |
| Molecular Weight | 223.29 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | Varies depending on enantiomeric purity | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15-7.25 (m, 2H), 6.95-7.05 (m, 2H), 3.60-3.70 (m, 1H), 3.45-3.55 (m, 1H), 2.90-3.00 (m, 1H), 2.75-2.85 (m, 1H), 2.33 (s, 3H), 1.80-2.10 (m, 4H), 1.60-1.70 (m, 1H) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.5 (d, J=245 Hz), 138.5, 129.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 64.0, 58.0, 55.5, 46.0, 42.0, 35.0 | [5] |
Conclusion
The synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a well-established yet challenging process where stereochemical control is the paramount consideration. The described route via a piperidinedione intermediate followed by chiral resolution represents a reliable and scalable method. Advances in asymmetric synthesis and enzymatic resolutions continue to offer more elegant and efficient alternatives, reducing the need for classical resolution and improving overall process efficiency. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are essential for the successful synthesis of this key pharmaceutical intermediate.
References
- Bhaskar H Zawareet al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7):91-93.
- Google Patents. (n.d.). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
- Google Patents. (n.d.). Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]
-
de Gonzalo, G., Brieva, R., Sánchez, V. M., Bayod, M., & Gotor, V. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. The Journal of organic chemistry, 66(26), 8947–8953. [Link]
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Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Introduction
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate for the preparation of various pharmacologically active agents, most notably as a precursor to the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1][2] The precise stereochemical orientation of the substituents on the piperidine ring is paramount for its biological activity. This document provides a detailed guide for the stereoselective synthesis of this key intermediate, targeting researchers, scientists, and professionals in drug development. We will explore a robust and efficient synthetic strategy, delving into the mechanistic underpinnings that govern the stereochemical outcome and providing comprehensive, step-by-step protocols for its successful execution in a laboratory setting.
Strategic Approach to Stereoselectivity
The synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol presents the challenge of controlling the relative and absolute stereochemistry at the C3 and C4 positions of the piperidine ring. Several strategies have been developed to address this, including classical resolution of racemic mixtures, diastereoselective reductions, and asymmetric organocatalysis. This guide will focus on a highly effective and increasingly popular approach: an organocatalytic asymmetric Michael addition followed by a diastereoselective reduction. This strategy offers the advantage of establishing the desired stereochemistry early in the synthetic sequence, thereby avoiding tedious and often lower-yielding resolution steps.
The cornerstone of this approach is the use of a chiral diphenylprolinol silyl ether catalyst to control the stereochemistry of a key carbon-carbon bond-forming reaction.[3] This is followed by a diastereoselective reduction of a cyclic intermediate, which sets the final stereocenter.
Overall Synthetic Workflow
The stereoselective synthesis is accomplished via a three-step process commencing with readily available starting materials. The workflow is designed to be efficient and scalable, providing the target molecule with high purity and stereochemical integrity.
Figure 1: Overall synthetic workflow for the stereoselective synthesis of the target molecule.
Experimental Protocols
Part 1: Synthesis of 4-Fluoroethyl Cinnamate (Intermediate I)
This initial step involves a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester backbone.
Materials:
-
p-Fluorobenzaldehyde
-
Triethyl phosphonoacetate
-
Potassium hydroxide
-
Dehydrated ethanol
-
Toluene
-
Water
Procedure: [4]
-
To a reaction vessel, add dehydrated ethanol and potassium hydroxide.
-
At a temperature of 20-25 °C, slowly add a mixed solution of p-fluorobenzaldehyde and triethyl phosphonoacetate. The mass ratio of p-fluorobenzaldehyde to triethyl phosphonoacetate should be approximately 1:1.3-1.4.
-
Maintain the reaction mixture at this temperature with stirring for 13 hours.
-
After the reaction is complete, filter the mixture to remove any solid precipitates.
-
Recover the ethanol via distillation under atmospheric pressure.
-
Cool the remaining raffinate to room temperature. Add toluene and water, stir, and then allow the layers to separate.
-
Collect the toluene layer, dry it over anhydrous sodium sulfate, filter, and distill off the toluene to obtain 4-fluoroethyl cinnamate as the product.
Part 2: Organocatalytic Asymmetric Michael Addition to form (3R,4S)-4-(4-fluorophenyl)-1-methyl-3,5-piperidinedione (Intermediate II)
This crucial step establishes the first stereocenter through an organocatalytic asymmetric Michael addition. The use of a diphenylprolinol silyl ether catalyst is key to achieving high enantioselectivity.[3]
Materials:
-
4-Fluoroethyl cinnamate (Intermediate I)
-
N-Methylaminocarbonylethyl acetate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Sodium ethoxide
-
Dehydrated ethanol
Procedure: [4]
-
In a reaction vessel, dissolve N-methylaminocarbonylethyl acetate in dehydrated ethanol. The mass ratio of 4-fluoroethyl cinnamate to N-methylaminocarbonylethyl acetate should be approximately 1:0.85-0.9.
-
At a temperature of -15 to 5 °C, add a solution of sodium ethoxide in ethanol.
-
Following the sodium ethoxide addition, add a mixture of 4-fluoroethyl cinnamate and dehydrated ethanol while maintaining the low temperature.
-
Allow the reaction to proceed for 13 hours at this temperature.
-
Adjust the pH of the reaction mixture to 5-6.
-
Cool the mixture to induce precipitation of the crude product.
-
Isolate the crude piperidinedione product by centrifugation. Further purification can be achieved by recrystallization.
Mechanism of Stereoselection:
The stereoselectivity of this Michael addition is governed by the chiral environment created by the diphenylprolinol silyl ether catalyst. The catalyst and the aldehyde substrate form a chiral enamine intermediate. The bulky diphenyl silyl ether group effectively shields one face of the enamine, directing the incoming Michael acceptor (4-fluoroethyl cinnamate) to the opposite face. This steric hindrance is a primary factor in controlling the formation of the desired stereoisomer.[5][6][7][8]
Figure 2: Mechanism of stereoselection in the organocatalytic Michael addition.
Part 3: Diastereoselective Reduction to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (Final Product)
The final step involves the diastereoselective reduction of the piperidinedione intermediate to yield the target alcohol. The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry at the newly formed hydroxyl-bearing carbon.
Materials:
-
(3R,4S)-4-(4-fluorophenyl)-1-methyl-3,5-piperidinedione (Intermediate II)
-
Potassium borohydride (KBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF)
Procedure: [4]
-
In a suitable reaction vessel, prepare a mixture of potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran.
-
Slowly add a solution of the piperidinedione intermediate in tetrahydrofuran to the reducing agent mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with an acidic aqueous solution (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Rationale for Diastereoselectivity:
The diastereoselectivity of the reduction is primarily controlled by the steric hindrance imposed by the existing stereocenter at the C4 position. The bulky 4-fluorophenyl group directs the hydride attack from the less hindered face of the carbonyl group, leading to the formation of the desired trans-diastereomer.[9]
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity, purity, and stereochemistry.
| Analysis | Expected Results |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the aromatic, piperidine ring, methyl, and hydroxymethyl protons.[10] |
| ¹³C NMR | Shows the expected number of carbon signals corresponding to the molecular structure.[10] |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₈FNO, MW: 223.29).[11] |
| IR | Presence of a broad O-H stretching band for the hydroxyl group.[1] |
| Chiral HPLC | Determination of enantiomeric excess (ee%) by comparison with a racemic standard. |
Troubleshooting and Key Considerations
-
Moisture Control: All reactions, particularly those involving organometallics and hydrides, should be carried out under anhydrous conditions to prevent quenching of reagents and side reactions.
-
Temperature Management: Precise temperature control is crucial, especially during the Michael addition and the reduction steps, to ensure optimal stereoselectivity and minimize side product formation.
-
Purification: Careful purification by column chromatography is essential to isolate the final product in high purity. The choice of eluent system should be optimized based on TLC analysis.
-
Stereochemical Analysis: Chiral HPLC is the preferred method for determining the enantiomeric excess of the final product. It is advisable to develop a reliable chiral separation method early in the process.
Conclusion
The described organocatalytic approach provides an efficient and highly stereoselective route to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided protocols serve as a detailed guide for the practical implementation of this synthetic strategy.
References
- WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.).
- CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.).
-
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin–Hammett Scenario? | Journal of the American Chemical Society. (2017). Retrieved January 23, 2026, from [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
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Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]
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Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
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Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions : Steric Shielding or Curtin-Hammett Scenario? - JYX-julkaisuarkisto. (n.d.). Retrieved January 23, 2026, from [Link]
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Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
- US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents. (n.d.).
-
Diastereoselective access to substituted 4-aminopiperidines via a pyridine reduction approach - Sci-Hub. (n.d.). Retrieved January 23, 2026, from [Link]
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Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
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Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? - JYX (Jyväskylän yliopisto). (n.d.). Retrieved January 23, 2026, from [Link]
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Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]
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Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
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Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of F - Docentes FCT NOVA. (n.d.). Retrieved January 23, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for the Asymmetric Synthesis of a Key Paroxetine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Chirality in Modern Pharmaceuticals
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of clinical depression, obsessive-compulsive disorder, and anxiety disorders. The therapeutic efficacy of paroxetine is exclusively attributed to its (-)-trans-enantiomer. This stereochemical specificity underscores the critical importance of asymmetric synthesis in modern drug development to produce enantiomerically pure active pharmaceutical ingredients (APIs). The key chiral intermediate in the synthesis of (-)-paroxetine is (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine . The precise control of the stereochemistry at the C3 and C4 positions of the piperidine ring is paramount for the successful synthesis of the final drug substance.
This application note provides an in-depth guide to the asymmetric synthesis of this pivotal paroxetine intermediate. We will explore multiple field-proven strategies, delving into the mechanistic underpinnings of the stereochemical control and providing detailed, step-by-step protocols for selected methodologies. The aim is to equip researchers and drug development professionals with the knowledge to select and implement robust and efficient asymmetric synthetic routes.
Strategic Approaches to Asymmetric Synthesis
Several innovative strategies have been developed to achieve the enantioselective synthesis of the paroxetine intermediate. The choice of a particular route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. Here, we will discuss three prominent and mechanistically distinct approaches:
-
Organocatalytic Asymmetric Michael Addition: This approach utilizes small organic molecules as catalysts to induce enantioselectivity in a key carbon-carbon bond-forming reaction.
-
Enzymatic Kinetic Resolution: This biocatalytic method employs enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
-
N-Heterocyclic Carbene (NHC) Catalyzed Homoenolate Addition: This modern organocatalytic strategy involves the generation of a chiral homoenolate equivalent which then reacts with a nitroalkene to construct the piperidine backbone with high stereocontrol.
Organocatalytic Asymmetric Michael Addition
The organocatalytic conjugate addition of a nucleophile to an α,β-unsaturated system is a powerful tool for the enantioselective construction of chiral centers. In the context of the paroxetine intermediate, this strategy is employed to set the stereochemistry at the C4 position of the piperidine precursor.
Mechanistic Insight: The "Why" Behind the "How"
The key to this approach is the use of a chiral amine catalyst, often a derivative of cinchona alkaloids or prolinol silyl ethers, which activates the α,β-unsaturated acceptor via the formation of a chiral iminium ion. This activation lowers the LUMO of the acceptor and provides a chiral environment that directs the incoming nucleophile to attack one face of the molecule preferentially. The subsequent cascade of reactions, including a reductive amination and lactamization, leads to the formation of the chiral piperidinone core.
Protocol: Lipase-Catalyzed Resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine
[1] Materials:
-
Racemic trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)
-
Molecular sieves (optional, for drying)
Procedure:
-
To a solution of racemic trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine (1.0 eq) in the anhydrous organic solvent (10-20 vol), add vinyl acetate (2.0-5.0 eq).
-
Add the immobilized Candida antarctica lipase B (10-50% by weight of the substrate).
-
Seal the reaction vessel and agitate the suspension at a constant temperature (typically 30-50 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is critical to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted (3S,4R)-alcohol and the acylated (3R,4S)-ester can be separated by column chromatography on silica gel.
Data Summary: Lipase-Catalyzed Resolution
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) of (3S,4R)-alcohol |
| Candida antarctica B | Vinyl Acetate | t-Butyl methyl ether | 40 | ~50 | >99 |
| Candida antarctica A | Succinic Anhydride | Toluene | 50 | ~50 | >98 |
N-Heterocyclic Carbene (NHC) Catalyzed Homoenolate Addition
This contemporary approach leverages the unique reactivity of N-heterocyclic carbenes to generate a chiral homoenolate equivalent from an α,β-unsaturated aldehyde. This reactive intermediate then undergoes a highly stereoselective addition to a nitroalkene, rapidly assembling the core of the paroxetine intermediate. [2]
Mechanistic Insight: The Umpolung Strategy
NHCs can react with α,β-unsaturated aldehydes in an "umpolung" or reversal of polarity fashion. The NHC adds to the aldehyde to form a Breslow intermediate, which can tautomerize to a chiral homoenolate equivalent. This nucleophilic species then attacks the electrophilic nitroalkene in a highly diastereoselective and enantioselective manner. An in-situ reduction of the nitro group followed by cyclization affords the desired trans-δ-lactam, a direct precursor to the paroxetine intermediate. [2]
Protocol: NHC-Catalyzed Synthesis of the Paroxetine Lactam Precursor
[2] Materials:
-
Cinnamaldehyde derivative (enal)
-
4-Fluoro-1-(2-nitrovinyl)benzene (nitroalkene)
-
Chiral triazolium salt (NHC precursor)
-
Base (e.g., DBU, KHMDS)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Reducing agent (e.g., Zn, HCl or H₂, Pd/C)
Step 1: Preparation of the Nitroalkene
-
A Henry reaction between 4-fluorobenzaldehyde and nitromethane, followed by dehydration, yields the required 4-fluoro-1-(2-nitrovinyl)benzene.
Step 2: NHC-Catalyzed Homoenolate Addition and In-Situ Reduction
-
To a solution of the chiral triazolium salt (0.1 eq) in anhydrous THF at -20 °C, add a base such as KHMDS (0.1 eq) to generate the active NHC catalyst in situ.
-
After stirring for 15 minutes, add the cinnamaldehyde derivative (1.0 eq) and the nitroalkene (1.2 eq).
-
Stir the reaction at -20 °C and monitor by TLC or LC-MS.
-
Once the starting materials are consumed, introduce the reducing agent (e.g., zinc dust followed by dropwise addition of HCl) to reduce the nitro group and induce cyclization to the lactam.
-
Work up the reaction by quenching with a saturated solution of sodium bicarbonate, extracting with an organic solvent, and purifying by column chromatography to yield the enantiomerically enriched trans-δ-lactam.
Data Summary: NHC-Catalyzed Approach
| NHC Catalyst | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Chiral Triazolium Salt | KHMDS | -20 | 75 | >20:1 | 95 |
Conclusion: A Versatile Toolbox for Asymmetric Synthesis
The asymmetric synthesis of the key (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine intermediate for paroxetine is a testament to the ingenuity of modern synthetic chemistry. The methodologies presented here—organocatalysis, biocatalysis, and NHC catalysis—each offer distinct advantages and operate through elegant and well-understood mechanisms. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including scalability, cost, and regulatory considerations. By understanding the fundamental principles and having access to detailed protocols, scientists are well-equipped to tackle the synthesis of this and other chiral pharmaceuticals with precision and efficiency.
References
- Improved process for the preparation of paroxetine and its intermediate. WO2017037662A1.
- Process for the preparation of paroxetine intermediate. WO2001025202A1.
- Process for the preparation of paroxetine. WO2001029032A1.
-
Asymmetric Formal Synthesis of (-)-Paroxetine. Organic Letters. [Link]
-
Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science. [Link]
- Method for preparing paroxetine intermediate by enzyme resolution in ionic liquid. CN101974604A.
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. PMC. [Link]
-
Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. PubMed. [Link]
-
Anhydrides as acylating agents in the enzymatic resolution of an intermediate of (-)-Paroxetine. PubMed. [Link]
-
Organocatalytic Asymmetric Total Synthesis of ( R )-Rolipram and Formal Synthesis of (3 S ,4 R )-Paroxetine. ResearchGate. [Link]
-
Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances in employing homoenolates generated by N-heterocyclic carbene (NHC) catalysis in carbon–carbon bond-forming reactions. Chemical Society Reviews. [Link]
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Chiral resolution of trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine
An Application Guide to the Chiral Resolution of trans-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine
Abstract
This comprehensive application note provides detailed protocols and theoretical justification for the chiral resolution of racemic trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. This piperidine derivative is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) (-)-Paroxetine.[1][2][3] The stereochemistry of this intermediate directly dictates the efficacy and safety of the final active pharmaceutical ingredient (API), making robust and efficient enantiomeric separation a cornerstone of its manufacturing process.[4] This guide explores two field-proven methodologies: Enzymatic Kinetic Resolution (EKR) and Classical Resolution via Diastereomeric Salt Formation. We provide step-by-step protocols, explain the causality behind experimental choices, and detail the analytical techniques required to validate enantiomeric purity, empowering researchers and process chemists to select and implement the optimal strategy for their specific needs.
Introduction: The Imperative of Chirality in Pharmaceutical Synthesis
The therapeutic activity of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer) while the other may be inactive, less active, or even contribute to adverse effects (the distomer). Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs unless there is a clear therapeutic rationale for using a racemate.
The target molecule, (±)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, possesses two chiral centers (at C3 and C4). Its (3S, 4R) enantiomer is the key building block for synthesizing the potent antidepressant (-)-Paroxetine.[1][2][5] Therefore, isolating this specific stereoisomer from the racemic mixture produced during synthesis is a critical step in the pharmaceutical supply chain. This document serves as a practical guide to achieving this separation with high fidelity.
Foundational Strategies for Chiral Resolution
Resolving a racemate involves converting the enantiomeric relationship into a diastereomeric one, allowing for separation based on differing physical properties. The primary methods employed for piperidine derivatives are:
-
Enzymatic Kinetic Resolution (EKR): Utilizes the high stereoselectivity of enzymes, which catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. This leaves one enantiomer unreacted and the other transformed, allowing for their separation.[6][7]
-
Classical Resolution: Involves reacting the racemic base with a single enantiomer of a chiral acid (the resolving agent).[8] This forms a pair of diastereomeric salts which, unlike the original enantiomers, have different solubilities and can be separated by fractional crystallization.[9][10]
The choice between these methods depends on factors such as scale, cost, desired enantiomeric excess (ee), and available equipment.
Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation
Principle and Rationale
EKR is a powerful technique that leverages the exquisite stereochemical control of biocatalysts. Lipases are particularly effective as they are robust, commercially available, and function well in organic solvents.[6] The principle lies in the differential rate of reaction for the two enantiomers with an acylating agent in the presence of the lipase. For a racemic alcohol like our target molecule, one enantiomer will be selectively acylated to form an ester, while the other remains largely unreacted.
A key insight from literature is the use of Candida antarctica lipases, which exhibit remarkable and opposite stereochemical preferences.[2] This unique property allows for the targeted synthesis of either enantiomer simply by selecting the appropriate lipase (A or B), providing exceptional versatility.[2]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: EKR
Materials:
-
Racemic trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine
-
Immobilized Candida antarctica Lipase B (CAL-B) or Lipase A (CAL-A)
-
Vinyl acetate (Acyl donor)
-
Toluene or 2-Methyl-THF (Solvent)
-
Diatomaceous earth for filtration
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the racemic piperidine substrate (1.0 eq).
-
Dissolution: Add the organic solvent (e.g., Toluene, approx. 10 mL per gram of substrate). Stir until fully dissolved.
-
Reagent Addition: Add vinyl acetate (1.5-2.0 eq) followed by the immobilized lipase (e.g., CAL-B, typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC. The reaction is ideally stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Enzyme Removal: Once ~50% conversion is reached, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the pad with a small amount of the reaction solvent.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated ester and the unreacted alcohol can be readily separated by column chromatography on silica gel.
Expected Data & Performance
The success of EKR is quantified by the conversion percentage and the enantiomeric excess (ee) of the product and unreacted starting material.
| Lipase Used | Preferentially Acylated Enantiomer | Product (Ester) | Unreacted SM (Alcohol) |
| CAL-B | (3R, 4S) | (3R, 4S)-acetate (>98% ee) | (3S, 4R)-alcohol (>98% ee) |
| CAL-A | (3S, 4R) | (3S, 4R)-acetate (>98% ee) | (3R, 4S)-alcohol (>98% ee) |
Note: Data is illustrative and based on typical lipase selectivity. Optimal results require careful monitoring to stop the reaction at ~50% conversion.
Method 2: Classical Resolution via Diastereomeric Salt Formation
Principle and Rationale
This method is a robust and scalable technique for resolving racemic amines and bases.[9] The core principle is the reaction of the racemic piperidine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Diastereomers have distinct physical properties, most critically, different solubilities in a given solvent system.[8] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor.
For piperidine derivatives, tartaric acid derivatives such as Di-p-toluoyl-L-tartaric acid (L-DTTA) or Di-benzoyl-L-tartaric acid (L-DBTA) are often effective resolving agents.[8][9] The success of this method hinges on systematic screening of solvents to identify conditions that maximize the solubility difference between the two diastereomeric salts.[10]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Classical Chiral Resolution.
Experimental Protocol: Diastereomeric Salt Formation
Materials:
-
Racemic trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) or other suitable chiral acid
-
Methanol, Ethanol, or Isopropanol (Solvent for crystallization)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane or Ethyl Acetate (Extraction solvent)
Procedure:
-
Salt Formation: Dissolve the racemic piperidine (1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq, requires optimization) in the same solvent, also with heating.
-
Mixing: Slowly add the resolving agent solution to the piperidine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The formation of a crystalline precipitate should be observed.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the diastereomerically enriched salt.
-
Enrichment (Optional): The diastereomeric purity of the salt can often be improved by recrystallizing it from a fresh portion of the same or a different solvent system.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Basification: Add NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This breaks the salt, liberating the free piperidine base into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine.
Analytical Validation of Enantiomeric Purity
Trustworthy resolution requires robust analytical confirmation. The enantiomeric excess (ee) of the final product must be determined accurately.
Chiral High-Performance Liquid Chromatography (HPLC)
This is the gold standard for determining enantiomeric purity.[11]
-
Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for resolving piperidine derivatives.[8] The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation.
-
Starting Protocol:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol).
-
Modifier: For basic compounds like piperidines that can cause peak tailing, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to the mobile phase is critical for achieving sharp, symmetrical peaks.[8]
-
Detection: UV at 254 nm.
-
Quantification: The ee is calculated from the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
-
¹H-NMR Spectroscopy with a Chiral Derivatizing Agent
-
Principle: While standard NMR cannot distinguish between enantiomers, reacting the chiral alcohol with a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), creates a mixture of diastereomeric esters.[12] The protons in these diastereomers are in chemically non-equivalent environments and will exhibit distinct chemical shifts in the ¹H-NMR spectrum, allowing for integration and quantification of the enantiomeric ratio.[13]
-
Procedure:
-
Dissolve a small sample of the resolved piperidine in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight excess of Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine).
-
Acquire a high-resolution ¹H-NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the methoxy protons of the Mosher ester) for each diastereomer.
-
Integrate the signals to determine the ratio of the two diastereomers, which corresponds to the enantiomeric ratio of the starting material.
-
Method Selection Guide & Conclusion
| Feature | Enzymatic Kinetic Resolution (EKR) | Diastereomeric Salt Crystallization |
| Selectivity | Generally very high (>98% ee achievable) | Variable; highly dependent on solvent and resolving agent screening |
| Yield | Theoretical maximum of 50% for each enantiomer | Can be >50% if the unwanted enantiomer is racemized and recycled |
| Conditions | Mild (ambient temperature, neutral pH) | Can require heating/cooling cycles; uses acids/bases |
| Scalability | Good, especially with immobilized enzymes | Excellent; a classic industrial method |
| Development Time | Can be faster if a suitable enzyme is known | Can be time-consuming due to extensive screening requirements |
| Versatility | Access to either enantiomer by choosing a different lipase (e.g., CAL-A vs. CAL-B) | Requires the opposite enantiomer of the resolving agent to get the other product |
References
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Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. (2001). ACS Publications. Retrieved January 23, 2026, from [Link]
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Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (n.d.). Organic Process Research & Development. Retrieved January 23, 2026, from [Link]
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Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved January 23, 2026, from [Link]
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Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
- Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. (n.d.). Google Patents.
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A Concise Formal Synthesis of (−)-Paroxetine. (2025). Synfacts. Retrieved January 23, 2026, from [Link]
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Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
- Method for synthesizing paroxetine chiral intermediate. (n.d.). Patsnap.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Paroxetine, NNC-20-7051, BRL-29060, FG-7051. (n.d.). Drug Synthesis Database. Retrieved January 23, 2026, from [Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Application Notes & Protocols: Strategic Synthesis of Paroxetine API via ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic utilization of a pivotal intermediate, ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol , in the production of Paroxetine Active Pharmaceutical Ingredient (API). Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used for treating depression and other anxiety disorders.[1] The stereochemical integrity of the final API is paramount to its pharmacological activity, making the efficient and stereospecific conversion of this key intermediate a critical focus of process chemistry. This guide elucidates the primary synthetic strategies, offers detailed, field-tested protocols, and explains the underlying chemical principles to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Importance of the Piperidinemethanol Intermediate
The synthesis of Paroxetine, (-)-trans-4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)piperidine, relies on the precise assembly of its core structural components. The intermediate, ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, represents a significant milestone in the synthetic pathway.[2] It provides the correctly configured piperidine ring with the required trans relationship between the C3 hydroxymethyl group and the C4 fluorophenyl group.
The primary challenge addressed in this application note is the formation of the crucial ether linkage between this piperidine alcohol and sesamol (1,3-benzodioxol-5-ol). This transformation must proceed without epimerization at the chiral centers to yield the N-methylated precursor to Paroxetine. Two principal and industrially relevant methodologies are explored:
-
The Mitsunobu Reaction: A powerful one-pot C-O bond formation that directly couples the alcohol and phenol with an inversion of stereochemistry at the carbinol center. This is a highly efficient and convergent approach.
-
Two-Step Activation/Substitution: A classical approach involving the conversion of the primary alcohol into a superior leaving group (e.g., a mesylate or tosylate), followed by a Williamson ether synthesis with the phenoxide of sesamol.[1]
This guide will provide a comprehensive protocol for the Mitsunobu reaction due to its elegance and efficiency, followed by an overview of the alternative two-step pathway.
Overall Synthetic Pathway
The conversion of the key intermediate to the final Paroxetine API involves two major transformations: etherification followed by N-demethylation. The product of the etherification step is N-methylparoxetine, which is then demethylated to yield the final API.[1][3]
Figure 1: General workflow for the synthesis of Paroxetine from the key piperidinemethanol intermediate.
Primary Protocol: Etherification via Mitsunobu Reaction
The Mitsunobu reaction is a redox-condensation method that facilitates the dehydration of an alcohol and a pronucleophile (in this case, sesamol, pKa ≈ 10.3) to form a covalent bond.[4] The reaction is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct. It is renowned for its mild conditions and stereospecificity.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity/Notes |
| ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 110429-36-2 | 237.31 | >98% |
| Sesamol (1,3-benzodioxol-5-ol) | 533-31-3 | 138.12 | >99% |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | >99% |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | ~97% or 40% solution in toluene |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | Aqueous Solution |
| Brine (Saturated NaCl Solution) | N/A | N/A | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | For drying |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet.
-
Ice-water bath.
-
Addition funnel.
-
Rotary evaporator.
-
Standard laboratory glassware for extraction and filtration.
-
Silica gel for column chromatography.
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: Assemble the reaction flask, ensure it is dry, and place it under a positive pressure of dry nitrogen. An inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen and to keep the anhydrous solvent dry.
-
Reagent Charging: To the flask, add ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (1.0 eq.), Sesamol (1.2 eq.), and Triphenylphosphine (1.5 eq.). Dissolve the solids in anhydrous THF (approx. 10 volumes relative to the starting alcohol). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical during the addition of DIAD, as the initial reaction to form the betaine intermediate is exothermic.
-
DIAD Addition: Add DIAD (1.5 eq.) dropwise to the cooled solution via the addition funnel over 30-45 minutes.[4] Ensure the internal temperature does not exceed 5 °C. A cloudy white precipitate, triphenylphosphine oxide (TPPO), will begin to form, indicating the reaction is proceeding.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Dichloromethane/Methanol). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (N-methylparoxetine) confirms progression.
-
Work-up & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
Redissolve the resulting residue in Ethyl Acetate (20 volumes).
-
Wash the organic layer sequentially with water (2 x 15 volumes), saturated NaHCO₃ solution (2 x 15 volumes) to remove any unreacted sesamol, and finally with brine (1 x 15 volumes).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate in vacuo to yield the crude product. The crude material will be a viscous oil or semi-solid containing the desired N-methylparoxetine and the byproduct TPPO.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate) is typically effective. The TPPO is more polar and will elute later than the desired product. Combine the product-containing fractions and evaporate the solvent to yield pure N-methylparoxetine.
Alternative Pathway: Two-Step Activation and Substitution
This classical method provides a robust alternative to the Mitsunobu reaction. It involves two discrete, high-yielding steps.[1]
Figure 2: Workflow for the two-step synthesis of N-methylparoxetine.
Protocol Overview:
-
Step 1: Mesylation: The piperidinemethanol intermediate is dissolved in a non-protic solvent like Dichloromethane (DCM) and cooled to 0 °C. A tertiary amine base, such as triethylamine (Et₃N), is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl).[1][5] The reaction forms the corresponding mesylate, a highly effective leaving group. The reaction is typically rapid and can be worked up by washing with dilute acid, bicarbonate solution, and brine.
-
Step 2: Williamson Ether Synthesis: Sesamol is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF or THF) to form the sodium phenoxide. The mesylate intermediate from Step 1 is then added to this solution. The nucleophilic phenoxide displaces the mesylate group via an Sₙ2 reaction to form the desired ether linkage, yielding N-methylparoxetine.
Final Step: N-Demethylation to Paroxetine API
The N-methylparoxetine obtained from either protocol must undergo N-demethylation to yield the final Paroxetine API. A common and effective method is the von Braun reaction , which utilizes a chloroformate reagent.
-
Procedure: N-methylparoxetine is treated with a reagent such as phenyl chloroformate or ethyl chloroformate.[1][3] This reaction cleaves the N-methyl group and forms an intermediate N-carbamate.
-
Hydrolysis: The resulting carbamate is then hydrolyzed under basic conditions (e.g., refluxing with KOH in a suitable solvent) to remove the carbamate group and afford the final secondary amine, Paroxetine.[3]
Safety and Handling Precautions
-
DIAD/DEAD: These reagents are toxic, irritants, and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid heat and shock.
-
Triphenylphosphine: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Chloroformates: Highly corrosive and toxic. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
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- WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google P
-
Paroxetine, NNC-20-7051, BRL-29060, FG-7051 - Drug Synthesis Database. [Link]
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Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride - Der Pharma Chemica. [Link]
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Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate. [Link]
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Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH National Library of Medicine. [Link]
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- 5. researchgate.net [researchgate.net]
A Multi-faceted Analytical Approach to the Characterization of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the analytical characterization of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a chiral piperidine derivative of significant pharmaceutical interest.[1] As a critical intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) like Paroxetine, its unambiguous identification, purity assessment, and stereochemical integrity are paramount.[1][2] We present a suite of orthogonal analytical methods, moving beyond rote procedures to explain the causality behind experimental choices. Detailed, field-proven protocols are provided for structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), absolute stereochemical confirmation by X-ray Crystallography, purity and impurity profiling using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, and stereoisomeric purity assessment via chiral HPLC. This guide is designed to equip researchers and quality control professionals with the necessary tools to ensure the quality and consistency of this vital compound in a drug development pipeline.
Introduction
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (MW: 223.29 g/mol , Formula: C₁₃H₁₈FNO) is a synthetic building block whose precise three-dimensional structure is essential for its intended biological activity and pharmacological properties.[1] The defined (3R,4S) stereochemistry dictates its interaction with molecular targets, making rigorous analytical control a non-negotiable aspect of its use.[1] Failure to control stereochemical and chemical purity can lead to significant variations in the efficacy and safety profile of the final API.
The objective of this guide is to establish a robust analytical framework for the complete characterization of this molecule. This involves a multi-technique, or orthogonal, approach where each method provides a unique and complementary piece of information, collectively building a high-confidence profile of the material's identity, purity, and stability.
Caption: Overall Analytical Characterization Workflow.
Identity and Structural Elucidation
The first step in characterization is to confirm that the molecule's covalent structure and stereochemistry are correct. This is achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation in organic chemistry. It provides atom-level information on the chemical environment and connectivity, making it uniquely powerful for confirming not just the molecular formula but also the relative stereochemistry. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential. 2D NMR techniques like COSY and HSQC are used to resolve ambiguities and definitively assign signals, which is particularly important for the piperidine ring protons.[3]
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. The chemical shifts (δ) of the aromatic protons (fluorophenyl group), the piperidine ring protons, the hydroxymethyl protons, and the N-methyl protons will provide initial confirmation of the key functional groups.
-
Self-Validation: The integration of the signals should correspond to the number of protons in each group (e.g., 4H for the aromatic ring, 3H for the N-methyl group).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments. The chemical shifts will differentiate between aromatic, aliphatic (piperidine ring), and functional group carbons (hydroxymethyl, N-methyl).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum. This will show a single peak, confirming the presence of one fluorine atom. Its chemical shift is characteristic of a fluorophenyl group.[4]
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the piperidine ring and confirmation of substituent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.
-
-
Data Interpretation: The key to confirming the (3R,4S) or trans relative stereochemistry lies in the coupling constants (J-values) of the piperidine ring protons, particularly H3 and H4. A large diaxial coupling constant (typically > 8 Hz) between these protons is indicative of the trans configuration where both substituents are in equatorial positions in the preferred chair conformation of the piperidine ring.[5]
Mass Spectrometry (MS)
Expertise & Causality: While NMR confirms the structure, high-resolution mass spectrometry (HRMS) provides an orthogonal confirmation of the elemental composition with very high precision and sensitivity.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing in-source fragmentation and providing a clear molecular ion peak.
Protocol: LC-HRMS for Molecular Formula Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (Optional but Recommended): A short isocratic run on a C18 column can be used to ensure the sample is introduced cleanly into the mass spectrometer.
-
MS Acquisition:
-
Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen of the piperidine ring is readily protonated.
-
Scan Range: Set a suitable range, for example, m/z 50-500.
-
Analysis: Acquire in full scan mode at high resolution (>10,000 FWHM).
-
-
Data Interpretation:
-
The primary goal is to find the exact mass of the protonated molecule, [M+H]⁺.
-
Expected Exact Mass for [C₁₃H₁₉FNO]⁺: 224.1445
-
Self-Validation: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass. This provides high confidence in the elemental formula C₁₃H₁₈FNO.
-
X-ray Crystallography
Expertise & Causality: NMR confirms relative stereochemistry, but for chiral molecules in pharmaceutical development, confirming the absolute stereochemistry is often a regulatory requirement. Single-crystal X-ray crystallography is the definitive method for this purpose.[1] It provides an unambiguous 3D model of the molecule, directly visualizing the (3R,4S) configuration.[7][8]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): This is often the most challenging part. It involves slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexanes) until high-quality, single crystals form.[9]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure. For determining absolute configuration, anomalous dispersion effects are used, often requiring the presence of an atom heavier than oxygen or the use of specific X-ray wavelengths (e.g., Cu Kα radiation).
Purity and Impurity Profiling
Ensuring the chemical purity of the intermediate is vital to control the impurity profile of the final API. HPLC is the standard technique for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: Reversed-phase HPLC is the method of choice due to its robustness and wide applicability. The fluorophenyl group in the molecule provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry. A "stability-indicating" method is one that is validated to be specific, meaning it can separate the main compound from its potential impurities and degradation products.[10] This is a core requirement of regulatory bodies.[11][12]
Protocol: Stability-Indicating RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid modifier improves peak shape for the basic piperidine nitrogen.[13] |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography. |
| Gradient | 20% B to 80% B over 20 min | A gradient elution is necessary to elute any potential impurities that may have a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 220 nm | Wavelength where the phenyl ring exhibits strong absorbance. |
| Sample Prep. | 0.5 mg/mL in Mobile Phase A/B (50:50) | Ensures solubility and compatibility with the starting mobile phase conditions. |
Method Validation (per ICH Q2(R2) Guidelines)
Any analytical method used for quality control must be validated to prove it is fit for purpose.[14] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure the method can assess the analyte in the presence of impurities/degradants. | Peak purity index > 0.995 (PDA detector). Baseline resolution between analyte and degradants. |
| Linearity | Demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Measure the closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Measure the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD/LOQ | Lowest amount of analyte that can be detected/quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Measure the method's capacity to remain unaffected by small variations in parameters. | RSD ≤ 2.0% after minor changes (e.g., flow rate ±10%, pH ±0.2). |
Forced Degradation Studies
Expertise & Causality: Forced degradation (or stress testing) is a critical process where the compound is exposed to harsh conditions to intentionally produce degradation products.[15][16] This is the only way to prove that the HPLC method is "stability-indicating" and to understand the potential degradation pathways of the molecule. The tertiary amine of the piperidine ring is a likely site for oxidation, while other parts of the molecule could be susceptible to hydrolysis or photolysis.[17]
Protocol: Stress Condition Application
For each condition, a sample of the compound (~0.5 mg/mL) is prepared and compared to an unstressed control sample.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours. Neutralize before injection.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
After exposure, each sample is analyzed by the HPLC method. Significant degradation is typically considered to be in the 5-20% range. The goal is to achieve degradation without destroying the molecule completely.
Stereochemical Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: While the primary synthesis may be stereoselective, minor amounts of other stereoisomers (e.g., the (3S,4R) enantiomer or diastereomers) can be formed. Chiral HPLC is the definitive technique for separating and quantifying these stereoisomers.[18] The method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs are often a good starting point for this type of molecule.
Protocol: Chiral HPLC for Stereoisomer Separation
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel OD-H or Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm | Polysaccharide-based CSPs are highly versatile for resolving a wide range of chiral compounds. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase chromatography is typically more effective for chiral separations. Diethylamine is added to improve the peak shape of the basic analyte. |
| Mode | Isocratic | Isocratic elution is usually sufficient for resolving a small number of known stereoisomers. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution on chiral columns. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separations; control is critical. |
| Detection (UV) | 220 nm | Same as for RP-HPLC. |
| Data Analysis | Calculate the percentage of each stereoisomer based on the peak area. The desired (3R,4S) isomer should be the major peak. |
Summary and Conclusion
The comprehensive analytical characterization of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol requires a carefully selected suite of orthogonal analytical techniques. NMR and MS provide the foundation for structural identity, with X-ray crystallography offering the ultimate confirmation of absolute stereochemistry. A validated, stability-indicating HPLC method is essential for ensuring chemical purity and understanding degradation pathways, while a dedicated chiral HPLC method guarantees stereochemical integrity. By implementing the protocols and validation strategies outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby supporting the development of effective and safe medicines.
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Application Note: A Validated Chiral HPLC Method for Determining the Enantiomeric Purity of a Key Paroxetine Precursor
Abstract
The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a chiral drug marketed as the (3S,4R)-enantiomer.[1] Control of chirality during synthesis is paramount, necessitating a robust analytical method to quantify the enantiomeric purity of its precursors. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of the key paroxetine precursor, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, from its undesired (3R,4S)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak shape. This document provides a step-by-step protocol, method validation considerations based on ICH guidelines, and the scientific rationale behind the methodological choices.
Scientific Background and Method Rationale
The Principle of Chiral Chromatography
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[2] Chromatographic separation, therefore, requires the introduction of a chiral environment to form transient, diastereomeric complexes with differing stabilities.[2] This is most effectively achieved by using a chiral stationary phase (CSP). The differential interaction energy between each enantiomer and the CSP results in different retention times, enabling their separation and quantification.[2][3]
Rationale for CSP Selection: Polysaccharide-Based Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile phases for chiral separations in the pharmaceutical industry.[4] Their chiral recognition mechanism is complex and multi-modal, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[5][6]
For this application, an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate) , commercially known as Chiralpak AD, was selected.[7] This phase has a proven track record for separating a wide range of racemates, including intermediates of paroxetine.[8] The carbamate derivatives on the amylose backbone provide the necessary sites for the aforementioned interactions, leading to effective chiral discrimination of the precursor molecule.
Rationale for Mobile Phase Selection
The paroxetine precursor, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, is a basic compound due to the secondary amine in the piperidine ring. Basic analytes can exhibit poor peak shape (tailing) on silica-based columns due to strong, non-specific interactions with residual acidic silanol groups. To mitigate this and to promote the specific chiral recognition interactions, a normal phase elution mode with a basic additive is employed.
-
Normal Phase Mode (Alkane/Alcohol): A mobile phase consisting of a non-polar alkane (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol, IPA) provides an optimal environment for the interactions required on a polysaccharide CSP. The alcohol component modulates retention time and can influence enantioselectivity.[9]
-
Basic Additive (Diethylamine - DEA): The addition of a small concentration (typically <0.5%) of a basic modifier like DEA is crucial.[10] DEA acts as a competitive base, saturating the acidic silanol sites on the silica support to prevent peak tailing. It also ensures the analyte is in its neutral, free-base form, which often enhances chiral recognition on polysaccharide CSPs.[11]
Experimental Protocol
This protocol is designed to be a self-validating system through the incorporation of a rigorous System Suitability Test (SST).
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase). A guard cartridge is highly recommended.[10]
-
Chemicals: HPLC grade n-Hexane, HPLC grade Isopropanol (IPA), and Diethylamine (DEA, >99.5% purity).
-
Reference Standards: Well-characterized reference standards of the (3S,4R)-paroxetine precursor (desired enantiomer) and the (3R,4S)-paroxetine precursor (undesired enantiomer). A racemic mixture is required for method development and system suitability.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) . Filter through a 0.45 µm filter and degas thoroughly before use.
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
System Suitability Solution (Racemic Standard): Accurately weigh and dissolve an appropriate amount of the racemic paroxetine precursor in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample of the paroxetine precursor in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (ensure both peaks are fully eluted) |
// Styling D [fillcolor="#FBBC05", fontcolor="#202124"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } end_dot
Method Validation and System Suitability
Validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13]
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified by injecting the racemic standard solution. The SST ensures the system is operating correctly and can produce reliable results.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between enantiomer peaks | Ensures baseline separation for accurate quantification. |
| Tailing Factor (Tf) | ≤ 1.5 for both enantiomer peaks | Confirms good peak shape, free from excessive silanol interactions. |
| Theoretical Plates (N) | ≥ 2000 for each enantiomer | Indicates high column efficiency and good performance. |
| %RSD of Peak Areas | ≤ 2.0% (from n=5 replicate injections) | Demonstrates injection precision. |
Key Validation Parameters
-
Specificity: The method's ability to unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and other potential impurities. This is demonstrated by achieving baseline resolution (Rs ≥ 2.0).
-
Limit of Quantification (LOQ): The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. This is critical for controlling impurities at low levels.
-
Linearity: Assessed over a range of concentrations for the undesired enantiomer (e.g., from LOQ to 2.0% of the sample concentration) to demonstrate a direct proportionality between detector response and concentration.
-
Accuracy: Determined by spiking the desired enantiomer sample with known amounts of the undesired enantiomer at different levels (e.g., 0.5%, 1.0%, 1.5%) and calculating the percent recovery.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.
Data Analysis and Calculation
The enantiomeric excess (% ee) is a measure of the purity of the desired enantiomer. It is calculated from the peak areas of the two enantiomers in the sample chromatogram.[14]
Formula for Enantiomeric Purity:
Percentage of an enantiomer is calculated as: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) x 100
Formula for Enantiomeric Excess (% ee): % ee = | (% Desired Enantiomer) - (% Undesired Enantiomer) |
Alternatively, using peak areas directly:[15] % ee = [ (Area_desired - Area_undesired) / (Area_desired + Area_undesired) ] x 100
Where:
-
Area_desired: The integrated peak area of the (3S,4R) precursor.
-
Area_undesired: The integrated peak area of the (3R,4S) precursor.
// Interactions R_Enantiomer -> CSP [label="Weaker Interaction\n(Less Stable Complex)\n= Faster Elution", fontsize=9, fontcolor="#202124"]; S_Enantiomer -> CSP [label="Stronger Interaction\n(More Stable Complex)\n= Slower Elution", fontsize=9, fontcolor="#202124"];
} end_dot
Conclusion
The chiral HPLC method detailed in this application note provides a robust, specific, and reliable means for determining the enantiomeric purity of the (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine precursor of paroxetine. The use of a Chiralpak AD-H column with a normal phase mobile phase containing a basic additive ensures excellent resolution and symmetrical peak shapes. By incorporating a stringent system suitability test and adhering to ICH validation principles, this method can be confidently implemented in research, development, and quality control laboratories to ensure the stereochemical integrity of this critical pharmaceutical intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43815, Paroxetine. Retrieved from [Link].
-
Smid, J., & Plavsic, M. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 618-622. Retrieved from [Link].
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European Medicines Agency (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link].
-
Wang, Y., & Wenslow, R. M. (2003). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of chromatography. A, 1015(1-2), 111–118. Retrieved from [Link].
-
Rulísek, L., Císarová, I., & Zábranský, M. (2005). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Tetrahedron: Asymmetry, 16(10), 1831-1837. Retrieved from [Link].
-
ResearchGate (n.d.). Applications of the Chiralpak AD and Chiralcel OD chiral columns... Request PDF. Retrieved from [Link].
-
Sánchez, A. G., Barbas, C., & Pingarrón, J. M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837–842. Retrieved from [Link].
-
Chiral Technologies (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Retrieved from [Link].
-
ResearchGate (n.d.). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. Request PDF. Retrieved from [Link].
-
Master Organic Chemistry (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link].
-
International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].
-
ResearchGate (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Retrieved from [Link].
-
Wikipedia (2024). Paroxetine. Retrieved from [Link].
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Daicel Chiral Technologies (n.d.). Frequently Asked Questions. Retrieved from [Link].
-
ResearchGate (n.d.). Molecular structure of the paroxetine cation. Retrieved from [Link].
-
Owczarek, J., Gierczak, E., & Glinka, R. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(7), 1957–1963. Retrieved from [Link].
-
Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 32(s4), 20-25. Retrieved from [Link].
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(21), 7434. Retrieved from [Link].
-
Paíga, P., & Delerue-Matos, C. (2020). Overview of the Molecular Mechanisms of Action of Paroxetine. International Journal of Molecular Sciences, 21(18), 6625. Retrieved from [Link].
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Intuition Labs (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link].
-
Phenomenex (n.d.). The Chiral Notebook. Retrieved from [Link].
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Daicel Corporation (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link].
-
Wikipedia (2024). Enantiomeric excess. Retrieved from [Link].
-
ResearchGate (n.d.). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography... Retrieved from [Link].
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link].
-
ResearchGate (n.d.). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link].
-
Al-Saeed, F. A., Al-Majed, A. A., & Al-Warthan, A. A. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Saudi Chemical Society, 28(3), 101897. Retrieved from [Link].
-
ResearchGate (n.d.). How does ChiralPak IA compare with ChiralPak AD... in your experience?. Retrieved from [Link].
-
The Organic Chemistry Tutor (2023, April 2). How To Calculate Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link].
-
Phenomenex (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link].
-
Cognition Therapeutics (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link].
-
van der Veen, M. A., & Feringa, B. L. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Angewandte Chemie International Edition, 52(28), 7134–7138. Retrieved from [Link].
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IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). Paroxetine. Retrieved from [Link].
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Toth, G., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases... Molecules, 26(11), 3295. Retrieved from [Link].
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Application Note: A Validated GC-MS Method for the Analysis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. This compound is a critical intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] The accurate determination of its purity and stereochemical integrity is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument parameters and data analysis, underpinned by a rationale for each methodological choice to ensure scientific rigor and reproducibility.
Introduction: The Analytical Challenge
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a chiral alcohol, possesses functional groups—a tertiary amine and a primary alcohol—that present challenges for direct GC analysis.[3] The polar nature of the hydroxyl group can lead to poor peak shape, tailing, and potential thermal degradation in the GC injector and column.[4] Furthermore, as a key chiral building block, confirming its specific stereoisomeric form is crucial.[5]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] To overcome the challenges associated with analyzing this polar molecule, a derivatization step is employed to convert the polar -OH group into a less polar, more volatile, and thermally stable silyl ether. This enhances chromatographic performance and provides characteristic mass spectra for confident identification.[7][8]
This document serves as a practical guide for researchers, quality control analysts, and drug development professionals involved in the synthesis and analysis of Paroxetine and related piperidine-based compounds.
Methodological Framework: A Rationale-Driven Approach
The development of this analytical method is predicated on established principles of chromatographic separation and mass spectrometric detection, tailored to the specific physicochemical properties of the analyte.
The Imperative of Derivatization
Direct injection of alcohols onto a standard non-polar GC column can result in significant peak tailing due to the interaction of the polar hydroxyl group with the stationary phase.[4] To mitigate this, silylation is the derivatization method of choice. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent that reacts with the primary alcohol of the analyte to form a trimethylsilyl (TMS) ether.[7]
Reaction: Analyte-CH₂OH + BSTFA → Analyte-CH₂O-Si(CH₃)₃ + Byproducts
This conversion reduces the polarity of the molecule, increasing its volatility and thermal stability, which in turn leads to sharper, more symmetrical peaks and improved sensitivity.[7]
Chromatographic Separation Strategy
The choice of a GC column is critical for achieving the desired separation. A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, provides an excellent balance of selectivity and efficiency for a wide range of derivatized compounds.[9] The separation is based on the differential partitioning of the analyte between the stationary phase and the inert carrier gas (Helium). The temperature program is optimized to ensure efficient elution of the derivatized analyte while providing adequate separation from any potential impurities or solvent peaks.
Mass Spectrometric Identification and Quantification
Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. Electron Ionization (EI) is employed, which bombards the analyte with high-energy electrons, causing reproducible fragmentation.[10] The resulting mass spectrum serves as a "fingerprint" for the compound. Key fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom and fission of the piperidine ring.[10] For quantitative analysis, Selected Ion Monitoring (SIM) can be utilized to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the derivatized analyte.
Experimental Workflow and Protocols
The following section details the step-by-step procedures for the GC-MS analysis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | Reference Standard (≥98% purity) | Axios Research[11] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) w/ 1% TMCS | Derivatization Grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Helium | Ultra High Purity (99.999%) | Airgas |
Sample Preparation and Derivatization Protocol
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.
-
Sample Solution Preparation: Prepare sample solutions at a similar concentration in ethyl acetate.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger, driving the reaction to completion.[7]
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane | Standard non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 250°C | Ensures efficient volatilization of the derivatized analyte. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Oven Program | Initial: 150°C, hold for 1 min. Ramp: 15°C/min to 280°C, hold for 5 min. | The program allows for the separation of the analyte from the solvent and derivatizing agent, followed by elution of the derivatized analyte at an appropriate retention time. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard source temperature. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Electron Energy | 70 eV | Standard electron energy for EI. |
| Mass Scan Range | 50 - 400 m/z | Covers the expected mass of the derivatized analyte and its fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the filament. |
Data Analysis and Interpretation
Identification
The identity of the derivatized analyte is confirmed by its retention time and mass spectrum. The molecular weight of the underivatized compound is 223.29 g/mol .[12][13] The TMS derivative will have a molecular weight of 295.46 g/mol . The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 295 and characteristic fragment ions.
Expected Fragmentation Pattern:
-
m/z 295 (M⁺): Molecular ion of the TMS derivative.
-
m/z 280: Loss of a methyl group (-CH₃).
-
m/z 73: Characteristic fragment of the trimethylsilyl group [-Si(CH₃)₃]⁺.
-
Other fragments resulting from cleavage of the piperidine ring.
Quantification
For quantitative analysis, a calibration curve should be prepared using a series of dilutions of the derivatized reference standard. The peak area of a characteristic ion (e.g., m/z 295) is plotted against the concentration. The concentration of the analyte in unknown samples can then be determined from this curve.
Method Validation
To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, with a correlation coefficient (R²) > 0.99.[14]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be ≤ 2%.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Visualizing the Workflow
The entire analytical process, from sample receipt to final data output, is summarized in the following diagram.
Caption: Workflow for GC-MS analysis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. The use of a derivatization step is crucial for achieving good chromatographic performance and obtaining high-quality, reproducible data. The detailed protocol and methodological rationale presented herein offer a solid foundation for the implementation of this method in quality control and research environments, ensuring the integrity of this key pharmaceutical intermediate. The principles outlined can also be adapted for the analysis of other similar piperidine-based compounds.
References
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
- Google Patents. (n.d.). CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
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-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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UPB. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, August 26). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]
-
ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
-
European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Axios Research. (n.d.). ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). GC Derivatization. Retrieved from [Link]
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Technobis. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, October 13). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]
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ResearchGate. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
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PharmaCompass. (n.d.). [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. Retrieved from [Link]
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The Versatile Scaffold: Application Notes and Protocols for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Neuropharmacology
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure, featuring a strategically positioned 4-fluorophenyl group, a basic nitrogen atom, and a versatile hydroxylmethyl moiety, makes it a valuable building block for the synthesis of centrally active compounds. This document provides a comprehensive overview of its applications, from its well-established role as a key intermediate in the synthesis of a blockbuster antidepressant to its potential as a versatile scaffold for the discovery of novel central nervous system (CNS) agents.
The core value of this molecule lies in its specific stereochemistry—(3R,4S)—which is crucial for its biological activity and binding affinity to various CNS targets. This defined stereochemistry significantly influences the pharmacological and metabolic properties of the resulting drug candidates.
Core Application: A Cornerstone in the Synthesis of Paroxetine
The most prominent application of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is its role as a pivotal intermediate in the industrial synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions[1][2].
The Serotonin Hypothesis and the Role of Paroxetine
The therapeutic efficacy of Paroxetine is rooted in the monoamine hypothesis of depression, which postulates that a deficiency in the synaptic concentration of neurotransmitters, particularly serotonin (5-hydroxytryptamine or 5-HT), contributes to depressive symptoms. Paroxetine functions by binding to the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Paroxetine increases the extracellular levels of serotonin, thereby enhancing serotonergic neurotransmission.
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Application Note: A Validated Protocol for the Stereoselective Synthesis of Deuterated ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (d₂-Paroxetine Intermediate)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Deuteration in Modern Drug Development
The substitution of hydrogen atoms with their stable isotope, deuterium, has emerged as a powerful strategy in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. This "deuterium switching" leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, metabolic pathways involving the cleavage of a C-H bond can be slowed, potentially leading to reduced metabolic clearance, improved oral bioavailability, and a more favorable safety profile.[3]
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a crucial chiral intermediate in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[4][5] Its deuterated analogue is therefore a key building block for creating deuterated Paroxetine variants, such as CTP-347, which are being investigated for improved therapeutic properties.[6]
This application note provides a comprehensive, field-tested guide for the stereoselective synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol-d₂, deuterated at the hydroxymethyl position. The protocol is designed for reproducibility and scalability, incorporating in-process controls and detailed analytical validation to ensure both chemical purity and high isotopic enrichment.
Synthetic Strategy: A Four-Step Pathway to Isotopic Purity
Expertise & Rationale: Designing a Self-Validating Synthesis
The chosen synthetic pathway is a robust four-step sequence designed to meticulously control stereochemistry and strategically introduce deuterium in the final step. This late-stage deuteration approach is advantageous as it minimizes the cost associated with expensive deuterated starting materials and reduces the risk of isotopic scrambling in earlier steps.
The synthesis begins with a well-established asymmetric Michael addition to construct the chiral piperidine core, ensuring the critical (3R, 4S) stereochemistry.[7] The non-deuterated parent alcohol is then synthesized and subsequently oxidized to the corresponding aldehyde. The final, pivotal step involves the reductive deuteration of this aldehyde using sodium borodeuteride (NaBD₄), a highly efficient and selective reagent for installing two deuterium atoms onto the carbinol carbon.
Trustworthiness: A Protocol Built on In-Process Validation
Each stage of this protocol is designed as a self-validating system. Progress is monitored by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure reaction completion and identify potential side products. Purification via column chromatography at critical junctures guarantees the high purity required for subsequent steps. The final product's identity, stereochemical integrity, and isotopic incorporation are unequivocally confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ²H NMR) and Mass Spectrometry (MS).
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, proceeding from commercially available starting materials to the final deuterated target molecule.
Caption: Four-step stereoselective synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of (3R,4R)-Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (I)
-
Rationale: This step establishes the crucial stereocenters of the molecule using a well-documented organocatalyzed asymmetric Michael addition. The use of a bulky chiral catalyst like (S)-diphenylprolinol TBDMS ether provides high enantioselectivity.[7]
-
Materials:
-
4-Fluorocinnamaldehyde (1.0 eq)
-
Methyl 3-(methylamino)-3-oxopropanoate (1.2 eq)
-
(S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (0.08 eq)
-
Potassium Acetate (KOAc), anhydrous (1.4 eq)
-
Ethyl Acetate (EtOAc), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl acetate, followed by methyl 3-(methylamino)-3-oxopropanoate.
-
Add 4-fluorocinnamaldehyde, (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine, and potassium acetate to the stirring solution at room temperature.
-
Heat the reaction mixture to 45-50 °C and stir for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting aldehyde.
-
Upon completion, cool the mixture to room temperature and wash with 5% aqueous NaHCO₃ solution, followed by a 5% brine solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from toluene to obtain pure compound (I) .
-
Step 2: Synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (II)
-
Rationale: This is a one-pot reduction of both the piperidinedione carbonyls and the methyl ester using a strong reducing agent combination. The NaBH₄/BF₃·OEt₂ system generates diborane in situ, which is effective for these transformations.[7][8]
-
Materials:
-
Compound (I) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (4.0 eq)
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (4.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a flame-dried, three-neck flask under nitrogen, suspend sodium borohydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate dropwise, maintaining the temperature below 10 °C.
-
Prepare a solution of compound (I) in anhydrous THF and add it slowly to the reducing agent mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.
-
In-Process Control: Monitor by TLC (e.g., 9:1 CH₂Cl₂:MeOH) for the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding 3N HCl at 0 °C.
-
Make the aqueous solution basic (pH > 10) with 6N NaOH solution.
-
Extract the product with toluene. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield compound (II) . The product can be further purified by silica gel chromatography if necessary.
-
Step 3: Synthesis of (3R,4S)-4-(4-fluorophenyl)-1-methylpiperidine-3-carbaldehyde (III)
-
Rationale: A mild oxidation is required to convert the primary alcohol to an aldehyde without affecting the rest of the molecule. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and neutral reaction conditions.
-
Materials:
-
Compound (II) (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve compound (II) in anhydrous DCM in a dry flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane in one portion at room temperature.
-
Stir the mixture for 2-3 hours.
-
In-Process Control: Monitor the reaction by TLC (e.g., 9:1 CH₂Cl₂:MeOH). The product aldehyde will have a higher Rf value than the starting alcohol.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde (III) . This crude product is often used directly in the next step without further purification.
-
Step 4: Synthesis of Deuterated ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (IV)
-
Rationale: This is the key isotope-labeling step. Sodium borodeuteride (NaBD₄) serves as a robust source of deuterium anions (D⁻) to reduce the aldehyde, resulting in a dideuterated primary alcohol with high isotopic incorporation.
-
Materials:
-
Crude Aldehyde (III) (1.0 eq)
-
Sodium Borodeuteride (NaBD₄, 98 atom % D) (1.2 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the crude aldehyde (III) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In-Process Control: Monitor by TLC (e.g., 9:1 CH₂Cl₂:MeOH) to confirm the full conversion of the aldehyde back to the alcohol Rf.
-
Quench the reaction by adding a few drops of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product (IV) by silica gel column chromatography to yield a pure, deuterated solid.
-
Caption: Mechanism of reductive deuteration.
Data Summary and Characterization
The following table summarizes the expected outcomes for the four-step synthesis.
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |
| 1 | Michael Addition | (S)-DPP-TBDMS Ether | 45-50 | 12-16 | 75-85 | >98% |
| 2 | Reduction | NaBH₄ / BF₃·OEt₂ | 0 → RT | 3-4 | 70-80 | >97% |
| 3 | Oxidation | Dess-Martin Periodinane | RT | 2-3 | >90 (crude) | - |
| 4 | Deuteration | NaBD₄ | 0 | 1 | 85-95 (from aldehyde) | >99% |
Analytical Validation of Final Product (IV)
-
¹H NMR: The spectrum will be consistent with the structure of the parent compound, with the notable and complete disappearance of the multiplet signal corresponding to the two protons of the -CH₂OH group.
-
²H NMR (¹H-decoupled): A single peak will be observed in the region corresponding to the chemical shift of the former -CH₂OH protons, confirming the incorporation of deuterium at this specific site.[9]
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak [M+H]⁺ that is two mass units higher than the non-deuterated analogue (II) , confirming the incorporation of two deuterium atoms.
-
Isotopic Purity: The level of deuteration can be quantified from the mass spectrum and is expected to be >98%.
Conclusion
This application note details a robust, stereoselective, and highly efficient synthesis of deuterated ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. The four-step protocol is designed with clear checkpoints and validation steps to ensure reproducibility and high purity of the final product. By providing this detailed methodology, we aim to facilitate research and development in the field of deuterated pharmaceuticals, enabling further exploration of their therapeutic potential.
References
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Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]
- Google Patents. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.
-
Yang-o. Paroxetine, NNC-20-7051, BRL-29060, FG-7051 - Drug Synthesis Database. Available from: [Link]
- Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
-
PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Available from: [Link]
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ACS Publications. Regiodivergent Deuteration of Pyridine-Based Heterocycles. Available from: [Link]
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ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. Available from: [Link]
- Google Patents. EP2200997B9 - Synthesis of deuterated benzodioxoles.
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The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available from: [Link]
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PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available from: [Link]
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Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Available from: [Link]
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ResearchGate. Deuterium labelling studies and proposed mechanism for the pyridinium.... Available from: [Link]
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PubMed. Synthesis of the major metabolites of paroxetine. Available from: [Link]
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NIH National Center for Biotechnology Information. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. Available from: [Link]
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Patsnap Synapse. What is Deuterated Paroxetine used for?. Available from: [Link]
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Semantic Scholar. Deuteration of pyridine derivatives : a very mild procedure. Available from: [Link]
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MDPI. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available from: [Link]
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X-Chem. Flow Chemistry for Contemporary Isotope Labeling. Available from: [Link]
-
NIH National Center for Biotechnology Information. Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]
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Scale-up synthesis of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
An Application Note for the Scale-Up Synthesis of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
Introduction: The Significance of a Key Paroxetine Intermediate
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol is a chiral molecule of significant pharmaceutical importance. It serves as a crucial, advanced intermediate in the synthesis of Paroxetine, a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI) used for treating depression, anxiety disorders, and other conditions.[1][2] The therapeutic efficacy of Paroxetine is intrinsically linked to its specific stereochemistry, which necessitates precise stereocontrol during the synthesis of its precursors.
The industrial-scale production of this piperidinemethanol derivative presents several challenges. The primary hurdles include establishing the desired trans relationship between the hydroxymethyl group at the C-3 position and the fluorophenyl group at the C-4 position, achieving high enantiomeric purity, and ensuring the process is safe, cost-effective, and reproducible on a large scale. This document provides a detailed guide for the scale-up synthesis of this key intermediate, focusing on a robust and well-documented synthetic strategy.
Strategic Approach to Synthesis
Several synthetic pathways to (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol have been explored. These routes often involve the reduction of precursor molecules such as tetrahydropyridines or piperidine esters.[3] A particularly effective and scalable method involves a multi-step synthesis commencing from p-fluorobenzaldehyde, proceeding through a key piperidinedione intermediate.[4] This approach is advantageous as it allows for the construction of the core piperidine ring with the necessary substituents, followed by a diastereoselective reduction to establish the final stereocenters.
This application note details a three-stage process:
-
Stage 1: A Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester.
-
Stage 2: A Michael addition and subsequent cyclization to construct the piperidinedione ring.
-
Stage 3: A diastereoselective reduction of the piperidinedione to yield the target alcohol.
This strategy has been selected for its demonstrated reliability, high yield, and the production of high-purity material suitable for pharmaceutical manufacturing.[4]
Process Chemistry and Mechanistic Insights
A thorough understanding of the underlying chemical transformations is critical for successful scale-up. Each step must be carefully controlled to maximize yield and purity while ensuring operational safety.
Stage 1: Synthesis of 4-Fluoroethyl Cinnamate
This stage employs a Horner-Wadsworth-Emmons reaction, a well-established method for forming carbon-carbon double bonds. p-Fluorobenzaldehyde is reacted with triethyl phosphonoacetate in the presence of a base, such as potassium hydroxide in ethanol. The base deprotonates the phosphonate ester, generating a nucleophilic phosphonate carbanion. This anion then attacks the carbonyl carbon of the aldehyde, leading to a phosphonate-alkoxide intermediate which subsequently eliminates diethyl phosphate to form the desired α,β-unsaturated ester with predominantly E-alkene geometry.
Stage 2: Formation of the Piperidinedione Intermediate
This stage involves the reaction of 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate. The reaction proceeds via a Michael addition, where a base (e.g., sodium ethoxide) generates an enolate from N-methylaminocarbonylethyl acetate. This enolate then adds to the β-carbon of the α,β-unsaturated ester. The resulting intermediate undergoes an intramolecular Dieckmann-type condensation to form the six-membered piperidinedione ring. Controlling the temperature during this step is crucial to minimize side reactions and ensure a high yield of the cyclic product.[4]
Stage 3: Diastereoselective Reduction to the Final Product
This is the most critical step for establishing the required (3S,4R) stereochemistry. The piperidinedione intermediate is reduced using a combination of potassium borohydride (KBH₄) and a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygens, activating them towards nucleophilic attack by the hydride from KBH₄. The steric hindrance of the bulky 4-(4-fluorophenyl) group directs the hydride attack, leading to the preferential formation of the desired trans diastereomer. This reduction effectively converts both the ketone and the ester functionalities of the piperidinedione into hydroxyl groups, with the ester being reduced to the primary alcohol (hydroxymethyl group).
Visualizing the Synthetic Workflow
The overall process can be visualized as a linear sequence of transformations, each building upon the last to construct the final complex molecule.
Caption: Synthetic workflow for (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
Scale-Up Protocol: 1 kg Target Scale
This protocol is designed for a target output of approximately 1 kg of the final product. All operations should be conducted in appropriate reactors by trained personnel, adhering to all institutional and governmental safety guidelines.
Materials and Equipment
| Reagent/Material | Stage | Quantity | Molar Eq. |
| p-Fluorobenzaldehyde | 1 | 0.80 kg | 1.0 |
| Triethyl phosphonoacetate | 1 | 1.55 kg | 1.05 |
| Potassium Hydroxide | 1 | 0.40 kg | 1.1 |
| Ethanol (anhydrous) | 1 & 2 | ~15 L | - |
| Toluene | 1 | ~5 L | - |
| N-methylaminocarbonylethyl acetate | 2 | 0.95 kg | 0.95 |
| Sodium Ethoxide (21% in ethanol) | 2 | 2.1 L | 0.9 |
| Piperidinedione Intermediate | 3 | 1.50 kg | 1.0 |
| Potassium Borohydride (KBH₄) | 3 | 0.65 kg | 2.2 |
| Boron Trifluoride Diethyl Etherate | 3 | 1.70 L | 2.2 |
| Tetrahydrofuran (THF, anhydrous) | 3 | ~20 L | - |
| Hydrochloric Acid (3M aq.) | 3 | As needed | - |
| Sodium Hydroxide (50% aq.) | 3 | As needed | - |
| Ethyl Acetate | 3 | ~10 L | - |
Step-by-Step Procedure
Stage 1: Synthesis of 4-Fluoroethyl Cinnamate [4]
-
Reactor Setup: Charge a 50 L glass-lined reactor with anhydrous ethanol and potassium hydroxide. Stir until dissolved and cool the solution to 15-20°C.
-
Reagent Addition: Prepare a solution of p-fluorobenzaldehyde and triethyl phosphonoacetate. Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, allow the mixture to react at room temperature for 12-14 hours. Monitor the reaction progress by TLC or HPLC until the aldehyde is consumed.
-
Work-up: Filter the reaction mixture to remove solid potassium phosphate salts. Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Extraction: To the residue, add toluene and water. Stir, then allow the layers to separate. Collect the organic (toluene) layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the toluene solution under vacuum to yield 4-fluoroethyl cinnamate as an oil. Confirm identity and purity via NMR and HPLC.
Stage 2: Formation of the Piperidinedione Intermediate [4]
-
Reactor Setup: In a separate 50 L reactor, charge anhydrous ethanol and N-methylaminocarbonylethyl acetate. Cool the mixture to -15°C under a nitrogen atmosphere.
-
Base Addition: Slowly add a 21% solution of sodium ethoxide in ethanol, keeping the temperature below -5°C.
-
Substrate Addition: Add a solution of 4-fluoroethyl cinnamate (from Stage 1) in ethanol dropwise over 2-3 hours, maintaining the temperature between -15°C and -5°C.
-
Reaction: Stir the mixture at this temperature for 12-15 hours.
-
Quench and Crystallization: Carefully adjust the pH of the reaction mixture to 5-6 with glacial acetic acid. Cool the mixture to 0-5°C and hold for several hours to induce crystallization of the crude product.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. The crude piperidinedione can be further purified by recrystallization from a suitable solvent like isopropanol to achieve high purity.
Stage 3: Diastereoselective Reduction [4]
-
Reactor Setup: Charge a 100 L reactor with the purified piperidinedione intermediate and anhydrous THF under a nitrogen atmosphere. Cool the slurry to 0-5°C.
-
Reducing Agent Addition: In a separate vessel, prepare a slurry of potassium borohydride in anhydrous THF. Slowly add this slurry to the reactor.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate dropwise to the reactor over 4-6 hours, maintaining the internal temperature below 10°C. This addition is highly exothermic and requires careful monitoring and efficient cooling.
-
Reaction: After the addition is complete, allow the reaction to stir at 10-15°C for an additional 4-6 hours, or until HPLC analysis indicates complete conversion of the starting material.
-
Quench: Slowly and carefully quench the reaction by the dropwise addition of 3M hydrochloric acid at 0-10°C until the pH is acidic (pH ~2).
-
Work-up and Extraction: Make the aqueous mixture basic (pH ~12) by the slow addition of 50% sodium hydroxide solution, maintaining the temperature below 25°C. Extract the product into ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol can be purified by recrystallization from a solvent system such as toluene/heptane to afford the final product with high chemical and diastereomeric purity.[2][5]
Safety and Process Control
The scale-up of chemical reactions introduces significant safety considerations that must be proactively managed.
-
Exothermic Reactions: The reduction with KBH₄ and BF₃·OEt₂ is highly exothermic. The rate of addition of the Lewis acid must be carefully controlled to prevent a runaway reaction.[6] Adequate reactor cooling capacity is essential.
-
Flammable Solvents: Large volumes of flammable solvents like ethanol, THF, and toluene are used. All equipment must be properly grounded, and operations should be conducted in a well-ventilated area, free from ignition sources.
-
Hazardous Reagents: Boron trifluoride diethyl etherate is corrosive and reacts with moisture. Potassium borohydride is a flammable solid. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Process Monitoring: Each step should be monitored using in-process controls (e.g., HPLC, TLC) to ensure the reaction is proceeding as expected. This allows for early detection of deviations that could lead to safety issues or batch failure.
Caption: Core safety considerations for the scale-up process.
Conclusion
The successful scale-up synthesis of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol is achievable through a well-defined, multi-stage process. The outlined strategy, centered on the formation and subsequent diastereoselective reduction of a piperidinedione intermediate, provides a reliable pathway to this high-value pharmaceutical precursor. Meticulous control over reaction parameters, particularly temperature during the cyclization and reduction stages, is paramount for achieving high yield and the desired stereochemical outcome. By integrating robust process controls with a comprehensive understanding of the underlying chemistry and a steadfast commitment to safety, this protocol can be effectively implemented in a manufacturing environment.
References
- Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (Patent No. WO2001002357A2).
- Google Patents. (n.d.). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. (Patent No. WO2002053537A1).
- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
- Google Patents. (n.d.). Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. (Patent No. CN104402800A).
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 [chemicalbook.com]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 5. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. acs.org [acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Welcome to the technical support guide for the synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a key intermediate in the development of various pharmaceuticals, most notably Paroxetine. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and optimize your reaction yield and purity.
The synthesis of this specific diastereomer requires precise control over stereochemistry, typically in the reduction of a carbonyl precursor. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most pressing issues encountered in the lab.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, focusing on the critical diastereoselective reduction step of a piperidone ester precursor, such as methyl (4S)-4-(4-fluorophenyl)-1-methyl-5-oxopiperidine-3-carboxylate, to the desired trans alcohol.
FAQ 1: Low Diastereoselectivity - "My reaction produces a mixture of cis and trans isomers. How can I improve the yield of the desired (3R,4S)-trans product?"
Underlying Cause: The formation of the undesired (3S,4S)-cis isomer is a common problem. The stereochemical outcome of the reduction of the ketone and subsequent ester reduction is highly dependent on the steric hindrance around the carbonyl groups and the nature of the reducing agent. The trans product is generally the thermodynamically more stable isomer, where the two bulky substituents (aryl and hydroxymethyl) are in an equatorial-equatorial or equatorial-axial orientation on the piperidine ring.
Solutions & Scientific Rationale:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can give mixtures of diastereomers. More sterically demanding hydride reagents can improve selectivity by favoring hydride attack from the less hindered face of the molecule.
-
Recommendation: While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the ester and ketone, controlling stereoselectivity can be difficult. A two-step approach is often more effective. First, a selective reduction of the ketone, followed by the reduction of the ester. For the ester reduction, NaBH₄ is generally considered mild and may not efficiently reduce esters without additives.[1] However, its reactivity can be enhanced.[2]
-
Expert Insight: Using a combination of NaBH₄ with a Lewis acid such as CaCl₂ or ZnCl₂ can increase the electrophilicity of the ester carbonyl, facilitating reduction under milder conditions which can improve diastereoselectivity.[3]
-
-
Thermodynamic Control via Epimerization: If a mixture of isomers is obtained, it's possible to convert the undesired cis isomer to the more stable trans isomer.
-
Mechanism: This process, known as epimerization, involves treating the isomer mixture with a base (e.g., sodium methoxide). The base deprotonates the carbon at the C3 position, forming an enolate intermediate. Reprotonation can then occur from either face, but will favor the formation of the thermodynamically more stable trans product where the bulky substituents are further apart.[4]
-
Troubleshooting Decision Tree for Low Diastereoselectivity
Caption: Fig. 1: Troubleshooting Low Diastereoselectivity.
FAQ 2: Incomplete Reduction - "My reaction stalls, and I have significant amounts of starting material (piperidone ester) left. What's going wrong?"
Underlying Cause: Incomplete reduction is often due to reagent deactivation, insufficient reagent stoichiometry, or suboptimal reaction conditions. Sodium borohydride, for instance, is known to react with protic solvents like methanol, reducing its effective concentration over time.[3] While NaBH₄ is excellent for reducing ketones, it is often sluggish in reducing esters.[1]
Solutions & Scientific Rationale:
-
Reagent Stoichiometry and Addition:
-
Recommendation: Use a sufficient excess of the reducing agent (e.g., 2-4 equivalents of LiAlH₄ or a larger excess of NaBH₄). For sluggish reactions, portion-wise addition of the reducing agent can maintain its concentration throughout the reaction.
-
Expert Insight: When using LiAlH₄, ensure the reaction is performed under strictly anhydrous conditions, as water will rapidly quench the reagent.[5]
-
-
Solvent and Temperature:
-
Recommendation: Tetrahydrofuran (THF) is a common and effective solvent for hydride reductions.[5] If using NaBH₄ to reduce the ester, a mixture of THF and a protic solvent like methanol can be effective, but temperature control is key. Refluxing may be necessary to drive the reaction to completion.[3][6] A patent describing a similar synthesis uses a combination of potassium borohydride and boron trifluoride diethyl etherate in THF.[7]
-
-
Activation of the Ester:
Comparative Table of Reduction Conditions
| Reducing System | Target Group(s) | Typical Solvent | Temperature (°C) | Key Advantages/Disadvantages |
| LiAlH₄ | Ester & Ketone | THF, Diethyl Ether | 0 to RT | Pro: Powerful, reduces both groups. Con: Highly reactive, poor selectivity, requires strict anhydrous conditions.[8] |
| NaBH₄ | Ketone (primarily) | Methanol, Ethanol | 0 to RT | Pro: Mild, safe, good for selective ketone reduction. Con: Very slow for esters.[1] |
| NaBH₄ / Lewis Acid (e.g., CaCl₂) | Ester & Ketone | THF / Methanol | RT to Reflux | Pro: Enhanced reactivity for esters, safer than LiAlH₄. Con: May require heating.[3] |
| KBH₄ / BF₃·OEt₂ | Ester & Ketone | THF | Not specified | Pro: Effective system cited in patent literature for this transformation. Con: BF₃·OEt₂ is corrosive and moisture-sensitive.[7] |
FAQ 3: Purification Challenges - "I'm having trouble separating the desired trans diastereomer from the cis isomer and other byproducts. What are the best purification methods?"
Underlying Cause: The cis and trans diastereomers of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol can have very similar polarities, making them difficult to separate by standard column chromatography.
Solutions & Scientific Rationale:
-
Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale.
-
Methodology: The crude mixture of isomers is dissolved in a suitable solvent system (e.g., toluene/n-heptane or isopropanol) at an elevated temperature, and then slowly cooled.[5][9] One diastereomer will preferentially crystallize out, enriching the other in the mother liquor. Research has shown that repeated crystallizations can significantly increase the enantiomeric excess of the desired product.[10]
-
Expert Insight: The choice of solvent is critical. You may need to screen several solvent systems to find one that provides optimal differential solubility between the two diastereomers.
-
-
Chromatography Optimization:
-
Recommendation: If chromatography is necessary, use a high-performance column and carefully optimize the mobile phase. A common system is a mixture of a non-polar solvent like hexanes or toluene with a polar solvent like ethyl acetate, often with a small amount of an amine base (e.g., triethylamine) to prevent peak tailing.[11]
-
-
Derivatization: In some cases, it may be easier to separate derivatives of the alcohols.
-
Mechanism: The diastereomeric mixture can be reacted with a chiral resolving agent, such as Mosher's acid, to form diastereomeric esters.[10] These new compounds will have larger differences in their physical properties, often making them easier to separate by chromatography or crystallization. The desired ester can then be isolated and hydrolyzed back to the pure alcohol.
-
Experimental Protocol: Diastereoselective Reduction & Purification
This protocol outlines a common method for the reduction of a trans-N-methyl-4'-fluorophenyl-3-methoxycarbonylpiperidine intermediate using Lithium Aluminum Hydride (LiAlH₄), followed by purification via recrystallization.
Safety Precaution: LiAlH₄ is a highly reactive, water-sensitive reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
trans-N-methyl-4'-fluorophenyl-3-methoxycarbonylpiperidine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
10% w/v aqueous Sodium Hydroxide (NaOH)
-
Toluene
-
n-Heptane
-
Distilled Water
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the piperidine ester starting material (e.g., 31.4 g).
-
Solvent Addition: Add anhydrous THF (100 mL) to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 10°C using an ice bath.
-
LiAlH₄ Addition: Slowly and portion-wise, add LiAlH₄ (e.g., 3.31 g) to the stirred solution. CAUTION: Exothermic reaction and hydrogen gas evolution will occur. Maintain the internal temperature below 15°C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at 10°C until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Carefully and slowly quench the reaction by adding distilled water (50 mL), followed by 10% aqueous NaOH (30 mL). CAUTION: This is highly exothermic. Add dropwise at first.
-
Extraction: Add ethyl acetate (200 mL) and stir the mixture vigorously for 30 minutes.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer again with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude residue in a minimal amount of hot toluene. Slowly add n-heptane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with cold n-heptane, and dry under vacuum to afford the pure ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.[5]
References
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]
- CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Google Patents.
-
Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. ResearchGate. Available at: [Link]
-
Why some esters can be reduced by sodium borohydride? ResearchGate. Available at: [Link]
-
Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. PMC. Available at: [Link]
-
NaBH4 reduction of ester. Reddit. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Diastereoconvergent Synthesis of (–)-Paroxetine. ResearchGate. Available at: [Link]
-
Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. PubMed. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Available at: [Link]
-
Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. ResearchGate. Available at: [Link]
-
Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl-substituted methyl pipecolinates. Royal Society of Chemistry. Available at: [Link]
-
((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. Axios Research. Available at: [Link]
-
(PDF) Diastereoconvergent Synthesis of (-)-Paroxetine. ResearchGate. Available at: [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
- WO2001029032A1 - Process for the preparation of paroxetine. Google Patents.
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]
-
Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration. PubMed. Available at: [Link]
-
Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. PubMed. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 8. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 389573-45-9 | Benchchem [benchchem.com]
Byproducts and impurities in paroxetine intermediate synthesis
Technical Support Center: Paroxetine Intermediate Synthesis
A Guide to Byproduct and Impurity Control for Researchers and Development Professionals
Welcome to the Technical Support Center for paroxetine intermediate synthesis. As Senior Application Scientists, we understand that controlling impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1][2] Paroxetine, a selective serotonin reuptake inhibitor (SSRI), has a specific stereochemical structure that is crucial for its therapeutic activity.[3][4] This guide provides in-depth, experience-driven answers to common challenges related to byproducts and impurities encountered during the synthesis of its key intermediates.
This resource is designed to move beyond simple procedural lists, offering causal explanations for experimental choices and providing self-validating protocols to enhance the robustness of your synthetic processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical intermediate in paroxetine synthesis, and why is its purity so important?
A1: The most critical intermediate is (-)-trans-4-(4'-fluorophenyl)-3-(hydroxymethyl)piperidine . Its importance stems from two key factors:
-
Stereochemistry: Paroxetine's therapeutic effect is specific to the (-)-trans-(3S,4R) stereoisomer.[4] This intermediate contains the two crucial chiral centers that define the final drug's configuration. The presence of other stereoisomers, such as the cis-isomers or the (+)-trans enantiomer, represents a significant impurity that is difficult to remove later and lacks the desired pharmacological activity.[5]
-
Foundation for the Core Structure: This piperidine derivative serves as the core scaffold onto which the 1,3-benzodioxole (sesamol) moiety is attached to complete the paroxetine molecule.[6] Impurities in this intermediate, such as unreacted starting materials or byproducts from side reactions, can carry through to the final API, complicating purification and potentially generating new, unforeseen impurities.[1]
Q2: What are the major classes of impurities I should be aware of during paroxetine synthesis?
A2: Impurities in paroxetine synthesis can be broadly categorized into three groups:[1]
-
Process-Related Impurities: These arise directly from the synthetic process and include unreacted starting materials, residual reagents (like methane sulfonyl chloride or phenyl chloroformate), and intermediates from preceding steps.[6] For example, unreacted mesityl derivative can lead to the formation of (3S, 4R)-4-(4-Fluorophenyl) Piperidine-3-methanol in the final API.[6]
-
Byproducts from Side Reactions: These are new compounds formed from competing or undesired reaction pathways. Key examples include:
-
Stereoisomers: The formation of the cis-diastereomer of the piperidine intermediate is a common issue.[7]
-
Defluorination Products: In some synthetic routes, particularly those involving Grignard reagents or metal alkoxides, the fluorine atom on the phenyl ring can be substituted, leading to desfluoro impurities.[7]
-
Dimer Impurities: Under certain conditions, intermediates can react with each other to form dimers, which can be difficult to detect and remove.[8]
-
-
Degradation Products: These impurities form due to the breakdown of the intermediate or final API under specific conditions like acid/base hydrolysis, oxidation, or heat.[7] Paroxetine is known to be labile to acid and alkali, which can cause ether cleavage.[7]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) and the FDA have stringent guidelines. For any new drug substance, impurities present at a level greater than 0.1% must be identified, quantified, and reported.[9] The process involves developing and validating high-sensitivity analytical methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS) for structural elucidation.[9][10] Reference standards for known impurities are often required for accurate quantification.[11]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Poor Diastereomeric Ratio (Low trans:cis Selectivity)
Q: My synthesis of the 4-(4'-fluorophenyl)-3-(hydroxymethyl)piperidine intermediate consistently shows a high percentage of the undesired cis-isomer in the final product. What are the likely causes, and how can I improve the trans-selectivity?
A: This is a classic stereoselectivity challenge often originating from the reduction of a ketone precursor. The formation of the cis-isomer is a common byproduct.
-
Root Cause Analysis: The trans and cis isomers are formed during the reduction of the carbonyl group in the piperidine ring precursor. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl.
-
Axial Attack: Leads to an equatorial hydroxyl group, resulting in the desired trans isomer.
-
Equatorial Attack: Leads to an axial hydroxyl group, resulting in the undesired cis isomer. The choice of reducing agent and reaction conditions determines which pathway is favored. Small, unhindered reducing agents like sodium borohydride (NaBH₄) can attack from either face, often leading to mixtures.
-
-
Solutions & Protocol Adjustments:
-
Choice of Reducing Agent: Employ a bulkier, sterically hindered reducing agent. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are much larger and will preferentially attack from the less hindered (axial) face, significantly increasing the yield of the trans isomer.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) reduces the kinetic energy of the system. This enhances the inherent selectivity of the reducing agent, as the transition state leading to the more stable trans product is more strongly favored.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like Tetrahydrofuran (THF) are commonly used and are often optimal for borohydride-based reductions.[12]
-
Post-Reaction Isomerization (Advanced): In some cases, if a mixture is obtained, it may be possible to isomerize the undesired cis-isomer to the more thermodynamically stable trans-isomer under specific equilibrium conditions, although this adds complexity to the process.
-
Problem 2: Presence of Unknown Peaks in HPLC, Potentially Oxidative Impurities
Q: My HPLC analysis of a purified intermediate shows several small, unexpected peaks that were not present immediately after the reaction. Mass spectrometry data suggests they might be oxidation products (+16 Da). Where could these be coming from, and how can I prevent their formation?
A: The piperidine nitrogen and the benzylic position are susceptible to oxidation, which can occur during the reaction, work-up, or storage.
-
Root Cause Analysis:
-
Atmospheric Oxygen: Many organic compounds, especially those with amine functionalities, can be slowly oxidized by exposure to air, a process that can be accelerated by light or trace metal catalysts.
-
Peroxides in Solvents: Ethers like THF are notorious for forming explosive peroxides over time. These peroxides are potent oxidizing agents that can create a range of unwanted byproducts.
-
Work-up Conditions: Aggressive work-up conditions, such as prolonged heating or exposure to oxidative reagents, can degrade the product.
-
-
Solutions & Protocol Adjustments:
-
Inert Atmosphere: Conduct the reaction and critical work-up steps under an inert atmosphere of nitrogen or argon. This involves degassing solvents and using Schlenk line techniques to minimize exposure to oxygen.
-
Solvent Purity: Always use freshly distilled or inhibitor-free, peroxide-tested solvents, especially for ethers like THF or diethyl ether. Test for peroxides before use with potassium iodide (KI) starch paper or commercial test strips.
-
Use of Antioxidants: For long-term storage of the intermediate, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to inhibit radical-mediated oxidation.
-
Controlled Work-up: Minimize the time the intermediate is exposed to harsh conditions. Use moderate temperatures for solvent evaporation and consider storing the purified material under an inert atmosphere at low temperatures (e.g., < 4 °C).
-
Problem 3: Dimer Impurity Formation During Coupling Step
Q: During the coupling of the mesylated piperidine intermediate with sesamol, I am observing a significant byproduct with a mass corresponding to a dimer. What is causing this, and how can it be minimized?
A: Dimer formation is often a result of a side reaction where the hydroxyl group of one intermediate molecule attacks the activated (mesylated) site of another. [8]
-
Root Cause Analysis: This typically occurs when the mesylate intermediate contains residual unreacted starting material, the hydroxymethyl piperidine.[8] Under the basic conditions of the coupling reaction, the hydroxyl group of this starting material is deprotonated and becomes a potent nucleophile, competing with the intended sesamol nucleophile.
-
Solutions & Protocol Adjustments:
-
Purity of the Mesylate Intermediate: The most critical factor is to ensure the mesylation reaction goes to completion and that all unreacted hydroxymethyl piperidine is removed before proceeding. Use HPLC to confirm the purity of the mesylated intermediate is >99% before starting the coupling reaction.
-
Controlled Addition: Instead of adding the mesylate intermediate as a solid powder, dissolve it in a suitable solvent (like DMSO) and add it slowly (dropwise) to the reaction mixture containing sesamol and the base.[8] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the intended nucleophile (sesamol) which is present in excess.
-
Order of Addition: Ensure the base is added to the sesamol first to generate the phenoxide nucleophile before the mesylate intermediate is introduced. This ensures the desired nucleophile is readily available to react.
-
Section 3: Key Experimental Protocols
Protocol A: HPLC Method for Impurity Profiling of Paroxetine Intermediates
This protocol provides a general framework for developing a robust HPLC method for separating the key piperidine intermediate from its cis-isomer and other common process-related impurities.[9][13]
-
Instrumentation:
-
UHPLC or HPLC system with a UV/Vis or PDA detector.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate buffer, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm and 295 nm.
-
Injection Volume: 2 µL.
-
-
System Suitability:
-
Prepare a solution containing the trans-intermediate, a small amount of the cis-isomer (if available as a standard), and another known impurity.
-
Acceptance Criteria: The resolution between the trans and cis peaks should be > 2.0. The tailing factor for the main trans peak should be < 1.5.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter through a 0.22 µm syringe filter before injection.
-
Section 4: Visualization of Key Pathways and Workflows
Diagram 1: Synthesis Pathway and Formation of Key Impurities
This diagram illustrates the critical reduction step in the synthesis of the piperidine intermediate and highlights where the desired trans-isomer and the undesired cis-isomer are formed.
Caption: Formation of trans (desired) and cis (impurity) isomers.
Diagram 2: Troubleshooting Workflow for High Impurity Levels
This workflow provides a logical sequence of steps to diagnose and resolve issues related to high impurity levels detected by HPLC.
Caption: A logical workflow for troubleshooting impurity issues.
Section 5: Summary of Common Impurities
The following table summarizes key impurities discussed, their likely origins, and primary control strategies.
| Impurity Name/Class | Likely Origin | Primary Control Strategy | Analytical Method |
| cis-Isomer | Non-selective reduction of ketone precursor. | Use of sterically hindered reducing agents (e.g., L-Selectride), low temperature. | Chiral HPLC, RP-HPLC |
| Oxidation Products | Exposure to atmospheric oxygen or solvent peroxides. | Use of inert atmosphere (N₂/Ar), peroxide-free solvents, controlled storage. | RP-HPLC, LC-MS |
| Dimer Impurities | Reaction between unreacted starting alcohol and activated intermediate. | Ensure complete conversion of starting material; slow addition of reagents. | RP-HPLC, LC-MS |
| Desfluoro Impurities | Side reaction with strong nucleophiles or certain organometallics. | Careful selection of reagents and control of reaction stoichiometry. | RP-HPLC, LC-MS, GC-MS |
| Unreacted Intermediates | Incomplete reaction or inefficient purification. | Reaction monitoring (TLC/HPLC), optimization of reaction time/temp, robust purification. | RP-HPLC, GC |
References
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]
-
Paroxetine Impurities - SynZeal. Available at: [Link]
-
Paroxetine impurities: An overview - LGC Standards. Available at: [Link]
-
Paroxetine-impurities - Pharmaffiliates. Available at: [Link]
-
Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - Asian Journal of Research in Chemistry. Available at: [Link]
-
(PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - ResearchGate. Available at: [Link]
-
Paroxetine | C19H20FNO3 | CID 43815 - PubChem - NIH. Available at: [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity - PMC - PubMed Central. Available at: [Link]
-
Stereoisomers of paroxetine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. Available at: [Link]
- CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents.
-
Development and Validation of a UHPLC Method for Paroxetine Hydrochloride - Chromatography Online. Available at: [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
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A Beginner's Guide to Pharmaceutical Intermediate Production. Available at: [Link]
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Paroxetine—Overview of the Molecular Mechanisms of Action - MDPI. Available at: [Link]
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Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Available at: [Link]
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Troubleshooting - The Pharma Master. Available at: [Link]
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Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. Available at: [Link]
-
Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Available at: [Link]
-
The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Paroxetine, cis-(+)- | C19H20FNO3 | CID 934162 - PubChem - NIH. Available at: [Link]
- WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
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Troubleshooting Common Pharmaceutical Manufacturing Challenges. Available at: [Link]
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- 13. phmethods.net [phmethods.net]
Technical Support Center: Purification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Document ID: TSC-CHEM-2026-0123-01 Version: 1.0 Last Updated: January 23, 2026
Introduction
Welcome to the technical support guide for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. This molecule is a key chiral intermediate in the synthesis of various pharmaceutically active compounds, including the widely-used antidepressant, Paroxetine.[1] Its specific stereochemistry is crucial for its intended biological activity and pharmacological profile.[2][3] The purification of this polar, chiral amino alcohol presents several distinct challenges that require a systematic and well-understood approach to achieve the high purity required for pharmaceutical development.
This guide is designed for researchers, chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of separation science and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems encountered during the purification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. Each issue is analyzed by probable cause, followed by a recommended, actionable solution.
Issue 1: Poor Separation of Diastereomers on Silica Gel Chromatography
Symptom: Your collected fractions from flash or column chromatography show a mixture of the desired (3R,4S) diastereomer and the undesired (3S,4R) or other diastereomeric impurities, as confirmed by chiral HPLC or NMR analysis.
Probable Cause: The primary cause is insufficient selectivity between the diastereomers on the stationary phase. Diastereomers, while having different physical properties, can exhibit very similar polarities. The basic nitrogen of the piperidine ring can also interact strongly and unpredictably with the acidic silanol groups on standard silica gel, leading to peak tailing and poor resolution.[4][5] This interaction can mask the subtle differences between diastereomers.
Solution Protocol:
-
Mobile Phase Modification:
-
Rationale: To mitigate the strong interaction between the basic amine and acidic silica, a small amount of a basic modifier should be added to the mobile phase.[5] This "competing base" neutralizes the active silanol sites, allowing for more predictable elution based on polarity differences.
-
Action: Add 0.1-1% triethylamine (TEA) or 0.1% ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Start with a small amount and increase if peak tailing persists.
-
-
Alternative Stationary Phases:
-
Rationale: If mobile phase modification is insufficient, changing the stationary phase can provide a different selectivity profile.
-
Action 1 (Less Acidic): Switch to neutral or basic alumina as the stationary phase. Alumina has a less acidic surface than silica and can improve the chromatography of basic compounds.[6]
-
Action 2 (Functionalized Silica): Use an amine-functionalized silica gel (KP-NH). This phase is specifically designed to purify basic compounds by shielding the acidic silica surface, which often results in sharper peaks and improved separation without needing a basic modifier in the eluent.[4]
-
-
Diastereomeric Salt Crystallization:
-
Rationale: This classical resolution technique converts the diastereomeric mixture into salts using a chiral acid. The resulting diastereomeric salts have significantly different solubilities and can often be separated by fractional crystallization.[7]
-
Action: Dissolve the crude mixture in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of a chiral resolving agent such as (+)-tartaric acid or (S)-(+)-camphorsulfonic acid.[7] Allow the mixture to cool slowly to induce crystallization of one diastereomeric salt. The purified free base can then be liberated by treatment with a mild base.[7]
-
-
Derivatization:
-
Rationale: Converting the alcohol to a less polar ester or the amine to a carbamate can alter the molecule's interaction with the stationary phase, sometimes dramatically increasing the separation factor between diastereomers.[8][9] This is often used for analytical separation but can be adapted for preparative scale.
-
Action: React the crude alcohol with a chiral derivatizing agent. The resulting diastereomeric esters can then be separated by standard silica gel chromatography.[8] This adds synthetic steps but can be highly effective when other methods fail.
-
Issue 2: Presence of Unreacted Starting Ketone in the Final Product
Symptom: ¹H NMR analysis of the purified product shows a characteristic carbonyl peak, and HPLC analysis confirms the presence of the precursor, (4-(4-fluorophenyl)-1-methylpiperidin-3-one).
Probable Cause: This is a clear indication of an incomplete reduction reaction. The hydride reagent (e.g., sodium borohydride) may have been insufficient, quenched by ambient moisture, or the reaction time was too short.[10][11]
Solution Protocol:
-
Optimize Reaction Conditions:
-
Rationale: Ensuring the reaction goes to completion is the most efficient solution.
-
Action:
-
Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
-
Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the hydride by moisture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
-
-
-
Post-Purification Chemical Cleanup:
-
Rationale: If re-running the reaction is not feasible, a selective cleanup can remove the residual ketone.
-
Action (Girard's Reagent): Girard's reagents (T or P) are cationic hydrazines that react specifically with aldehydes and ketones to form water-soluble hydrazones. Dissolve the contaminated product in a slightly acidic alcoholic solvent, add Girard's reagent, and stir. The resulting hydrazone can be removed by an aqueous extraction, leaving the desired alcohol in the organic phase.
-
-
Chromatographic Re-purification:
-
Rationale: The ketone is significantly more polar than the corresponding alcohol. A well-optimized chromatography system should be able to separate them.
-
Action: Re-purify the material using a shallower gradient on silica gel. The increased polarity difference between the ketone and alcohol should allow for a clean separation. Ensure the system is optimized to avoid the issues described in Issue 1 .
-
Issue 3: Low Overall Yield and Recovery After Chromatography
Symptom: The isolated yield of the pure compound is significantly lower than expected, even after accounting for impurities.
Probable Cause: Low recovery is often due to irreversible adsorption of the basic product onto the acidic silica gel stationary phase.[6] The compound sticks to the column and cannot be eluted. Another cause could be the compound's high polarity, making it difficult to elute from the column with standard solvent systems.[12]
Solution Protocol:
-
Use a Basic Modifier or Amino-Silica:
-
Rationale: As detailed in Issue 1 , preventing the strong acid-base interaction is critical.
-
Action: Always incorporate a basic modifier (e.g., 0.5-1% TEA) in your eluent when using standard silica.[3] Alternatively, use an amine-functionalized (NH) or alumina column to prevent irreversible binding.[4]
-
-
Increase Eluent Polarity:
-
Rationale: The combination of the hydroxyl group and the tertiary amine makes this molecule quite polar.[2] Insufficiently polar solvents will not elute the compound effectively.
-
Action: If using an Ethyl Acetate/Hexane system, consider switching to a Dichloromethane/Methanol system. Methanol is a highly polar solvent capable of eluting very polar compounds. Start with a low percentage of methanol (1-2%) and gradually increase.
-
-
Column Loading and Slurry vs. Dry Loading:
-
Rationale: Overloading the column can lead to broad peaks and poor recovery. The loading method also matters for polar compounds.
-
Action: Do not exceed a 1-2% loading capacity (by weight of crude material to silica gel). For highly polar compounds, dry loading (adsorbing the crude material onto a small amount of silica gel before loading) can sometimes lead to band broadening. Consider dissolving the crude material in a minimal amount of a strong solvent (like DCM or THF) and loading it directly onto the column (wet loading), which can sometimes improve recovery for stubborn compounds.
-
Workflow Diagram: General Purification Strategy
The following diagram outlines a decision-making process for the purification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Sources
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- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Paroxetine Precursor Synthesis
Welcome to the technical support center for the synthesis of paroxetine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction to Paroxetine Precursor Synthesis
The synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI), involves the creation of a key chiral intermediate, (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine. The subsequent coupling of this piperidine derivative with sesamol is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This guide focuses on the optimization and troubleshooting of this pivotal etherification reaction.
A common and effective method for this transformation is the Mitsunobu reaction, which allows for the formation of a C-O bond with inversion of stereochemistry.[1] However, like any complex organic transformation, this reaction is not without its challenges. This guide will address common issues such as low yields, incomplete reactions, and impurity formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of the paroxetine precursor. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to couple (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine with sesamol using a standard Mitsunobu protocol (DEAD/PPh₃), but I am observing very low to no yield of the desired ether product. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Mitsunobu reaction for this specific transformation can stem from several factors, primarily related to reagent quality, reaction setup, and competing side reactions.
Potential Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
DEAD/DIAD Activity: Diethylazodicarboxylate (DEAD) and its analogue, diisopropylazodicarboxylate (DIAD), are sensitive to moisture and can degrade over time. Ensure you are using fresh or properly stored reagents. It is advisable to use a recently purchased bottle or to purify older reagents.
-
Triphenylphosphine (PPh₃) Purity: Triphenylphosphine can oxidize to triphenylphosphine oxide. While this oxide is a byproduct of the reaction, starting with oxidized material will reduce the amount of active phosphine available.
-
Incorrect Stoichiometry: The stoichiometry of the Mitsunobu reagents is critical. Typically, a slight excess (1.1 to 1.5 equivalents) of both the azodicarboxylate and phosphine relative to the limiting reagent (often the alcohol) is recommended to drive the reaction to completion.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Anhydrous tetrahydrofuran (THF) or toluene are commonly used and generally effective. Ensure your solvent is thoroughly dried, as water will quench the reaction intermediates.
-
Temperature Control: The initial addition of the azodicarboxylate to the mixture of the alcohol, phenol, and phosphine should be performed at a low temperature (typically 0 °C) to control the exothermic reaction and minimize side product formation.[2] After the initial addition, the reaction is usually allowed to warm to room temperature.
-
Order of Addition: The standard and generally most effective procedure is to add the azodicarboxylate dropwise to a solution of the alcohol, phenol, and triphenylphosphine.[3] Reversing the order of addition can sometimes lead to undesirable outcomes.
-
-
Substrate-Specific Issues:
-
Acidity of Sesamol: The pKa of the nucleophile is important in the Mitsunobu reaction. Sesamol is sufficiently acidic to act as a good nucleophile. However, if the reaction medium is inadvertently acidic, it can protonate the nucleophile, reducing its reactivity.
-
Steric Hindrance: While the piperidine alcohol is a secondary alcohol, significant steric hindrance is not typically a major issue in this specific transformation.
-
Experimental Protocol: Standard Mitsunobu Coupling
-
To a stirred solution of (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine (1.0 eq), sesamol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Issue 2: Formation of a Dimer Impurity
Question: During the synthesis of N-methyl paroxetine, I have identified a significant dimer impurity. What is the structure of this impurity and how can its formation be minimized?
Answer:
The formation of a dimer impurity is a known issue in paroxetine synthesis. This impurity arises from a side reaction where the starting carbinol intermediate acts as a nucleophile.
Mechanism of Dimer Formation:
Under the reaction conditions for the coupling of sesamol with the mesylated or tosylated derivative of (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine, any unreacted carbinol can compete with sesamol as a nucleophile. The hydroxyl group of one molecule of the carbinol can attack the activated (mesylated or tosylated) hydroxymethyl group of another molecule, leading to the formation of an ether-linked dimer.[4]
Visualizing Dimer Formation:
Caption: Competing reactions leading to dimer formation.
Strategies to Minimize Dimer Formation:
-
Control the Rate of Addition: The rate of addition of the activating agent (e.g., methanesulfonyl chloride) is crucial. A slow, controlled addition ensures that the concentration of the highly reactive mesylated intermediate remains low at any given time, thus favoring the reaction with the intended nucleophile (sesamol) which is present in excess. It is recommended to add the mesylate as a solution in a suitable solvent like DMSO.[4]
-
Ensure High Purity of Starting Materials: The presence of excess carbinol starting material can increase the likelihood of dimer formation. Ensure the starting piperidine derivative is of high purity.
-
Optimize Reaction Stoichiometry: Using a slight excess of sesamol can help to outcompete the carbinol as the nucleophile.
-
Temperature Control: Maintaining a low and controlled reaction temperature during the activation and coupling steps can help to suppress the rate of the undesired dimerization reaction.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the synthesis of the piperidine precursor, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine?
A1: The synthesis of this key intermediate often involves multiple steps, including a Michael addition and a reduction.[5][6] Critical parameters to monitor include:
-
Temperature: Both the Michael addition and the reduction steps are often temperature-sensitive. Precise temperature control is necessary to ensure the desired stereoselectivity and to prevent side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times.
-
Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is critical to prevent side reactions and to ensure high yields.
-
pH Control: In certain synthetic routes, maintaining the correct pH is crucial for the stability of intermediates and the final product.
Q2: Are there alternative methods to the Mitsunobu reaction for the etherification step?
A2: Yes, while the Mitsunobu reaction is widely used, alternative methods exist. A common alternative is the Williamson ether synthesis. This involves converting the hydroxyl group of the piperidine precursor to a good leaving group (e.g., a mesylate or tosylate) and then reacting it with the sodium or potassium salt of sesamol.[7] This method can sometimes be more scalable and avoid the use of azodicarboxylates and the generation of triphenylphosphine oxide as a byproduct. However, it may require harsher reaction conditions.
Visualizing the Synthetic Pathway:
Caption: General synthetic workflow for paroxetine.
Q3: How can I control the stereochemistry during the synthesis of the trans-piperidine intermediate?
A3: Controlling the stereochemistry to obtain the desired (-)-trans isomer is a critical aspect of paroxetine synthesis. Several strategies are employed:
-
Diastereoselective Reduction: The reduction of a suitable precursor, such as a piperidone, can be controlled to favor the formation of the trans isomer. The choice of reducing agent and reaction conditions plays a significant role here.
-
Chiral Resolution: Racemic mixtures of the trans-piperidine intermediate can be resolved using chiral acids to selectively crystallize the desired enantiomer.[8]
-
Asymmetric Synthesis: Modern synthetic methods increasingly rely on asymmetric catalysis to directly produce the desired enantiomer with high enantiomeric excess, thus avoiding a resolution step.[9][10][11]
Q4: What are some common impurities that can arise from the starting materials or side reactions, and how can they be identified and controlled?
A4: Besides the dimer impurity already discussed, other common impurities can include:
-
Cis-isomer: Incomplete stereocontrol during the synthesis of the piperidine ring can lead to the formation of the cis-isomer. This can be identified and quantified using chromatographic methods like HPLC or GC.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted piperidine alcohol and sesamol in the final product. These can be removed through purification techniques like column chromatography or recrystallization.
-
Byproducts from the Mitsunobu Reaction: Triphenylphosphine oxide and the reduced azodicarboxylate are significant byproducts that need to be efficiently removed during workup and purification.
-
Alkoxy Impurities: In some synthetic routes, an alkoxy impurity can be formed where the fluorine atom on the phenyl ring is replaced by an alkoxy group.[12]
Controlling these impurities requires careful optimization of reaction conditions, purification of starting materials, and robust analytical methods to monitor the reaction and the purity of the final product.
Data Summary
Table 1: Key Reaction Parameters for Mitsunobu Coupling
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Toluene | Aprotic and dissolves reagents well. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Reagent Stoichiometry | 1.1-1.5 eq. of DEAD/DIAD and PPh₃ | Drives the reaction to completion. |
| Order of Addition | Azodicarboxylate to other reagents | Standard procedure for optimal results. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of reagents. |
References
- Amat, M., Bosch, J., Hidalgo, J., Cantó, M., Pérez, M., Llor, N., Molins, E., Miravitlles, C., Orozco, M., & Luque, J. (2000). Synthesis of enatiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. The Journal of Organic Chemistry, 65(10), 3074–3084.
- Bhattacharjee, D., et al. (2010). A Convenient Synthesis of (−)-Paroxetine.
- Bour, P., Navrátilová, H., Setnička, V., Urbanová, M., & Volka, K. (2002). (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism. The Journal of Physical Chemistry A, 106(23), 5745-5753.
- Butcher, J. W., et al. (2014). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Organic letters, 16(1), 246–249.
- Yamgar, R., & Sawant, S. (2017). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 10(5), 589.
- Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
- WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents. (n.d.).
- US6686473B2 - Process for the production of paroxetine - Google Patents. (n.d.).
- WO2001029032A1 - Process for the preparation of paroxetine - Google Patents. (n.d.).
- WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.).
- CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.).
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
- US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google Patents. (n.d.).
- Ötvös, S. B., Pericàs, M. A., & Kappe, C. O. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science, 10(48), 11141-11146.
-
Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). Retrieved January 23, 2026, from [Link]
-
Continuous flow production of fluoxetine through a Mitsunobu reaction. (n.d.). Retrieved January 23, 2026, from [Link]
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- 2. glaserr.missouri.edu [glaserr.missouri.edu]
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- 5. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 6. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. thieme-connect.com [thieme-connect.com]
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Technical Support Center: Stereoselectivity in the Synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Introduction
Welcome to the technical support guide for the synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. This chiral alcohol is a critical intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[1] Achieving the correct stereochemistry—specifically the (3R,4S) or trans configuration—is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The formation of diastereomeric impurities, such as the cis-((3R,4R)) isomer, presents a significant challenge in process development.[2]
This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the stereoselectivity of this synthesis. We will address common experimental issues, explain the underlying chemical principles, and provide validated protocols to help you achieve high diastereomeric and enantiomeric purity.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you may encounter during the synthesis. The primary focus is on the critical stereodetermining step: the reduction of the ketone precursor, (4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-one.
Q1: My diastereomeric ratio (dr) of the desired trans product to the undesired cis isomer is low after the ketone reduction. What are the primary factors to investigate?
A1: Low diastereoselectivity in this reduction is a common hurdle. The formation of the trans alcohol is governed by the facial selectivity of hydride delivery to the carbonyl group. The piperidine ring conformation and the reaction conditions are the dominant factors. Here is a breakdown of the key parameters to optimize:
-
Choice of Reducing Agent and Lewis Acid: Standard reducing agents like sodium borohydride (NaBH₄) alone often provide poor selectivity. The combination of a borohydride reagent with a Lewis acid is crucial for directing the stereochemical outcome. The use of sodium borohydride in conjunction with boron trifluoride diethyl etherate (BF₃·OEt₂) in THF is a well-documented method for achieving high trans selectivity.[3][4]
-
Causality: The Lewis acid (BF₃) is believed to coordinate with both the carbonyl oxygen and the piperidine nitrogen, creating a rigid chair-like transition state. This conformation forces the bulky 4-fluorophenyl group into a pseudo-equatorial position, sterically hindering the axial face of the carbonyl. Consequently, the hydride is delivered to the less-hindered equatorial face, resulting in the formation of the axial alcohol, which corresponds to the desired trans product.
-
-
Reaction Temperature: Temperature control is critical. Aldol-type additions and reductions are highly sensitive to thermal conditions.
-
Recommendation: Perform the addition of the reducing agent and the ketone substrate at low temperatures, typically between -78 °C and -40 °C, and maintain this temperature throughout the reaction. Quenching the reaction should also be done carefully at low temperatures to prevent side reactions or epimerization.[5]
-
-
Solvent System: The choice of solvent influences the solubility of reagents and the stability of intermediates.
-
Recommendation: Tetrahydrofuran (THF) is the most commonly reported and effective solvent for this reaction, providing good solubility for the borane complexes and intermediates.[3][4] Ethereal solvents like 2-MeTHF or DME can be investigated, but THF has demonstrated the highest yields and selectivities.[5]
-
-
Addition Order and Rate: The order and rate of reagent addition can impact local concentrations and temperature, affecting selectivity.
-
Recommendation: A common and effective procedure involves adding a solution of the ketone precursor slowly to a pre-cooled mixture of the reducing agent and Lewis acid in THF.[3] This ensures the ketone immediately encounters the selective reducing environment.
-
The following diagram illustrates a decision-making workflow for troubleshooting poor diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: I'm observing a significant amount of the cis-((3R,4R)) diastereomer after workup. Can this be rectified post-synthesis?
A2: Yes, it is often possible to improve the diastereomeric ratio through epimerization. Epimerization is a chemical process where the configuration at one stereocenter is inverted.[6] In this system, the goal is to convert the undesired cis isomer into the thermodynamically more stable trans isomer.
-
Thermodynamic Rationale: The trans diastereomer, where the bulky 4-fluorophenyl group occupies an equatorial position on the piperidine ring, is generally more stable than the cis isomer where it may be forced into an axial or pseudo-axial position.[7]
-
Epimerization Strategy: A recently developed method utilizes a combination of photocatalysis and hydrogen atom transfer (HAT) to epimerize substituted piperidines to their more stable diastereomers with high selectivity.[8] This approach offers a powerful tool for correcting suboptimal diastereoselectivity under relatively mild conditions. While specific application to this exact substrate needs case-by-case validation, the general principle is highly relevant. Traditional methods involving harsh acidic or basic conditions are less desirable as they can lead to decomposition.
Q3: The enantiomeric excess (ee) of my final (3R,4S) product is suboptimal, even with a good diastereomeric ratio. What is the likely cause?
A3: The stereochemistry at the C3 position is determined during the reduction, but the stereochemistry at the C4 position is set by your starting material. If the final product has a low enantiomeric excess, the root cause is almost certainly the enantiomeric purity of the ketone precursor, (4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-one .
-
Chiral Integrity: The synthesis of this precursor, often via a multi-step route involving asymmetric catalysis, must be carefully controlled.[3] Any erosion of enantiopurity in the starting ketone will directly translate to a lower ee in the final alcohol product, as the C4 stereocenter is not altered during the reduction step.
-
Corrective Action: You must re-evaluate the synthesis and purification of the ketone precursor. This includes verifying the chiral catalyst's purity and activity, optimizing the asymmetric reaction conditions, and implementing a robust analytical method (e.g., chiral HPLC) to confirm the ee of the ketone before proceeding to the reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for achieving high trans-selectivity in the reduction of the piperidin-3-one precursor?
A1: High trans-selectivity is achieved through a mechanism known as chelation-controlled reduction .
-
Chelation: The Lewis acid, BF₃, coordinates to the lone pairs of both the carbonyl oxygen and the piperidine nitrogen.
-
Conformational Lock: This coordination locks the piperidine ring into a rigid chair-like conformation. To minimize steric strain, the large 4-(4-fluorophenyl) group is forced into a sterically favorable equatorial position.
-
Stereodirected Hydride Attack: With the 4-aryl group equatorial, the axial face of the adjacent C3 carbonyl is sterically shielded. The hydride anion (from NaBH₄) is therefore directed to attack from the less-hindered equatorial face.
-
Product Formation: Equatorial attack on the carbonyl carbon results in the formation of an axial hydroxyl group. The resulting 1,2-substituent relationship is trans, yielding the desired (3R,4S) product.
The following diagram provides a simplified visualization of this key step.
Caption: Key stereodetermining reduction pathway.
Q2: Which analytical methods are most reliable for determining the diastereomeric and enantiomeric purity of the final product?
A2: A multi-pronged analytical approach is recommended for robust characterization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying both enantiomers and diastereomers.[9] A chiral stationary phase (CSP) is used to resolve all four possible stereoisomers ((3R,4S), (3S,4R), (3R,4R), and (3S,4S)). This allows for precise determination of both the diastereomeric ratio (dr) and the enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomer Analysis: ¹H NMR is excellent for determining the diastereomeric ratio. The relative stereochemistry (cis vs. trans) results in different chemical shifts and coupling constants (³J) for the protons at C3 and C4. The trans isomer typically exhibits a larger coupling constant between these protons due to their diaxial relationship in the chair conformation.[10]
-
Enantiomer Analysis: Standard NMR cannot distinguish between enantiomers. However, using a chiral solvating agent or a chiral derivatizing agent can induce separate signals for each enantiomer, allowing for the determination of ee.[9]
-
-
X-ray Crystallography: For an unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray diffraction is the definitive method, provided a suitable crystal of the product or a derivative can be obtained.[9]
Q3: Are there alternative synthetic routes that offer better stereocontrol?
A3: While the reduction of a chiral ketone is a common and effective strategy, other approaches exist. Multi-component reactions, such as the Mannich reaction, can be designed to build the piperidine ring with high stereoselectivity from the outset.[11] Additionally, catalytic asymmetric routes that build the 3-arylpiperidine core have been developed, offering another avenue to control stereochemistry.[12] However, for industrial-scale synthesis, the route involving the diastereoselective reduction of an enantiopure ketone precursor remains one of the most practical and well-optimized methods.[3]
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of (4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-one
Disclaimer: This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any new procedure.
Objective: To reduce the ketone precursor to the desired ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with high trans selectivity (>98:2 dr).
Reagents & Materials:
-
(4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-one (1.0 eq, >99% ee)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3N Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 6N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet.
-
Charge the flask with NaBH₄ (1.5 eq) and anhydrous THF (approx. 10 mL per gram of ketone).
-
Cool the suspension to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add BF₃·OEt₂ (1.5 eq) to the suspension, maintaining the internal temperature below -35 °C. Stir the resulting mixture for 15-20 minutes.
-
In a separate flask, dissolve (4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-one (1.0 eq) in anhydrous THF (approx. 5 mL per gram).
-
Add the ketone solution dropwise to the cold reducing mixture over 30-60 minutes, ensuring the internal temperature does not exceed -35 °C.
-
Stir the reaction mixture at -40 °C to -35 °C for 2-3 hours. Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of 3N HCl while maintaining the temperature below -20 °C.
-
Allow the mixture to warm to room temperature and add toluene.
-
Adjust the pH of the aqueous layer to >12 using a NaOH solution.
-
Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography as required.
Quality Control:
-
Determine the diastereomeric ratio of the crude product using ¹H NMR or HPLC.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Expected Outcome | Reference |
| Reducing System | NaBH₄ / BF₃·OEt₂ | High trans selectivity | [3] |
| Temperature | -40 °C to -35 °C | Minimizes side reactions, enhances selectivity | [5] |
| Solvent | Anhydrous THF | Good reagent solubility and complex stability | [4] |
| Diastereomeric Ratio | > 98:2 (trans:cis) | High purity product | [3] |
| Yield | 75-85% | Efficient conversion | [3] |
| Table 1: Summary of Optimized Reduction Conditions and Expected Outcomes. |
Protocol 2: Chiral HPLC Method for Stereoisomer Analysis
Objective: To separate and quantify the (3R,4S) and (3R,4R) diastereomers, as well as their respective enantiomers.
Instrumentation & Columns:
-
HPLC system with a UV detector (e.g., DAD or VWD).
-
Chiral Stationary Phase (CSP) Column: A column based on a polysaccharide derivative (e.g., amylose or cellulose) is typically effective. Example: Chiralpak AD-H, Chiralcel OD-H, or equivalent.
Mobile Phase & Conditions (Example Method - Requires Optimization):
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA). A typical starting ratio is 80:20 (Hexane:EtOH) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: ~220 nm (based on the chromophore of the 4-fluorophenyl group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard of the racemic trans and cis isomers (if available) to identify the retention times of all four peaks.
-
Inject the sample solution.
-
Integrate the peak areas for all observed stereoisomers.
-
Calculate the diastereomeric ratio (dr) and enantiomeric excess (ee) using the following formulas:
-
dr = [Area(3R,4S) + Area(3S,4R)] / [Area(3R,4R) + Area(3S,4S)]
-
ee (%) = [|Area(3R,4S) - Area(3S,4R)| / (Area(3R,4S) + Area(3S,4R))] * 100
-
References
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link][1]
-
Axios Research. (n.d.). ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved from [Link][13]
-
Google Patents. (n.d.). WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate. Retrieved from [3]
-
National Center for Biotechnology Information. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved from [Link][7]
-
Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link][11]
-
Google Patents. (n.d.). CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [4]
-
Semantic Scholar. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Retrieved from [Link][8]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link][12]
-
Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link][9]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link][10]
-
ChemRxiv. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link][5]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol - CAS - 100332-12-5 | Axios Research [axios-research.com]
- 3. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 4. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
Welcome to the technical support center for the synthesis of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. This critical intermediate in the manufacturing of Paroxetine demands high purity and stereochemical integrity. This guide provides in-depth troubleshooting for common side reactions and answers frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues, their underlying causes, and actionable solutions to mitigate the formation of key impurities.
Issue 1: Presence of an N-demethylated Impurity
Question: My final product shows a significant peak corresponding to (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol. What is causing this N-demethylation, and how can I prevent it?
Answer:
The presence of the N-demethylated impurity is a common challenge in the synthesis of N-methyl piperidine derivatives, particularly in subsequent steps toward Paroxetine where reagents like chloroformates are used.[1][2]
Probable Causes:
-
Reaction with Chloroformates: If your synthesis involves downstream steps using reagents like phenyl chloroformate for the introduction of a carbamate group, these can also react with the tertiary amine of your target molecule, leading to demethylation.[1]
-
Oxidative Conditions: Certain oxidative conditions can lead to the formation of an N-oxide intermediate, which can then be demethylated under specific workup or reaction conditions.
-
Acidic Degradation: Prolonged exposure to strong acidic conditions, especially at elevated temperatures, can contribute to the degradation of the final product, which may include N-demethylation.[1]
Solutions & Protocols:
-
Protecting Group Strategy: If the N-methyl group is not essential for the immediate synthetic step, consider using a more robust protecting group that can be selectively removed later. For instance, a benzyl group can be removed under hydrogenolysis conditions, which are less likely to affect other parts of the molecule.
-
Careful Control of Reagent Stoichiometry and Temperature: When using reagents like chloroformates, precise control of stoichiometry is crucial. Use the minimum effective amount and maintain low reaction temperatures (e.g., 0-5 °C) to minimize side reactions.
-
pH Control During Workup: During aqueous workup, avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture promptly and extract the product into an organic solvent.
Verification:
-
HPLC Analysis: Monitor the reaction progress and final product purity using a validated HPLC method capable of separating the desired N-methyl product from its N-demethylated counterpart.
-
Mass Spectrometry: Confirm the identity of the impurity peak by LC-MS analysis. The N-demethylated impurity will have a molecular weight difference of 14 Da compared to the desired product.
Issue 2: Formation of the Undesired cis-Diastereomer
Question: My reaction is producing a mixture of cis and trans isomers of 4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. How can I improve the diastereoselectivity for the desired (3S,4R)-trans isomer?
Answer:
Achieving high diastereoselectivity is critical for the synthesis of this chiral intermediate. The formation of the cis-isomer is a common side reaction that can be influenced by the choice of reagents and reaction conditions.[3]
Probable Causes:
-
Non-Stereoselective Reduction: The reduction of a precursor ketone (e.g., 4-(4-Fluorophenyl)-1-methyl-3-oxopiperidine) can lead to a mixture of diastereomers if the reducing agent and conditions do not favor the formation of the trans product.
-
Epimerization: Under certain pH conditions (either acidic or basic), the stereocenter at C3 can potentially epimerize, leading to the formation of the more thermodynamically stable isomer, which may not be the desired trans product.
-
Reaction Pathway: The choice of the overall synthetic route significantly impacts the final stereochemical outcome. Some routes are inherently more stereoselective than others.
Solutions & Protocols:
-
Stereoselective Reduction Protocol: When reducing a ketone precursor, employ a bulky reducing agent that will preferentially attack from the less hindered face to yield the trans alcohol.
-
Protocol: Cool the solution of the ketone precursor in an appropriate solvent (e.g., THF, methanol) to a low temperature (e.g., -78 °C). Add a bulky reducing agent such as L-Selectride® or K-Selectride® dropwise. Stir the reaction at low temperature until completion, then quench carefully.
-
-
Control of Reaction Conditions in Cyclization: In synthetic routes involving a cyclization step to form the piperidine ring, the stereochemistry can be set during this stage. A patent for a similar synthesis describes a method that yields the trans-isomer with high purity by carefully controlling the reaction conditions of the cyclization step.[4]
-
Purification by Crystallization: The trans and cis isomers often have different physical properties, which can be exploited for purification. Recrystallization from a suitable solvent system can often be used to isolate the desired trans isomer.
Verification:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to determine the ratio of cis to trans isomers. The coupling constants between the protons at C3 and C4 are typically different for the two isomers.
-
Chiral HPLC or GC: Use a chiral stationary phase to separate and quantify the different stereoisomers.
Issue 3: Incomplete Reaction and Side Products During Reduction with LiAlH₄
Question: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce a precursor ester or amide, but I am observing incomplete reduction and/or the formation of unexpected byproducts. What could be going wrong?
Answer:
Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, but its high reactivity can also lead to side reactions if not handled properly.[5][6]
Probable Causes:
-
Inadequate Stoichiometry of LiAlH₄: Insufficient LiAlH₄ will lead to incomplete reduction of the starting material.
-
Reaction with Moisture: LiAlH₄ reacts violently with water and other protic solvents.[6] The presence of moisture will consume the reagent and can lead to inconsistent results and safety hazards.
-
Over-reduction or Cleavage: In some cases, particularly with amide precursors, LiAlH₄ can cause cleavage of the C-N bond, leading to undesired byproducts.
-
Dimerization: With certain lactam precursors, using a limited amount of LiAlH₄ can lead to the formation of dimeric byproducts.[7]
Solutions & Protocols:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize LiAlH₄ Stoichiometry and Addition:
-
Protocol: Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to ensure complete reduction. The LiAlH₄ should be added portion-wise or as a solution in an anhydrous solvent to a cooled solution of the starting material to control the reaction exotherm.
-
-
Careful Workup Procedure:
-
Fieser Workup Protocol: After the reaction is complete, cool the reaction mixture in an ice bath. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular precipitate that is easy to filter off.
-
-
Alternative Reducing Agents: If side reactions with LiAlH₄ are persistent, consider using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) for the reduction of esters to aldehydes, followed by reduction to the alcohol, or Sodium borohydride in the presence of a Lewis acid for the reduction of esters.
Verification:
-
TLC or LC-MS Analysis: Monitor the reaction progress to ensure the complete consumption of the starting material. Use LC-MS to identify any unexpected byproducts.
-
IR Spectroscopy: The disappearance of the carbonyl peak (around 1700-1750 cm⁻¹ for esters or 1630-1680 cm⁻¹ for amides) in the IR spectrum of the product indicates complete reduction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-methyl group in the synthesis and in the final drug, Paroxetine?
A1: In the synthesis of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, the N-methyl group is part of the core structure. However, for the final drug Paroxetine, this N-methyl group is typically removed in a later synthetic step.[8] The synthesis of the N-methylated intermediate is often a strategic choice as it can influence the reactivity and solubility of the molecule and may be simpler to achieve with high stereocontrol. The N-demethylated version of the target molecule is also a known metabolite of Paroxetine.[8][9]
Q2: Are there any known incompatibilities of the fluorophenyl group with common reagents?
A2: The fluorophenyl group is generally stable under most synthetic conditions used to construct the piperidine ring. However, under harsh nucleophilic aromatic substitution conditions (e.g., very strong bases at high temperatures), the fluorine atom could potentially be displaced. It is important to avoid such conditions unless a substitution reaction is intended.
Q3: How can I purify the final product if it contains a mixture of stereoisomers and the N-demethylated impurity?
A3: A multi-step purification strategy may be necessary:
-
Column Chromatography: This is often the most effective method to separate the desired product from both the N-demethylated impurity and the cis-diastereomer. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate and methanol in a non-polar solvent like hexane or dichloromethane) can be effective.
-
Recrystallization: If a significant amount of the desired trans-isomer is present, recrystallization can be a highly effective method for purification. The choice of solvent is critical and may require some experimentation.
-
Acid-Base Extraction: The N-demethylated impurity, being a secondary amine, may have a different pKa than the tertiary amine product. This difference can sometimes be exploited through careful acid-base extraction to selectively remove one of the components into an aqueous layer.
Q4: What are the safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling.[6][10]
-
Work in an inert atmosphere: Always handle LiAlH₄ in a glovebox or under a stream of dry nitrogen or argon.
-
Use anhydrous solvents and equipment: Ensure all solvents are anhydrous and glassware is oven-dried before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Quenching: Quench the reaction mixture slowly and carefully at low temperatures. The addition of water or protic solvents to an excess of LiAlH₄ can be explosive.
-
Disposal: Neutralize any residual LiAlH₄ before disposal according to your institution's safety guidelines.
Visualizing Reaction Pathways
Main Synthetic Pathway and Potential Side Reactions
Caption: Overview of the main synthetic pathway and common side reactions.
References
- WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents. (n.d.).
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]
-
Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of the major metabolites of paroxetine - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes - PubMed. (2023, March 21). Retrieved January 23, 2026, from [Link]
-
(PDF) N-Demethylation of Alkaloids - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Stereoselective synthesis of trans- and cis-2-aryl-3-(hydroxymethyl)aziridines through transformation of 4-aryl-3-chloro-β-lactams and study of their ring opening - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
- CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.).
-
Lithium Aluminium Hydride Properties, Reactions and Applications - Safrole. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Mechanistic Study of the Reaction of Lithium Aluminum Hydride with N-Methylbenzanilides - ElectronicsAndBooks. (n.d.). Retrieved January 23, 2026, from [Link]
- US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents. (n.d.).
-
Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
-
(PDF) Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis - Chemical Science (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. (n.d.). Retrieved January 23, 2026, from [Link]
-
Stereoisomers of paroxetine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol - cognition pharmacueticals. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safrole.com [safrole.com]
Technical Support Center: Recrystallization of Paroxetine Intermediates
Welcome to the technical support center for the purification of paroxetine intermediates. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis and purification of paroxetine and its precursors. As a critical purification technique, recrystallization is paramount for achieving the high purity required for active pharmaceutical ingredients (APIs).[1][2] This document provides practical, in-depth guidance in a question-and-answer format to address common challenges and fundamental questions encountered during the recrystallization process.
The core paroxetine intermediate, (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine , is a basic compound, and its purification requires careful consideration of solvent systems and potential impurities.[3][4] This guide will explain the causality behind experimental choices, offering robust protocols and troubleshooting advice grounded in established chemical principles.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnostic approach and a series of corrective actions.
Q1: My recrystallization yield is very low (<50%). What are the likely causes and how can I improve it?
A low yield is a common and frustrating issue in recrystallization. The primary cause is typically excessive loss of the desired compound to the "mother liquor" (the solution remaining after crystallization).[5] Here’s how to diagnose and fix the problem:
Causality and Diagnosis:
-
Excessive Solvent: The most frequent error is using too much solvent to dissolve the crude intermediate. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will also keep a significant amount of your product dissolved even after cooling. To check if this is the case, take a small sample of your mother liquor on a glass stirring rod and let the solvent evaporate. A large amount of solid residue indicates significant product loss.[5]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[6] If the solubility at low temperatures is still moderate, your yield will suffer.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can leave a substantial amount of product in the solution.
Corrective Actions:
-
Concentrate the Mother Liquor: If you have retained the mother liquor, you can recover more product by boiling off a portion of the solvent to re-saturate the solution and attempting a "second-crop" crystallization.[5] Be aware that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In your next attempt, add the hot solvent to your crude solid in small portions, with heating, until the solid just dissolves. Avoid adding a large excess.
-
Re-evaluate Your Solvent System: If the yield remains low, consider a different solvent or a mixed-solvent system. A good mixed-solvent system consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[7]
-
Prevent Premature Crystallization: When performing a hot gravity filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Q2: My paroxetine intermediate is "oiling out" instead of forming crystals. What's happening and what should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[8] This is often due to the melting point of the compound being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point.[8]
Causality and Diagnosis:
-
High Solute Concentration: A supersaturated solution that is too concentrated can lead to the solute coming out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice and favoring the separation of a disordered liquid phase.
-
Incompatible Solvent: The boiling point of your chosen solvent may be too high relative to the melting point of your intermediate.
-
High Impurity Load: Impurities can disrupt crystallization by interfering with lattice formation and lowering the melting point of the eutectic mixture.
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly lower the concentration.[8]
-
Slow Down the Cooling Process: This is the most critical step. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before moving it to an ice bath. Slow cooling is essential for forming large, pure crystals.[8][9][10]
-
Induce Crystallization: At a temperature just above where the oiling out occurred, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[11] Scratching creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Change the Solvent: If the problem persists, select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.
Q3: My final product is still impure. How can I remove specific paroxetine-related impurities?
The purity of your final product is critical.[1] Impurities in paroxetine synthesis can include starting materials, by-products like desfluoro or alkoxy impurities, and diastereomers from the chiral synthesis.[12][13]
Causality and Diagnosis:
-
Co-crystallization: Some impurities, especially those structurally similar to the desired compound, can be incorporated into the crystal lattice, forming a solid solution.[1]
-
Surface Adsorption: Impurities can adsorb onto the surface of the growing crystals, particularly if crystallization occurs too rapidly.[1]
-
Mother Liquor Entrapment: Inefficient filtration or washing can leave impure mother liquor trapped within the crystalline mass.
Corrective Actions:
-
Improve Washing Technique: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent.[11] This will dissolve surface impurities and wash away residual mother liquor without dissolving a significant amount of your product.
-
Perform a Second Recrystallization: If the product is still not pure enough, a second recrystallization is often effective. The concentration of the impurity will be lower in the second round, reducing the chances of co-crystallization.
-
Slurry Washing: For impurities suspected to be on the crystal surface, you can suspend the product in a saturated, impurity-free solution of the API. Agitating this slurry can wash away surface-deposited impurities.[1]
-
Use Decolorizing Carbon (for colored impurities): If your solution is colored by high-molecular-weight by-products, add a small amount of activated carbon to the hot solution before filtration.[6] Use carbon sparingly, as it can also adsorb your desired product and reduce yield.[5]
Frequently Asked Questions (FAQs)
This section covers fundamental principles and best practices for recrystallizing paroxetine intermediates.
Q1: How do I select the best solvent for recrystallizing (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine?
Solvent selection is the most critical step in designing a successful recrystallization protocol.[14] The ideal solvent should meet several criteria.
Key Solvent Characteristics:
-
Solubility Profile: The solvent must exhibit a steep solubility curve for the paroxetine intermediate, meaning it dissolves the compound well when hot but poorly when cold.[6]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[11]
-
Chemical Inertness: The solvent must not react with the compound.[11][14]
-
Boiling Point: The boiling point should be low enough to be easily removed from the crystals after isolation but high enough to provide an adequate temperature differential for crystallization.[14]
-
Handling and Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[14]
Practical Solvent Screening Protocol:
A common starting point for a basic intermediate like the paroxetine precursor involves alcohols, ketones, or esters.[4][15] Isopropanol has been noted in the literature for recrystallizing paroxetine-related compounds.[16][17]
-
Place ~20-30 mg of your crude intermediate into several small test tubes.
-
Add a potential solvent (~0.5 mL) to each tube at room temperature. Observe if the solid dissolves. If it does, that solvent is unsuitable as a single-solvent system.
-
If the solid is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Observe if the solid dissolves.
-
If it dissolves when hot, cool the test tube to room temperature and then in an ice bath. Observe if crystals form.
-
The best solvent will dissolve the compound completely when hot and produce a large quantity of crystals upon cooling.
| Solvent Class | Example(s) | Suitability for Piperidine Intermediates | Boiling Point (°C) |
| Alcohols | Ethanol, Isopropanol (IPA) | Often a good starting point. Polarity can be tuned. IPA is frequently cited for paroxetine.[16] | 78 (EtOH), 82 (IPA) |
| Ketones | Acetone | Good solvent power, but its low boiling point may not provide a large enough temperature range. | 56 |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity, often used in mixed-solvent systems with hexanes. | 77 |
| Ethers | Tetrahydrofuran (THF) | Can be effective, often used in combination with a non-polar solvent. | 66 |
| Hydrocarbons | Toluene, Heptane | Generally used as an anti-solvent in mixed-solvent systems for polar compounds.[2] | 111 (Toluene), 98 (Heptane) |
Q2: What is the difference between single-solvent and mixed-solvent recrystallization, and when should I use each?
Single-Solvent Recrystallization: This is the simplest and preferred method. It involves finding a single solvent that provides the ideal solubility profile as described above.[11]
Mixed-Solvent Recrystallization (Anti-solvent Crystallization): This technique is used when no single solvent is suitable. It involves a pair of miscible solvents: one in which the compound is very soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[2]
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude intermediate in the minimum amount of the hot "good" solvent.
-
Slowly add the "bad" solvent (the anti-solvent) dropwise to the hot solution until it becomes persistently cloudy (turbid). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will cause the pure compound to crystallize out.
A common example is an Ethanol/Water or an Ethyl Acetate/Hexane system.[7][15]
Q3: How does the cooling rate affect my final product's purity and crystal size?
The rate of cooling has a direct impact on the quality of your crystals.
-
Slow Cooling: Promotes the formation of larger, more perfect crystals.[9] The slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities. This generally results in higher purity.[10]
-
Rapid Cooling (e.g., plunging a hot flask directly into an ice bath): Leads to rapid precipitation and the formation of small crystals. This process is more likely to trap impurities and solvent within the crystal lattice, resulting in a less pure product.[11]
Best Practice: Always allow the hot, saturated solution to cool slowly to room temperature before inducing further crystallization with an ice bath.[9][10]
Process Visualization & Workflows
To further clarify the experimental process, the following diagrams illustrate the standard recrystallization workflow and a decision-making tree for troubleshooting.
Recrystallization General Workflow
Caption: A standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing common recrystallization problems.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]
-
LGC Standards. (n.d.). Paroxetine impurities: An overview. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Paroxetine-impurities. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). WO2001025202A1 - Process for the preparation of paroxetine intermediate.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US6956121B2 - Preparation of paroxetine involving novel intermediates.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
- Google Patents. (n.d.). US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities.
-
Chemical & Pharmaceutical Bulletin. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing paroxetine chiral intermediate. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE, TRANS-(+)-. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in the Synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Introduction
The stereoselective synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a critical step in the production of several active pharmaceutical ingredients (APIs), including the widely used antidepressant, Paroxetine.[1][2] Achieving the desired trans stereochemistry with high enantiomeric excess often relies on a catalytic hydrogenation step, typically reducing a tetrahydropyridine precursor using a heterogeneous precious metal catalyst, such as Palladium on carbon (Pd/C).[3] The efficiency, selectivity, and overall success of this synthesis are intrinsically linked to the health and activity of the catalyst.
Catalyst poisoning, the deactivation of a catalyst by chemical compounds, is a frequent and costly challenge encountered during this process.[4] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent catalyst poisoning in this specific synthesis.
Part 1: FAQ - First-Level Diagnostics
This section addresses the most common initial observations and questions when a reaction is suspected to have failed due to catalyst poisoning.
Q1: My hydrogenation reaction has stalled or is extremely sluggish. What's the first thing I should check?
A: The most immediate suspect is the quality of your hydrogen source and the integrity of your reaction setup. Before suspecting catalyst poisoning, verify the following:
-
Hydrogen Supply: Ensure your hydrogen cylinder is not empty and that the regulator is delivering gas at the correct pressure.
-
System Leaks: Check all connections in your hydrogenation apparatus (e.g., Parr shaker, balloon setup) for leaks. A slow leak will prevent the reaction from reaching completion.
-
Catalyst Handling: Ensure the catalyst was handled properly. Palladium on carbon (Pd/C) can be pyrophoric. It should be handled under an inert atmosphere (Nitrogen or Argon) and never be allowed to come into contact with air and hydrogen simultaneously, especially when dry.[5]
Q2: I've confirmed my setup is fine, but the reaction is still failing. Could my catalyst be "bad"?
A: Yes, the catalyst itself could be inactive. This can happen for two reasons:
-
Age/Improper Storage: Catalysts have a shelf life. An old batch, or one that has been improperly stored and exposed to air and moisture, may have reduced activity. It's often prudent to test a fresh batch of catalyst from a reliable supplier.[6]
-
Poisoning: This is the most common cause of sudden reaction failure. A contaminant in your starting materials, solvent, or even leaching from the apparatus is deactivating the catalyst's active sites.
Q3: The reaction started but then stopped completely after some conversion. Is this a sign of poisoning?
A: This is a classic symptom of catalyst poisoning. The reaction proceeds until the poison, present in a sub-stoichiometric amount, has fully saturated and deactivated the catalyst's active sites. It can also indicate that a reaction byproduct is itself a catalyst poison.[7]
Q4: What are the most common chemical culprits for poisoning a Palladium (Pd/C) or Rhodium (Rh/C) catalyst in this synthesis?
A: Precious metal catalysts are highly susceptible to a range of common contaminants. The most notorious offenders include:
-
Sulfur Compounds: Thiols, sulfides, and sulfoxides are severe poisons, even at parts-per-million (ppm) levels.[8] They can originate from sulfur-containing reagents used in previous steps.
-
Nitrogen Heterocycles & Amines: While your product is a piperidine, other nitrogen-containing impurities, especially unreacted starting materials or certain basic side products, can bind strongly to the catalyst surface and inhibit the reaction.[4][9][10]
-
Halides: Though less common as poisons in this specific context, residual halide ions (Cl-, Br-, I-) from upstream processes can negatively impact catalyst activity.
-
Heavy Metals: Trace amounts of metals like mercury, lead, or arsenic from reactants or equipment can cause irreversible deactivation.[7]
Part 2: Troubleshooting Guide - A Systematic Approach
When first-level diagnostics suggest poisoning, a systematic investigation is required to identify and eliminate the source.
Symptom: Reaction Fails to Initiate or Stalls
This workflow guides the user from initial failure to source identification.
Caption: A systematic workflow for troubleshooting catalyst poisoning.
Data Summary: Common Poisons and Their Characteristics
| Catalyst Poison | Common Sources in Synthesis | Mechanism of Action | Affected Catalysts | Severity |
| Sulfur Compounds (e.g., thiols, H₂S) | Contaminated reagents from previous steps, rubber septa. | Strong chemisorption on metal active sites, forming stable metal sulfides.[8] | Pd, Pt, Rh, Ru, Ni | Severe |
| Nitrogen Compounds (e.g., pyridines, quinolines) | Starting materials, byproducts, certain additives. | Competitive adsorption on active sites via lone pair electrons.[9][10] | Pd, Rh, Ru | Moderate to Severe |
| Carbon Monoxide (CO) | Impurity in hydrogen gas, decomposition of formates. | Forms strong metal-carbonyl bonds, blocking sites.[7][11] | Pd, Rh, Pt | Severe |
| Heavy Metals (e.g., Pb, Hg, As) | Leaching from equipment, impure raw materials. | Forms stable alloys or complexes with the catalyst metal.[7] | All precious metals | Severe (Irreversible) |
| Halide Ions (e.g., Cl⁻, Br⁻) | Residual starting materials or reagents (e.g., from salt formation). | Can modify the electronic properties of the catalyst or cause leaching. | Pd, Pt | Low to Moderate |
Part 3: Mechanistic Insights & Technical Protocols
The "Why": Visualizing the Poisoning Mechanism
Catalyst poisoning occurs when a molecule binds to the active sites of the catalyst more strongly than the intended reactant. This blocks the surface, preventing the catalytic cycle from proceeding. For a Palladium catalyst, the surface provides sites for hydrogen to dissociate and for the alkene of the tetrahydropyridine precursor to adsorb.[12] A poison like a sulfur compound (e.g., a thiol, R-SH) will irreversibly bind to these palladium sites.
Caption: Mechanism of poisoning on a Palladium surface.
Protocol A: Diagnostic Test for Identifying the Poison Source
This protocol uses small-scale parallel reactions to pinpoint the contaminated component.
Objective: To determine if the starting material, solvent, or catalyst is the source of the poison.
Materials:
-
Suspect Starting Material (SM) and Suspect Solvent
-
High-Purity Control SM (e.g., recrystallized or from a new batch)
-
High-Purity Control Solvent (e.g., HPLC grade, freshly opened)
-
Fresh, reliable catalyst (e.g., new bottle of 10% Pd/C)
-
Three small reaction vessels suitable for hydrogenation.
Procedure:
-
Setup Reaction 1 (Control):
-
Charge vessel with Control SM, Control Solvent, and fresh catalyst.
-
-
Setup Reaction 2 (Test SM):
-
Charge vessel with Suspect SM, Control Solvent, and fresh catalyst.
-
-
Setup Reaction 3 (Test Solvent):
-
Charge vessel with Control SM, Suspect Solvent, and fresh catalyst.
-
-
Execution:
-
Subject all three reactions to identical hydrogenation conditions (temperature, pressure, stirring rate).
-
Monitor the reaction progress (e.g., by TLC, LC-MS, or hydrogen uptake) over a set period.
-
Interpretation of Results:
-
If only Reaction 1 proceeds: Both your SM and solvent are poisoned.
-
If Reactions 1 and 3 proceed, but 2 fails: Your starting material is the source of the poison.
-
If Reactions 1 and 2 proceed, but 3 fails: Your solvent is the source of the poison.
-
If none of the reactions proceed: The fresh catalyst may be inactive, or a fundamental issue with the reaction conditions exists.
Protocol B: General Procedure for Catalyst Regeneration
Regeneration can sometimes restore catalyst activity, particularly from organic fouling. Note: Severe poisoning by sulfur or heavy metals is often irreversible.[7]
Objective: To remove adsorbed organic poisons from a deactivated catalyst.
Disclaimer: These procedures involve handling flammable solvents and pyrophoric catalysts. All steps must be performed in a properly functioning fume hood with appropriate personal protective equipment (PPE).
Method 1: Solvent Washing (For mild organic fouling)
-
Safely Quench Reaction: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) to remove all hydrogen.
-
Filter Catalyst: Carefully filter the catalyst from the reaction mixture, ensuring the catalyst cake remains wet with solvent at all times to prevent ignition.[5]
-
Wash: Wash the catalyst cake extensively with a clean, high-purity solvent (e.g., THF or ethanol).
-
Dry: Dry the catalyst under a stream of inert gas or in a vacuum oven at a mild temperature (e.g., 50-60 °C).
-
Test Activity: Test the regenerated catalyst on a small-scale control reaction before committing to a large-scale batch.
Method 2: Thermal Regeneration (For stubborn organic residues/coking)
-
Procedure: This is a more advanced technique typically requiring specialized equipment. The catalyst is heated under a controlled atmosphere (e.g., dilute air or inert gas) to burn off organic residues.[13][14][15]
-
Recommendation: Due to the risk of catalyst sintering (damaging the particle structure) at high temperatures, it is recommended to consult the catalyst manufacturer's guidelines or a specialist for thermal regeneration protocols.
Part 4: Prevention - The Best Strategy
Proactive measures are more effective and economical than reactive troubleshooting.
-
Raw Material Qualification: Always use high-purity, well-characterized starting materials and solvents. Implement routine quality control (QC) testing on incoming lots, specifically screening for sulfur or other known poisons if they are a risk from upstream synthesis steps.
-
Dedicated Glassware: Use glassware dedicated exclusively to hydrogenation reactions to avoid cross-contamination from other reaction types, especially those involving sulfur reagents.
-
Use of Guard Beds: For larger-scale operations, passing reactants or solvents through a "guard bed" of an inexpensive adsorbent material can remove trace poisons before they reach the precious metal catalyst.[16]
-
Inert Atmosphere Techniques: Always handle hydrogenation catalysts under a strict inert atmosphere to prevent slow deactivation by atmospheric components.[5]
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.Der Pharma Chemica.
- WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.
- Paroxetine, NNC-20-7051, BRL-29060, FG-7051.
- Hydrogenation reaction tips and tricks.Reddit r/Chempros.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.MDPI.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization c
- C
- Poisoning and deactivation of palladium c
- Immobilized Rh, Ru, Pd and Ni complexes as catalysts in the hydrogen
- Catalytic Hydrogenation Part II - Tips and Tricks.Curly Arrow.
- Catalytic Hydrogen
- Catalyst Poison Countermeasures.Nikki-Universal Co., Ltd.
- The molecular mechanism of the poisoning of platinum and rhodium catalyzed ethylene hydrogenation by carbon monoxide.
- Regeneration of catalysts deactivated by coke deposition: A review.Dalian Institute of Chemical Physics.
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- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 14. scielo.br [scielo.br]
- 15. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 16. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
Debenzylation issues in paroxetine synthesis from N-benzyl precursor
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Paroxetine Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the critical debenzylation step in the synthesis of paroxetine from its N-benzyl precursor. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate the challenges of this crucial synthetic transformation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the N-debenzylation of the paroxetine precursor.
Q1: What is the most common method for N-debenzylation in paroxetine synthesis?
A1: The most prevalent and industrially preferred method for removing the N-benzyl group in paroxetine synthesis is catalytic hydrogenation.[1][2] This method typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[1] It is favored for its efficiency and the clean nature of the byproducts (toluene and the desired secondary amine).
Q2: My debenzylation reaction is sluggish or incomplete. What are the likely causes?
A2: Incomplete or slow reactions are common challenges. The primary culprits are often poor catalyst activity, insufficient hydrogen pressure, or the presence of catalyst poisons. The product amine itself can also inhibit the catalyst's activity.[3]
Q3: What are the typical signs of catalyst deactivation?
A3: Catalyst deactivation can manifest as a stalled reaction, where hydrogen uptake ceases before the starting material is fully consumed. Visual inspection of the catalyst might show clumping or a change in appearance. The deactivation can be due to poisoning by impurities or aggregation of palladium particles.[1]
Q4: Can I use other debenzylation methods besides catalytic hydrogenation?
A4: Yes, alternative methods for N-debenzylation exist, such as oxidative cleavage or the use of strong Lewis acids.[4] However, these methods are often harsher and may not be compatible with the other functional groups present in the paroxetine molecule, potentially leading to undesired side reactions.[5] For instance, oxidative methods can be employed but require careful control to avoid over-oxidation.[4]
Q5: What are the key safety precautions for catalytic hydrogenation?
A5: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts like Pd/C.[6] It is crucial to perform the reaction in a well-ventilated fume hood, use appropriate personal protective equipment (safety glasses, lab coat, gloves), and ensure all equipment is properly grounded to prevent static discharge.[7][8] A thorough nitrogen purge of the reaction vessel before and after the reaction is essential to remove oxygen and prevent the formation of explosive mixtures.[1][9]
II. Troubleshooting Guide
This section provides a more detailed analysis of common problems, their root causes, and systematic solutions.
Issue: Incomplete Debenzylation
An incomplete reaction, where both the N-benzyl precursor and paroxetine are present in the final mixture, is a frequent issue.
Potential Causes and Solutions:
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio is a critical parameter.
-
Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Be mindful that excessive catalyst can sometimes lead to side reactions.
-
-
Low Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure.
-
Solution: If using a balloon, ensure it is adequately filled and remains inflated throughout the reaction. For reactions in a pressure vessel, increase the hydrogen pressure within safe limits of the equipment.
-
-
Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen into the solution.
-
-
Reaction Time: The reaction may simply require more time to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time until the starting material is no longer detected.
-
Issue: Catalyst Deactivation
The palladium catalyst is susceptible to deactivation, which can halt the reaction prematurely.
Potential Causes and Solutions:
-
Catalyst Poisoning: Trace impurities in the starting material, solvent, or from previous synthetic steps can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Purify the N-benzyl paroxetine precursor thoroughly before the debenzylation step. Use high-purity, degassed solvents.
-
-
Product Inhibition: The newly formed paroxetine, being a secondary amine, can coordinate to the palladium surface and inhibit its catalytic activity.[3]
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the palladium catalyst and thereby enhancing the reaction rate.[5]
-
-
Catalyst Agglomeration: Over time, the fine palladium particles on the carbon support can aggregate, reducing the available surface area for reaction.[1]
-
Solution: Consider using a fresh batch of catalyst. If reusing catalyst, ensure it is properly washed and dried.
-
Issue: Side Product Formation
The formation of impurities can complicate the purification of the final paroxetine product.
Potential Causes and Solutions:
-
Over-reduction: In some cases, other functional groups in the molecule might be susceptible to reduction.
-
Solution: Carefully control the reaction conditions, such as temperature and pressure. Using a more selective catalyst or catalyst system can also mitigate this issue.
-
-
Ring Opening or Rearrangement: Although less common under standard hydrogenolysis conditions, harsh reaction conditions could potentially lead to degradation of the piperidine ring.
-
Solution: Employ milder reaction conditions. If the problem persists, consider an alternative debenzylation method.
-
-
Residual Benzyl-Containing Impurities: Incomplete reaction can lead to the presence of the starting material or partially debenzylated intermediates.
-
Solution: Optimize the reaction conditions for complete conversion as detailed in the "Incomplete Debenzylation" section. Purification via column chromatography or recrystallization may be necessary to remove these impurities.
-
III. Experimental Protocols & Data
Reaction Monitoring
Careful monitoring of the reaction is crucial for determining the endpoint and identifying any issues.
Table 1: Analytical Methods for Reaction Monitoring
| Method | Mobile Phase/Conditions | Visualization | Expected Results |
| TLC | Ethyl acetate/Hexane (e.g., 30:70 v/v) | UV light (254 nm), Potassium permanganate stain | The N-benzyl precursor will have a higher Rf value than the more polar paroxetine product. |
| HPLC | C18 column, isocratic or gradient elution with a mobile phase of acetonitrile and a phosphate buffer (pH adjusted).[10][11] | UV detection at ~220-235 nm.[10][12] | The retention time of paroxetine will be shorter than that of the N-benzyl precursor. |
| ¹H NMR | CDCl₃ or DMSO-d₆ | - | Disappearance of the characteristic benzyl proton signals (typically a singlet around 3.5-4.0 ppm for the benzylic CH₂ and aromatic signals between 7.2-7.4 ppm) and the appearance of a signal for the N-H proton of paroxetine.[13] |
Protocol: Catalytic Hydrogenation for N-Debenzylation of Paroxetine Precursor
Materials:
-
N-benzyl paroxetine precursor
-
Palladium on carbon (10% Pd/C)
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas
-
Nitrogen gas
-
Reaction flask (e.g., round-bottom flask)
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Inerting the Flask: Place the N-benzyl paroxetine precursor and a magnetic stir bar in a dry reaction flask. Seal the flask and purge with nitrogen for 5-10 minutes to remove any oxygen.
-
Solvent Addition: Add methanol to the flask under a nitrogen atmosphere to dissolve the starting material.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive flow of nitrogen. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. If using a balloon, ensure it is securely attached. For a pressure reactor, pressurize to the desired level (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to recover any adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude paroxetine. Further purification can be achieved by recrystallization or column chromatography if necessary.
IV. Visualizations
Debenzylation Reaction Pathway
Caption: Troubleshooting workflow for incomplete debenzylation.
V. References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 2020. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 2014. [Link]
-
A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. [Link]
-
Process for the preparation of paroxetine intermediate. Google Patents.
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing HjChem. [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. Gujarat Pollution Control Board. [Link]
-
A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. [Link]
-
Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Technology Networks. [Link]
-
Hydrogenation Reactions. University of Pittsburgh. [Link]
-
Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. PubMed. [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PubMed Central. [Link]
-
(PDF) Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. ResearchGate. [Link]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. [Link]
-
Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. United Nations Office on Drugs and Crime. [Link]
-
Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PubMed Central. [Link]
-
Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. ResearchGate. [Link]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Semantic Scholar. [Link]
-
A Formal Synthesis of (3S, 4R) (-)-fermoxetine and (3S, 4R) (-)-paroxetine from Enantioselective Desymmetrisation of N-Benzyl Imides. ResearchGate. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. US6686473B2 - Process for the production of paroxetine - Google Patents [patents.google.com]
- 3. US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google Patents [patents.google.com]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. njhjchem.com [njhjchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
- 10. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phmethods.net [phmethods.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Control of Genotoxic Impurities in the Synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Welcome to the technical support center for the synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including Paroxetine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with controlling potential genotoxic impurities (PGIs) during its synthesis. Our goal is to provide you with not just protocols, but the scientific rationale behind them to ensure the highest standards of safety and quality in your work.
I. Understanding the Synthetic Landscape and Potential Genotoxic Risks
The synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, as outlined in key patents such as CN104402800A, involves a multi-step process where the risk of introducing or generating genotoxic impurities is a critical consideration.[1] These impurities are chemical compounds that can damage DNA and are considered a significant safety concern in pharmaceutical manufacturing.[2] Regulatory bodies, guided by the ICH M7 guideline, mandate stringent control of such impurities, often to levels as low as parts per million (ppm).[3]
The primary synthetic route we will address is a three-step process:
-
Horner-Wadsworth-Emmons Reaction: p-Fluorobenzaldehyde is reacted with triethyl phosphonoacetate to form 4-fluoroethyl cinnamate.
-
Michael Addition and Cyclization: 4-Fluoroethyl cinnamate undergoes a reaction with N-methyl-beta-alanine ethyl ester to yield a piperidinedione intermediate.
-
Reduction: The piperidinedione intermediate is reduced using potassium borohydride and boron trifluoride diethyl etherate to afford the final product.
Our analysis will focus on the potential genotoxic impurities arising from each of these steps and the strategies to control them.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues you may encounter during the synthesis and purification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Step 1: Horner-Wadsworth-Emmons Reaction
Q1: What are the primary genotoxic impurity risks in the Horner-Wadsworth-Emmons reaction step, and how can I mitigate them?
A1: The main concern in this step is the presence of unreacted triethyl phosphonoacetate . As an alkyl phosphonate, it is an alkylating agent, specifically an ethylating agent, and thus carries a structural alert for genotoxicity.[4] Alkylating agents are a class of compounds known for their potential to be mutagenic and carcinogenic.[5]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reaction to minimize excess triethyl phosphonoacetate. A slight excess of p-fluorobenzaldehyde can be used to ensure the complete consumption of the phosphonate reagent.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like HPLC or GC to ensure the reaction goes to completion and to quantify the residual triethyl phosphonoacetate.
-
Quenching: At the end of the reaction, any unreacted phosphonate can be quenched by the addition of a suitable reagent. However, the primary control strategy should be process optimization.
-
Downstream Purification: The resulting 4-fluoroethyl cinnamate should be purified to remove any residual triethyl phosphonoacetate. Crystallization or chromatography are effective methods.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the addition of an ethoxy group to my starting material. What could be the cause?
A2: This is likely due to the ethylating potential of triethyl phosphonoacetate. Under certain conditions, it can ethylate nucleophilic sites on other molecules in the reaction mixture.
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is well-controlled. Higher temperatures can promote side reactions.
-
Base Selection: The choice of base for the Horner-Wadsworth-Emmons reaction can influence the reactivity of the phosphonate. Use a base that is effective for the olefination but minimizes side reactions.
-
Process Characterization: Perform a thorough process characterization to understand the impact of different reaction parameters on the formation of this byproduct.
Step 2: Michael Addition and Cyclization
Q3: What are the potential genotoxic impurities that can be introduced during the Michael addition and cyclization step?
A3: The primary reagent of concern in this step is N-methyl-beta-alanine ethyl ester . While not a classic genotoxic agent itself, impurities in this starting material or side reactions involving it could be problematic.
Potential Issues and Solutions:
-
Starting Material Purity: Ensure the N-methyl-beta-alanine ethyl ester used is of high purity and free from any potentially genotoxic impurities from its own synthesis.
-
Side Reactions: The Michael addition is generally a clean reaction, but side reactions can occur. Monitor the reaction for the formation of any unexpected byproducts.
-
Purification of the Intermediate: The resulting piperidinedione intermediate should be purified to remove any unreacted starting materials or byproducts before proceeding to the next step.
Step 3: Reduction
Q4: I am using boron trifluoride diethyl etherate (BF₃·OEt₂) for the reduction of the piperidinedione. Are there any genotoxic risks associated with this reagent?
A4: Yes, BF₃·OEt₂ is a strong Lewis acid and is highly reactive. While not a direct alkylating agent, its use can lead to the formation of potentially genotoxic impurities. The primary concern is its reaction with residual water or alcohols present in the reaction mixture. This can generate highly corrosive and reactive species, including hydrogen fluoride.[1]
Control and Mitigation:
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions during this step. Use dry solvents and ensure all glassware is thoroughly dried.
-
Reagent Quality: Use high-quality BF₃·OEt₂ that is free from degradation products.
-
Temperature Control: The addition of BF₃·OEt₂ is often exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of byproducts.
-
Work-up Procedure: The work-up procedure is critical for neutralizing the reactive boron species and removing any byproducts. A carefully controlled aqueous quench is necessary.
Q5: After the reduction and work-up, I detect trace levels of an impurity that appears to be a fluorinated byproduct. What could be the source?
A5: This could be due to side reactions involving fluoride ions generated from the BF₃·OEt₂. Under certain conditions, fluoride can act as a nucleophile.
Troubleshooting:
-
Quench Conditions: The quenching procedure should be designed to neutralize all reactive boron and fluoride species effectively.
-
pH Control: Maintain careful pH control during the work-up and extraction steps.
-
Purification: The final product, ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, should be purified by crystallization or chromatography to remove any trace impurities.
III. Analytical Control Strategies
The detection and quantification of genotoxic impurities at the required low levels necessitate the use of highly sensitive analytical techniques.
Table 1: Recommended Analytical Techniques for Potential Genotoxic Impurities
| Potential Genotoxic Impurity | Recommended Technique | Typical Limit of Quantification (LOQ) |
| Triethyl phosphonoacetate | GC-MS or LC-MS/MS | 1-10 ppm |
| Ethylating agents (general) | GC-MS or LC-MS/MS | 0.1-1 ppm |
| Fluorinated byproducts | LC-MS/MS | 1-10 ppm |
Protocol: GC-MS Method for the Determination of Triethyl phosphonoacetate
This is a general starting point for method development. The specific parameters will need to be optimized for your instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (e.g., 4-fluoroethyl cinnamate) into a volumetric flask.
-
Dissolve in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to a final concentration of 10 mg/mL.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for triethyl phosphonoacetate.
-
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of triethyl phosphonoacetate.
-
The concentration of the impurity in the sample is determined by comparing its peak area to the calibration curve.
-
Protocol: LC-MS/MS Method for the Determination of Ethylating Agents
For non-volatile ethylating agents or when derivatization is preferred for GC-MS, LC-MS/MS is a powerful alternative.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a volumetric flask.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to a final concentration of 1 mg/mL.
-
-
LC-MS/MS Parameters:
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A gradient elution will likely be required to separate the impurity from the main component. This will need to be optimized.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific parent-daughter ion transitions for the target ethylating agent.
-
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of a representative ethylating agent (e.g., ethyl methanesulfonate).
-
Quantify the impurity based on the peak area relative to the calibration curve.
-
IV. Visualization of the Control Strategy
The following diagram illustrates the overall workflow for the control of genotoxic impurities in the synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Caption: Workflow for Genotoxic Impurity Control
V. References
-
Alkylating agent exposure and its relation with cancer risk. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
van den Broek, P. H. H., et al. (2011). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 198(2), 163-169.
-
CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010). Organic Process Research & Development, 14(4), 946-959.
-
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(3), 900-906.
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92.
-
Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Is Boron Trifluoride Etherate Safe? Risks & Key Roles. (2025, April 18). Shandong Heyi Gas Co., Ltd. Retrieved January 23, 2026, from [Link]
-
Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (2011). American Journal of Analytical Chemistry, 2(1), 1-8.
-
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Synthetic Communications, 50(10), 1461-1468.
-
Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230.
Sources
- 1. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development. The stereochemistry of a molecule, such as ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a key intermediate in the synthesis of the antidepressant Paroxetine, dictates its pharmacological and toxicological profile.[1][2] Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is paramount. This guide provides an in-depth technical comparison and a detailed protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this specific compound, grounded in scientific principles and regulatory expectations.
Section 1: The Rationale for Chiral Separation and Method Selection
The specific three-dimensional arrangement of atoms in ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is crucial for its intended biological activity.[1] The presence of its enantiomer, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, could lead to off-target effects, reduced efficacy, or even toxicity. Consequently, regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the validation of analytical procedures to ensure they are fit for their intended purpose.[3][4][5]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely adopted technique for enantiomeric separation in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7] The selection of an appropriate CSP is the cornerstone of successful chiral separation. For piperidine derivatives and compounds containing aromatic moieties, polysaccharide-based CSPs, such as those from the Chiralpak® series (e.g., Chiralpak IA, IB), have demonstrated broad applicability and excellent enantioselectivity.[8][9] These phases achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Alternative and Complementary Technologies
While chiral HPLC is the gold standard, other techniques offer distinct advantages and can be used as orthogonal methods for confirmation.
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly favored for chiral separations due to its use of supercritical CO2 as the primary mobile phase component.[10] This results in faster analysis times, reduced organic solvent consumption (making it a "greener" alternative), and often higher efficiency compared to HPLC.[11] For the separation of diastereomers and enantiomers, SFC can sometimes provide superior resolution.[12]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[6] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. While powerful, CE can sometimes be less robust for routine quality control applications compared to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR, using chiral solvating or derivatizing agents, can be employed for the determination of enantiomeric purity.[13] This technique is particularly useful for structural elucidation and can serve as a complementary method to chromatography.
This guide will focus on the validation of a chiral HPLC method, with the understanding that these alternative techniques can provide valuable confirmatory data.
Section 2: The Chiral HPLC Method Validation Protocol
The validation of an analytical method is a systematic process that demonstrates its suitability for its intended purpose.[14] The following protocol is designed to meet the requirements of the ICH Q2(R2) guidelines.[3][4][5]
The Proposed Chiral HPLC Method
Based on the analysis of structurally similar compounds, a suitable starting point for method development and subsequent validation is proposed:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / 2-Propanol / Trifluoroacetic acid (84:12:4:0.1, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
This normal phase method is selected due to the good solubility of the analyte and the proven efficacy of polysaccharide-based CSPs under these conditions for similar compounds.[15]
Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed, with suggested acceptance criteria based on ICH guidelines.
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and any potential impurities or degradation products. | The peak for the desired enantiomer should be free of interference from the undesired enantiomer, placebo, and known impurities. Peak purity analysis (e.g., using a photodiode array detector) should show no signs of co-elution. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. | The correlation coefficient (r²) of the regression line should be ≥ 0.99. The y-intercept should be within a specified percentage of the response at 100% of the target concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16] | For the undesired enantiomer, the range should typically span from the reporting threshold to 120% of the specification limit. For the desired enantiomer, the range is typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of the analyte should be within 98.0% to 102.0% for the desired enantiomer and typically 90.0% to 110.0% for the undesired enantiomer (at low concentrations). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. | The relative standard deviation (RSD) should be ≤ 2.0% for the desired enantiomer and ≤ 10.0% for the undesired enantiomer at the quantitation limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters such as mobile phase composition, flow rate, and column temperature are slightly varied. |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Resolution between the enantiomer peaks should be ≥ 2.0. The tailing factor for the desired enantiomer peak should be ≤ 2.0. The RSD of replicate injections should be ≤ 2.0%. |
Table 1: Validation Parameters and Acceptance Criteria
Section 3: Experimental Protocols and Data Presentation
Specificity
Protocol:
-
Prepare solutions of the desired ((3R,4S)) enantiomer, the undesired ((3S,4R)) enantiomer, and a 1:1 racemic mixture.
-
Prepare a solution containing the desired enantiomer spiked with known related substances and potential degradation products.
-
Inject each solution into the HPLC system.
-
Assess the resolution between the enantiomer peaks and any other peaks present.
-
Utilize a photodiode array (PDA) detector to perform peak purity analysis on the desired enantiomer peak in the presence of other components.
Expected Outcome: The chromatogram of the racemic mixture should show two well-resolved peaks. The peak for the desired enantiomer should not show any co-eluting peaks in the presence of impurities.
Linearity, Range, Accuracy, and Precision
These parameters are often evaluated concurrently.
Protocol:
-
Linearity: Prepare a series of at least five standard solutions of the undesired enantiomer covering the expected range (e.g., from the LOQ to 120% of the specification limit). Prepare a similar series for the desired enantiomer around its target concentration.
-
Accuracy & Precision: Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels within the range (e.g., LOQ, 100%, and 120% of the specification limit). Prepare each concentration level in triplicate.
-
Analyze all prepared solutions.
-
Linearity Assessment: Plot the peak area versus concentration for each enantiomer and perform a linear regression analysis.
-
Accuracy Assessment: Calculate the percentage recovery of the spiked amount of the undesired enantiomer.
-
Precision Assessment:
-
Repeatability: Calculate the RSD of the results for the triplicate preparations at each concentration level.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument, and compare the results.
-
Data Presentation:
Table 2: Linearity Data for the Undesired Enantiomer
| Concentration (µg/mL) | Peak Area |
|---|---|
| Level 1 | ... |
| Level 2 | ... |
| Level 3 | ... |
| Level 4 | ... |
| Level 5 | ... |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 3: Accuracy and Precision Data for the Undesired Enantiomer
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Low (LOQ) | ... | ... | ≤ 10.0 |
| Medium (100%) | ... | ... | ≤ 5.0 |
| High (120%) | ... | ... | ≤ 5.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio from the analysis of a series of dilute solutions of the undesired enantiomer.
-
Alternatively, calculate the LOD and LOQ from the standard deviation of the response and the slope of the linearity curve.
-
Confirm the LOQ by analyzing a solution at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% of the minor components
-
-
Inject a system suitability solution and a sample solution under each varied condition.
-
Evaluate the impact on system suitability parameters, particularly the resolution between the enantiomers.
Data Presentation:
Table 4: Robustness Study Results
| Parameter Varied | Variation | Resolution | Tailing Factor |
|---|---|---|---|
| Flow Rate | + 0.1 mL/min | ≥ 2.0 | ≤ 2.0 |
| - 0.1 mL/min | ≥ 2.0 | ≤ 2.0 | |
| Column Temp. | + 2 °C | ≥ 2.0 | ≤ 2.0 |
| - 2 °C | ≥ 2.0 | ≤ 2.0 | |
| Ethanol % | + 2% | ≥ 2.0 | ≤ 2.0 |
| | - 2% | ≥ 2.0 | ≤ 2.0 |
Section 4: Visualization of the Validation Workflow
A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the validation activities.
Caption: Workflow for the validation of the chiral HPLC method.
Section 5: Comparative Analysis and Concluding Remarks
Table 5: Comparison of Chiral Separation Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
|---|---|---|---|
| Principle | Differential partitioning between a mobile liquid phase and a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. | Differential migration in an electric field with a chiral selector in the electrolyte. |
| Speed | Moderate | Fast to Very Fast | Fast |
| Solvent Consumption | High | Low (primarily CO2) | Very Low |
| Resolution | High | Very High | Very High |
| Robustness | High | Moderate to High | Moderate |
| Scalability | Well-established for preparative scale. | Gaining popularity for preparative scale. | Limited for preparative scale. |
| Cost (Instrument) | Moderate | High | Low to Moderate |
While chiral HPLC remains the workhorse for quality control, the advantages of chiral SFC in terms of speed and reduced environmental impact are making it an increasingly attractive alternative, especially for high-throughput screening and purification.[10][11] The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired throughput, sensitivity, and the stage of drug development.
The validation of a chiral HPLC method for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, as outlined in this guide, provides a robust framework for ensuring the enantiomeric purity of this critical pharmaceutical intermediate. By adhering to a systematic and scientifically sound validation protocol, researchers can have high confidence in the quality and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines. The principles and experimental designs presented here are not only applicable to the target molecule but can also be adapted for a wide range of other chiral compounds.
References
-
ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available at: [Link]
-
Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. ResearchGate. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link]
-
HPLC or SFC? Which One Should I Choose?. Teledyne ISCO. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
Sources
- 1. ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 389573-45-9 | Benchchem [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
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- 9. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral pharmaceutical intermediates, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable requirement. This guide provides an in-depth technical comparison of analytical methodologies for determining the enantiomeric excess of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including the well-known antidepressant, Paroxetine. The stereochemical integrity of this intermediate directly impacts the efficacy and safety profile of the final drug product.
This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of why certain methods are chosen, how they are validated, and how they compare in terms of performance, offering field-proven insights to guide your analytical strategy.
The Criticality of Stereochemical Purity
The defined (3R,4S) stereochemistry of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is paramount. The spatial arrangement of the 4-fluorophenyl and hydroxymethyl groups on the piperidine ring governs its interaction with biological targets. The presence of the undesired enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even off-target toxicological effects. Consequently, robust and reliable analytical methods for quantifying the enantiomeric purity are indispensable throughout the drug development lifecycle.
A Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol can be effectively achieved through several analytical techniques. This guide will focus on a comparative analysis of three principal methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: A well-documented and reliable method for this specific molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): A widely adopted, versatile, and high-resolution separation technique.
-
Chiral Supercritical Fluid Chromatography (SFC): A modern, high-throughput, and environmentally sustainable alternative to HPLC.
The following sections will delve into the theoretical underpinnings, practical implementation, and comparative performance of each of these methodologies.
Method 1: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy, when coupled with a chiral derivatizing agent, offers a powerful method for the determination of enantiomeric excess. This technique relies on the conversion of a pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR. For ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, the use of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) has been successfully employed.
The Causality Behind the Method
The hydroxyl group of the analyte reacts with Mosher's acid chloride to form diastereomeric esters. The distinct chemical environments of the protons in these diastereomers, arising from the anisotropic effect of the phenyl ring in the Mosher's acid moiety, lead to different chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately calculated.
Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR with Mosher's Acid
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Add 1.1 equivalents of (R)-Mosher's acid chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cap the NMR tube and gently agitate to ensure complete reaction. The reaction is typically rapid and can be monitored directly by NMR.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for optimal signal dispersion).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for detecting a minor enantiomer.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that exhibits clear separation for the two diastereomers. The methoxy signal of the Mosher's ester or protons on the piperidine ring are often good candidates.
-
Carefully integrate the corresponding signals for the major and minor diastereomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer)] x 100
-
Trustworthiness and Self-Validation
The protocol's trustworthiness is established by the clear resolution of the diastereomeric signals. A baseline-resolved pair of signals provides a high degree of confidence in the quantification. For validation, a racemic mixture of the analyte should be derivatized and analyzed to confirm that a 50:50 ratio of diastereomers is observed, demonstrating the absence of kinetic resolution during the derivatization reaction.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs are particularly effective.
The Causality Behind the Method
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess chiral grooves and cavities. The enantiomers of the analyte interact with the CSP through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. These differential interactions result in one enantiomer being retained longer on the column than the other, leading to their separation.
Experimental Protocol: Chiral HPLC Method Development
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector is suitable.
-
-
Column Selection:
-
A polysaccharide-based chiral column is recommended. Good starting points include:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
-
Mobile Phase Screening:
-
Normal Phase Mode: A mixture of hexane and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) is often necessary to improve the peak shape of basic compounds like piperidines.
-
Starting Conditions: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
-
Polar Organic Mode: For immobilized polysaccharide phases, a wider range of solvents can be used, such as acetonitrile or methanol with additives.
-
-
Optimization:
-
Adjust the ratio of hexane to alcohol to optimize the retention time and resolution.
-
Vary the type of alcohol (methanol, ethanol, isopropanol) to modulate selectivity.
-
Optimize the column temperature to improve peak efficiency and resolution.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
Trustworthiness and Self-Validation
Method validation should be performed in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the two enantiomers from each other and from any impurities.
-
Linearity: Assessed by analyzing a series of solutions with varying concentrations of the minor enantiomer.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Crucial for accurately quantifying small amounts of the undesired enantiomer.
-
Precision and Accuracy: Determined by repeated injections of a sample of known enantiomeric composition.
Method 3: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering advantages in terms of speed, efficiency, and reduced environmental impact. It utilizes supercritical CO₂ as the primary mobile phase component, often with a polar co-solvent.
The Causality Behind the Method
The separation mechanism in chiral SFC is analogous to that in normal-phase HPLC, relying on the diastereomeric interactions between the enantiomers and a chiral stationary phase. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher throughput without a significant loss of resolution.
Experimental Protocol: Chiral SFC Method Development
The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.
-
Instrumentation:
-
An analytical SFC system with a back-pressure regulator and a UV detector.
-
-
Column Selection:
-
Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.
-
-
Mobile Phase:
-
The mobile phase typically consists of supercritical CO₂ and a polar modifier, such as methanol or ethanol.
-
For basic analytes, an amine additive (e.g., diethylamine or isopropylamine) in the modifier is often required to achieve good peak shapes.
-
Starting Conditions: 85% CO₂, 15% Methanol (with 0.2% diethylamine)
-
-
-
Optimization:
-
Vary the percentage of the modifier to control retention and resolution.
-
Screen different alcohol modifiers (methanol, ethanol, isopropanol).
-
Optimize the back pressure and temperature to fine-tune the separation.
-
Trustworthiness and Self-Validation
As with HPLC, method validation for chiral SFC should follow ICH Q2(R1) guidelines. The high speed of SFC makes it particularly well-suited for high-throughput screening of chiral catalysts or for in-process control applications where rapid feedback is essential.
Comparative Summary of Methodologies
| Feature | NMR with Chiral Derivatizing Agent | Chiral HPLC | Chiral SFC |
| Principle | Formation of diastereomers with distinct NMR signals | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase |
| Speed | Moderate (sample preparation + acquisition time) | Slower (longer run times) | Fastest (high flow rates and rapid equilibration) |
| Resolution | Dependent on the chemical shift difference | High | High to Very High |
| Sensitivity | Lower (requires mg quantities) | High (UV detection) | High (UV detection) |
| Solvent Consumption | Low (uses deuterated solvents) | High (organic solvents) | Very Low (primarily CO₂) |
| Development Effort | Low to moderate | High (column and mobile phase screening) | Moderate to high |
| Quantitative Accuracy | Good, but can be affected by integration errors | Excellent, well-established for purity analysis | Excellent |
| Key Advantage | Provides structural information; minimal method development if CDA is known | Universally available; robust and well-understood | High throughput; environmentally friendly |
| Key Disadvantage | Lower sensitivity; potential for kinetic resolution | High solvent cost and disposal issues | Requires specialized instrumentation |
Logical Workflow and Visualization
The selection of an appropriate analytical method often follows a logical progression. The following diagram, generated using DOT language, illustrates a typical workflow for the enantiomeric excess determination of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Caption: Workflow for enantiomeric excess determination.
The following diagram illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase.
Caption: Principle of chiral separation on a polysaccharide CSP.
Conclusion and Recommendations
The determination of the enantiomeric excess of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol can be reliably achieved by several complementary analytical techniques.
-
For definitive structural confirmation and direct ee determination without extensive method development, ¹H NMR with Mosher's acid is an excellent choice, especially given its documented success with this specific molecule.
-
For routine quality control in a regulated environment where high resolution, accuracy, and robustness are paramount, a validated chiral HPLC method using a polysaccharide-based CSP is the industry standard.
-
For high-throughput applications, such as screening of synthetic routes or in-process controls, chiral SFC offers significant advantages in speed and sustainability, making it a highly attractive modern alternative.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the required sample throughput, and the stage of drug development. For comprehensive characterization, employing two orthogonal methods (e.g., NMR and HPLC) can provide the highest level of confidence in the analytical results.
References
-
Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759–1767. [Link]
-
Navrátilová, H., & Potáček, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Enantiomer, 6(6), 333-337. [Link]
-
Srinivasu, M. K., et al. (2002). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 829-836. [Link]
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. LCGC North America, 34(9), 792-803. [Link]
-
Patel, S., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Biocatalysis and Biotransformation. [Link]
-
Tiritan, M. E., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(4), 868. [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]
-
Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759–1767. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
Zhang, T., et al. (2020). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Chromatography A, 1626, 461376. [Link]
-
Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4343-4351. [Link]
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wang, Y., et al. (2007). Enantioseparation of paroxetine intermediate on an amylose-derived chiral stationary phase by supercritical fluid chromatography. Journal of Chromatography A, 1161(1-2), 261-267. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
Tiritan, M. E., et al. (2016). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Journal of Chromatography A, 1467, 22-51. [Link]
- Schugar, H., et al. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
A Senior Application Scientist's Guide: Comparative Analysis of Catalysts for the Asymmetric Synthesis of the Paroxetine Precursor
Abstract
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), remains a cornerstone in the treatment of clinical depression and anxiety disorders. The therapeutic efficacy of paroxetine is exclusively attributed to its (-)-trans isomer, rendering the stereocontrolled synthesis of its key precursor, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a critical challenge in pharmaceutical manufacturing. This guide provides a comparative analysis of prominent catalytic systems developed to address this challenge. We will dissect the performance of organocatalysts, transition metal complexes, and phase-transfer catalysts, offering a rationale for catalyst selection grounded in mechanistic principles. This analysis is supported by a consolidation of literature performance data and detailed experimental protocols, designed to empower researchers in drug development to make informed decisions for process optimization and scale-up.
The Stereochemical Hurdle in Paroxetine Synthesis
The synthesis of paroxetine hinges on the precise installation of two contiguous stereocenters at the C3 and C4 positions of the piperidine ring. The desired (-)-trans diastereomer is essential for pharmacological activity.[1][2] Early synthetic routes often relied on classical resolution of racemic mixtures or the use of chiral auxiliaries, methods that are inherently inefficient and generate significant waste. Modern synthetic chemistry has pivoted towards asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically pure product.
The primary focus of this guide is the catalytic, asymmetric synthesis of the pivotal intermediate, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, or its direct precursors like δ-lactams, which possess the requisite stereochemistry.
Diagram 1: General Synthetic Pathway to (-)-Paroxetine
Caption: A simplified schematic illustrating the crucial role of the catalytic asymmetric step in streamlining the synthesis of (-)-Paroxetine.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount, directly influencing the reaction's efficiency, stereoselectivity, cost, and environmental impact. Below, we compare three major classes of catalysts that have been successfully employed in the synthesis of paroxetine precursors.
Organocatalysis: The Metal-Free Approach
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions, offering advantages such as lower toxicity, air and moisture stability, and often milder reaction conditions.[3][4] For the paroxetine precursor, proline and its derivatives, as well as N-heterocyclic carbenes (NHCs), have emerged as powerful tools.[5][6]
Mechanistic Insight (Proline-type catalysts): Proline and its derivatives typically operate through an enamine-based mechanism. The catalyst's secondary amine condenses with a carbonyl compound (the donor) to form a chiral enamine. This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereodefined manner. The catalyst's carboxylic acid group often plays a crucial role in activating the acceptor and directing the stereochemical outcome through a hydrogen-bonded, chair-like transition state.[7]
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have enabled novel synthetic routes, such as the homoenolate addition to nitroalkenes.[5] A fluorinated NHC catalyst has been used in a one-pot sequence to generate a δ-lactam precursor to paroxetine with good stereoselectivity.[5] This approach is notable for its convergency and amenability to gram-scale synthesis.[5]
Transition Metal Catalysis: High Turnover and Selectivity
Transition metal complexes, particularly those of rhodium and ruthenium, are renowned for their high catalytic activity and excellent enantioselectivity, often at very low catalyst loadings.[8][9]
Mechanistic Insight (Rhodium-catalyzed reactions): In asymmetric hydrogenations or conjugate additions, a chiral ligand coordinates to the metal center, creating a chiral environment. For instance, in the asymmetric hydrogenation of a β-amino ketone, a chiral Ru-catalyst can deliver hydride with high facial selectivity to furnish the desired chiral amino alcohol.[10] Rhodium catalysts are also effective in [2+2+2] cycloadditions and carbometalation reactions, which can be adapted to construct polysubstituted piperidine rings.[9][11][12] The choice of ligand (e.g., chiral dienes, phosphines) is critical and dictates the stereochemical outcome.[12]
Phase-Transfer Catalysis (PTC): Scalability and Mild Conditions
Asymmetric Phase-Transfer Catalysis (PTC) is an industrially attractive method that uses chiral quaternary ammonium salts to ferry a reactant from an aqueous phase to an organic phase, where the reaction occurs under mild, often base-mediated conditions. This technique has been applied to the enantioselective alkylation of malonamide esters as a key step in a multi-step synthesis of (-)-paroxetine.[13]
Mechanistic Insight: The chiral PTC, often derived from cinchona alkaloids, forms a tight, chiral ion pair with the enolate of the prochiral substrate. This chiral complex then reacts with an electrophile, with the bulky substituents of the catalyst sterically shielding one face of the enolate, leading to a highly enantioselective transformation.
Performance Data Summary
The following table summarizes key performance metrics for representative catalysts from the literature, providing a quantitative basis for comparison.
| Catalyst Type | Specific Catalyst/System | Key Reaction Step | Yield (%) | ee (%) | dr | Ref. |
| Organocatalyst | Fluorinated N-Heterocyclic Carbene (NHC) | Homoenolate addition / Cyclization | 53 | 82 | 7:1 | [5] |
| Organocatalyst | Heterogeneous Organocatalyst (Flow) | Conjugate Addition | - | >99 | - | [14] |
| Transition Metal | Chiral Ruthenium Complex | Asymmetric Hydrogenation | 76 | >98 | - | [10] |
| Transition Metal | Rhodium(I) / Chiral Diene | [2+2+2] Cycloaddition | Good | High | >19:1 | [9] |
| Phase-Transfer | Cinchona-derived PTC | Enantioselective Alkylation | 9.1 (overall) | 95 | - | [13] |
Note: Data represents results for the key stereochemistry-defining step or overall process as reported. Direct comparison should be made with caution as substrates and reaction conditions vary.
Detailed Experimental Protocols
To provide a practical context, we detail a representative protocol based on the organocatalytic approach, which is often favored in academic and early-stage development for its operational simplicity.
Protocol: NHC-Catalyzed Synthesis of a Paroxetine Lactam Precursor[5]
This protocol describes the key NHC-catalyzed homoenolate addition followed by an in-situ reductive cyclization.
Diagram 2: Experimental Workflow for NHC-Catalyzed Lactam Synthesis
Caption: A step-by-step workflow for the one-pot synthesis of the chiral lactam intermediate using an NHC catalyst.
Materials:
-
(E)-1-(4-fluorophenyl)-2-nitroethene (1.0 equiv)
-
Cinnamaldehyde derivative (enal, 1.2 equiv)
-
Fluorinated NHC precatalyst (e.g., 1b from the source, 10 mol%)[5]
-
Sodium Acetate (NaOAc, 50 mol%)
-
Ethanol (EtOH), Anhydrous
-
Zinc dust (Zn, 10 equiv)
-
Acetic Acid (AcOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the NHC precatalyst and sodium acetate.
-
Reagent Addition: Add anhydrous ethanol, followed by the enal substrate and the (E)-1-(4-fluorophenyl)-2-nitroethene.
-
Catalytic Reaction: Stir the resulting mixture at room temperature (23 °C) for 12 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting nitroalkene.
-
Reductive Cyclization: Upon completion, add zinc dust to the reaction mixture, followed by the dropwise addition of acetic acid.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux until the intermediate δ-nitroester is fully converted to the lactam (monitor by TLC/LC-MS).
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc and other solids. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired trans δ-lactam.
-
Characterization: Confirm the structure and diastereomeric ratio by ¹H NMR and determine the enantiomeric excess by chiral HPLC analysis.
Expert Discussion and Recommendations
The selection of an optimal catalyst is a multi-factorial decision balancing stereoselectivity, yield, cost, safety, and scalability.
-
For Academic Research & Early Discovery: Organocatalysis offers a superb starting point. The operational simplicity, tolerance to air and moisture, and avoidance of heavy metals are highly advantageous. The reported NHC-catalyzed synthesis is particularly elegant in its convergence.[5] While the enantioselectivity (82% ee) may require subsequent optimization or purification, it provides rapid access to the core scaffold.[5]
-
For Process Development & Scale-Up: Transition metal catalysis , such as the asymmetric hydrogenation route, presents a more compelling case.[10] The excellent enantioselectivity (>98% ee) and potentially high turnover numbers (TONs) associated with ruthenium or rhodium catalysts can significantly reduce catalyst loading, leading to lower costs and less metal contamination in the final product.[8][10]
-
For Green Chemistry & Continuous Manufacturing: The development of heterogeneous organocatalysts for use in flow chemistry represents the cutting edge.[14] This approach combines the benefits of organocatalysis with the efficiency, safety, and scalability of continuous processing, minimizing solvent waste and simplifying product isolation.[14]
Causality in Catalyst Performance: Why does a Ruthenium-based system achieve >98% ee while an NHC system yields 82% ee in the cited examples? The answer lies in the rigidity and steric definition of the transition state. Chiral ligands on a metal center, like those in the Ru-catalyst, create a highly-defined, rigid chiral pocket around the active site.[10] This forces the substrate to adopt a single, low-energy binding orientation prior to the hydride transfer, leading to exceptionally high facial selectivity. In contrast, while the NHC-catalyzed transition state is ordered, it may possess more conformational flexibility, allowing for minor competing reaction pathways that lead to the other enantiomer, thus slightly eroding the enantiomeric excess.
Conclusion
The synthesis of the (-)-paroxetine precursor has evolved from classical methods to a showcase for the power of modern asymmetric catalysis. While organocatalysts provide an accessible and metal-free route ideal for discovery, transition metal systems currently offer the superior stereoselectivity required for efficient pharmaceutical manufacturing. The future of this field will likely focus on integrating these technologies into more sustainable platforms, such as continuous flow systems with immobilized, recyclable catalysts, to meet the economic and environmental demands of modern drug production.
References
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Rong, J., et al. (2014). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. National Institutes of Health. Available at: [Link]
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Sadao, O., et al. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Kumari, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Express. Available at: [Link]
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Barros, M. T., et al. (2012). Synthesis of the major metabolites of paroxetine. PubMed. Available at: [Link]
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Liu, L., et al. (2015). Asymmetric Formal Synthesis of (-)-Paroxetine. PubMed. Available at: [Link]
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Tomo, T., et al. (2022). Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science (RSC Publishing). Available at: [Link]
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Various Authors. Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Drug Synthesis Database. Available at: [Link]
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Ooi, T., et al. (2004). Synthesis of (-)-paroxetine via enantioselective phase-transfer catalytic monoalkylation of malonamide ester. PubMed. Available at: [Link]
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Various Authors. (2024). Advances in organocatalyzed synthesis of organic compounds. Semantic Scholar. Available at: [Link]
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Roos, M. A. & Trauner, D. (2025). A Concise Formal Synthesis of (−)-Paroxetine. Synfacts. Available at: [Link]
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Wang, W. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Available at: [Link]
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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Compernolle, F., et al. (2004). A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. Available at: [Link]
-
Various Authors. (2015). Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. ResearchGate. Available at: [Link]
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Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health. Available at: [Link]
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Kumari, A., et al. (2024). Advances in organocatalyzed synthesis of organic compounds. RSC Advances. Available at: [Link]
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Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia. Available at: [Link]
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Zhou, Y-G. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Nagib, D. A. (2023). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. PubMed. Available at: [Link]
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Nagib, D. A. (2023). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Paroxetine Intermediates
Introduction: The Critical Role of Intermediates in Paroxetine Synthesis
Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of depressive and anxiety disorders.[1] Its synthesis is a multi-step process where the quality of each chemical intermediate directly impacts the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). One such crucial intermediate is (±)-trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a precursor that undergoes further reactions to form the paroxetine molecule.[2]
Controlling the quality of this intermediate is not merely a suggestion but a regulatory and scientific necessity. Any impurities, residual solvents, or incorrect stereochemistry at this stage can propagate through the synthesis, leading to a final product that is difficult to purify and may contain potentially harmful related substances.[3] Therefore, the analytical methods used to test these intermediates must be robust, reliable, and demonstrably fit for their intended purpose.[4]
This guide provides an in-depth comparison of analytical methodologies for a key paroxetine intermediate. It moves beyond a simple listing of protocols to explain the causality behind experimental choices. We will explore a practical case study: the cross-validation of a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method against a legacy High-Performance Liquid Chromatography (HPLC) method. This process is essential when transferring methods between laboratories, updating technology, or comparing results from different analytical approaches, ensuring consistency and data integrity throughout the product lifecycle.[5][6]
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific information required.[7] For a paroxetine intermediate, several techniques are viable, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): The undisputed workhorse of the pharmaceutical industry, HPLC is ideal for separating, identifying, and quantifying non-volatile and thermally unstable compounds like the paroxetine intermediate.[8] Its versatility allows for various detection methods, with UV detection being the most common for this application.[9][10]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): An evolution of HPLC, UHPLC utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures. This results in significantly faster analysis times and improved resolution, allowing for better separation of closely eluting impurities without sacrificing data quality.[11] A run time can be reduced from over 180 minutes with traditional HPLC to less than 5 minutes with UHPLC.[11]
-
Gas Chromatography (GC): GC is the preferred technique for analyzing volatile and semi-volatile compounds.[12] In the context of a paroxetine intermediate, its primary role is the quantification of residual solvents (e.g., acetone, dichloromethane) used during synthesis and purification, which have strict regulatory limits.[2][12]
-
UV-Vis Spectrophotometry: This technique is simpler and less expensive than chromatography.[13] While it lacks the specificity to separate the intermediate from its impurities, it can be a valuable tool for rapid, in-process concentration checks or for assays where the sample matrix is simple and well-characterized.[14] The maximum absorbance for paroxetine is typically observed around 291 nm.[14]
For the critical tasks of assay and impurity profiling of the paroxetine intermediate, HPLC and UHPLC are the most suitable methods due to their superior specificity and quantitative power. GC serves a complementary but essential role in ensuring solvent purity.
The Cross-Validation Imperative: Ensuring Method Equivalency
Analytical method cross-validation is a formal process that demonstrates the equivalency of two analytical procedures. This becomes necessary in several common scenarios:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab, or between different manufacturing sites.[15]
-
Method Modernization: When replacing an older, validated method (e.g., HPLC) with a newer, more efficient one (e.g., UHPLC).
-
Comparative Studies: When comparing results from a pharmacopeial method with an in-house method.
The objective is to provide documented evidence that the results generated by both methods are reliable and comparable within acceptable, predefined limits. This process is guided by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which outline the required validation characteristics.[16][17][18]
Case Study: Cross-Validation of UHPLC vs. HPLC Methods
This section details the experimental protocols for validating an established HPLC method and a newly developed UHPLC method for the assay and purity determination of a paroxetine intermediate.
Experimental Protocols
Protocol 1: Legacy RP-HPLC Method for Assay and Impurity Determination
This method serves as the established baseline for our comparison.
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 10 mM Ammonium acetate buffer (pH 4.5) and methanol in a 65:35 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 291 nm.[9]
-
Injection Volume: 20 µL.
-
Run Time: 30 minutes.
-
Standard Preparation: Accurately weigh and dissolve 100 mg of paroxetine intermediate reference standard in methanol in a 100 mL volumetric flask to create a 1000 µg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.[9]
-
Sample Preparation: Prepare the sample solution similarly to the standard to achieve a target concentration of 100 µg/mL.
Protocol 2: Modern UHPLC Method for Assay and Impurity Determination
This method is designed for higher throughput and improved resolution.
-
Chromatographic System: A UHPLC system with a UV detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[11]
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 291 nm.
-
Injection Volume: 2 µL.
-
Run Time: 5 minutes.[11]
-
Standard and Sample Preparation: Prepare as described in Protocol 1, ensuring final solutions are filtered through a 0.22 µm filter.
Protocol 3: Cross-Validation Study Design
-
Objective: To demonstrate that the UHPLC method produces results that are equivalent to the validated HPLC method.
-
Materials: Use a minimum of three different batches of the paroxetine intermediate, including one batch that has undergone forced degradation (e.g., acid hydrolysis) to ensure known impurities are present.[3]
-
Procedure:
-
Each of the three batches is analyzed in triplicate by two different analysts on two different days using both the HPLC and UHPLC methods.
-
The same set of reference standards and reagents should be used for both methods where applicable.
-
-
Acceptance Criteria: The results for assay and specified impurities obtained from the UHPLC method should not differ from the HPLC method by a pre-defined amount (e.g., ±2.0% for assay, ±10.0% for impurities). The precision results (%RSD) should also be comparable and within the limits set by ICH guidelines (e.g., NMT 2.0%).[11][18]
Data Analysis and Interpretation
The data generated from the cross-validation study must be rigorously compared across key validation parameters as defined by ICH Q2(R2).[17] The following tables summarize hypothetical but realistic comparative data.
Table 1: Comparison of System Suitability and Specificity
| Parameter | Legacy HPLC Method | Modern UHPLC Method | Acceptance Criteria | Rationale |
| Resolution (Intermediate vs. Closest Impurity) | 2.5 | 4.8 | > 2.0 | Ensures baseline separation for accurate quantification. The UHPLC method shows superior resolving power. |
| Tailing Factor | 1.2 | 1.1 | ≤ 1.5 | Symmetrical peaks are essential for accurate integration. Both methods are acceptable. |
| Theoretical Plates | > 5,000 | > 15,000 | > 2000 | Indicates column efficiency. The smaller particles in the UHPLC column provide much higher efficiency. |
| Specificity (Forced Degradation) | No interference at peak apex | No interference at peak apex | Peak purity > 990 | Both methods are specific and can distinguish the analyte from degradation products. |
Table 2: Comparison of Linearity, Accuracy, and Range
| Parameter | Legacy HPLC Method | Modern UHPLC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 10 - 150 | 80-120% of test conc. |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 100.1% ± 0.8% | 98.0 - 102.0% |
| LOD (µg/mL) | 0.44 | 0.15 | Report |
| LOQ (µg/mL) | 1.48 | 0.50 | Report |
Data based on findings from similar studies.[9][11]
Table 3: Comparison of Precision (%RSD)
| Parameter | Legacy HPLC Method | Modern UHPLC Method | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | 0.85% | 0.45% | ≤ 2.0% |
| Intermediate Precision (Analyst 1 vs 2, Day 1 vs 2) | 1.35% | 0.90% | ≤ 2.0% |
The data clearly demonstrates that the modern UHPLC method is not only significantly faster but also superior or equivalent to the legacy HPLC method across all critical performance parameters. Its higher sensitivity (lower LOD/LOQ) and better precision provide a higher degree of confidence in the analytical results. Based on this data, the UHPLC method can be considered a suitable replacement for the HPLC method.
Conclusion and Recommendations
The cross-validation of analytical methods is a scientifically rigorous process that underpins data integrity in pharmaceutical manufacturing. For a critical paroxetine intermediate, ensuring that analytical results are consistent and reliable, regardless of the method or laboratory, is paramount.
Our comparative analysis demonstrates that a modern UHPLC method can offer substantial advantages over a traditional HPLC method, including a six-fold reduction in analysis time, improved resolution, and enhanced precision, all while maintaining the necessary accuracy and specificity.[11] The successful cross-validation provides the documented evidence required to implement this modernized method in a QC environment, leading to increased laboratory efficiency and confidence in product quality.
Key Recommendations for Practitioners:
-
Establish a Clear Protocol: Before beginning any cross-validation, a detailed protocol with pre-defined objectives, procedures, and acceptance criteria must be established and approved by all stakeholders.[6]
-
Understand the "Why": Do not treat validation as a checklist. Understand the scientific rationale behind each parameter. For instance, forced degradation studies are essential to prove a method's specificity and stability-indicating nature.[3]
-
Embrace Modernization: While legacy methods may be well-established, do not shy away from the significant efficiency and quality gains offered by technologies like UHPLC. The initial investment in development and cross-validation is often quickly offset by long-term operational savings.
-
Documentation is Key: Every step of the process, from protocol design to final data analysis, must be meticulously documented to create a robust validation package suitable for regulatory scrutiny.[4]
By adhering to these principles, researchers and drug development professionals can ensure their analytical methods are truly fit for purpose, safeguarding the quality of intermediates and, ultimately, the safety and efficacy of the final pharmaceutical product.
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-
Title: Development and Validation of a UHPLC Method for Paroxetine Hydrochloride Source: LCGC North America URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL Source: Journal of Biological Innovations (JBINO) URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Journal of GXP Compliance URL: [Link]
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Title: Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent Source: National Institutes of Health (NIH) URL: [Link]
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Title: Paroxetine impurities: An overview Source: LGC Standards URL: [Link]
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Title: Analytical method validation: A brief review Source: International Journal of Pharmaceutical Research URL: [Link]
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Title: RESEARCH ARTICLE RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form Source: International Journal for Research Trends and Innovation (IJRTI) URL: [Link]
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Title: Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets Source: PubMed URL: [Link]
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Title: Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection Source: Bentham Open URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Paroxetine-impurities Source: Pharmaffiliates URL: [Link]
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Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]
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Title: Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate Source: MDPI URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link]
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Title: Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form Source: ResearchGate URL: [Link]
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Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]
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Title: Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate Source: ResearchGate URL: [Link]
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Title: Spectrophotometric Methods for the Determination of the Antidepressant Drug Paroxetine Hydrochloride in Tablets Source: Journal of AOAC INTERNATIONAL URL: [Link]
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Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Spectrofluorimetric Determination of Paroxetine Hydrochloride in Its Formulations and Human Plasma Source: ResearchGate URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Difference between GC and HPLC Techniques Source: Pharmaguideline URL: [Link]
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Title: Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of Source: Chemical & Pharmaceutical Bulletin URL: [Link]
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Title: GC vs. HPLC in Pharmaceutical and Medical Device Testing Source: AELAB URL: [Link]
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Title: Analytical Method Validation Parameters: An Updated Review Source: Asian Journal of Pharmaceutical Research URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
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Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: National Institutes of Health (NIH) URL: [Link]
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Title: Analytical Method Transfer Best Practices Source: Contract Pharma URL: [Link]
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Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Rondaxe URL: [Link]
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Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]
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Title: Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing Source: World Health Organization (WHO) URL: [Link]
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Title: UV - Vis Spectroscopy method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form Source: International Journal for Research Trends and Innovation (IJRTI) URL: [Link]
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Efficacy comparison of different resolving agents for paroxetine precursor
For the classical resolution of the racemic paroxetine precursor, (-)-di-p-toluoyl-tartaric acid stands out as the most documented and effective resolving agent, despite moderate overall yields and the use of potentially hazardous solvents. [7]While other agents like mandelic acid are options, they appear to be less efficient, requiring additional processing steps that could impact the economic viability of the synthesis on an industrial scale. [9]The choice of resolving agent and solvent system is a highly interdependent and critical parameter that must be carefully optimized to ensure the selective crystallization of the desired diastereomeric salt. For new process development, exploring enzymatic resolution or asymmetric synthesis pathways may offer significant advantages in terms of efficiency, yield, and sustainability. [2][11]
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Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed. Available at: [Link]
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Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]
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An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine | Request PDF - ResearchGate. Available at: [Link]
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Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC - NIH. Available at: [Link]
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l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing). Available at: [Link]
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(PDF) Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis - ResearchGate. Available at: [Link]
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Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. Available at: [Link]
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New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC - NIH. Available at: [Link]
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Chiral switches versus de novo enantiomerically pure compounds. Available at: [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Available at: [Link]
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Stereoisomers of paroxetine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A Comparative Guide to Benchmarking the Purity of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol Against Certified Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. As a critical chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, its chemical and stereochemical purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines a multi-pronged analytical approach, comparing a test sample of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol against commercially available certified reference standards. We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed experimental protocols, and present a clear comparison of the resulting data.
The Significance of Purity for a Chiral Intermediate
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol possesses two chiral centers, meaning it can exist as four possible stereoisomers. In the synthesis of Paroxetine, only the (3S,4R) enantiomer of a derivative of this compound is therapeutically active.[1] The presence of other stereoisomers, as well as other process-related impurities, can introduce undesirable pharmacological effects or reduce the efficacy of the final drug product.[3] Therefore, a robust analytical strategy to quantify both chemical and enantiomeric purity is not just a matter of quality control, but a fundamental aspect of drug safety. The International Council for Harmonisation (ICH) guidelines provide a framework for the identification and control of impurities in drug substances and products.[3]
Establishing a Benchmark: Certified Reference Standards
To provide a meaningful benchmark for our in-house sample, we will compare it against commercially available reference standards. Several reputable suppliers offer ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with a certificate of analysis (CoA) stating its purity.
| Supplier | Product Number | Stated Purity |
| LGC Standards | TRC-F588750 | Not specified on website |
| Benchchem | 389573-45-9 | ≥97% |
| SRIRAMCHEM | SPP020-73 | High-Purity Reference Standard |
| Axios Research | AR-P01259 | Fully characterized reference standard |
| Clearsynth | CS-0093818 | ≥98% |
For the purpose of this guide, we will consider a hypothetical "Certified Reference Standard" with a stated purity of ≥98% as our primary comparator.
A Multi-Modal Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. By employing orthogonal methods—techniques that measure the same property using different physical principles—we can build a more comprehensive and trustworthy purity profile. This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity assessment.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Rationale: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and semi-volatile compounds.[1] By using a reversed-phase column, we can effectively separate our target compound from potential non-chiral impurities that may have arisen during synthesis, such as starting materials, by-products, or degradation products.[3][4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.5) is a common starting point for piperidine derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the 4-fluorophenyl chromophore has significant absorbance (e.g., 230 nm).
-
Sample Preparation: Accurately weigh and dissolve the test sample and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions. The purity is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak.
Data Comparison:
| Sample | Main Peak Area % | Known Impurity 1 Area % | Unknown Impurity 2 Area % |
| Test Sample | 99.2% | 0.3% | 0.5% |
| Certified Reference Standard | 99.8% | Not Detected | 0.2% |
Workflow for HPLC Purity Analysis
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A Guide to Inter-Laboratory Comparison for the Analysis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Introduction: The Critical Role of Stereoisomeric Purity in Pharmaceutical Synthesis
The compound ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a key chiral intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI) for treating a range of depressive and anxiety disorders.[1][2] In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy and safety. The different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[3] Therefore, robust, reliable, and reproducible analytical methods are paramount for controlling the enantiomeric composition of these crucial building blocks.
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. The objective of such a study is to establish the reproducibility of analytical procedures across different laboratories, ensuring that methods are "fit for purpose" and can be reliably transferred and implemented.[4][5] We will explore the primary analytical techniques, delve into the design of a comparative study protocol grounded in established validation principles, and present hypothetical data to illustrate the evaluation process. This approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[4][6][7][8]
Chemical Structure of the Analyte
Caption: Chemical structure of the target analyte.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique for a chiral piperidine derivative is governed by the need for stereoselectivity, sensitivity, and robustness.[3] The primary candidates for this analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark technique for enantiomeric separations in the pharmaceutical industry.[3][9] Its strength lies in the wide variety of available chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., Chiralpak® series), which demonstrate broad applicability for piperidine compounds.[9][10] A key consideration for this analyte is its lack of a strong UV chromophore. To achieve adequate sensitivity, pre-column derivatization to introduce a chromophoric tag may be necessary, or alternatively, detection methods like mass spectrometry (LC-MS) or charged aerosol detection (CAD) can be employed.[11]
-
Gas Chromatography (GC): GC is a powerful tool for analyzing volatile and thermally stable compounds.[12] For ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, its suitability depends on its thermal stability. The presence of the basic piperidine nitrogen can lead to peak tailing on standard columns; this can often be mitigated by using base-deactivated columns or through derivatization of the amine and alcohol functional groups to increase volatility and improve peak shape.[12][13] Chiral GC columns can provide excellent enantiomeric resolution.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a highly efficient, "green" alternative to HPLC for chiral separations.[14][15] Using supercritical CO2 as the primary mobile phase, SFC often provides faster analysis times and reduced solvent waste.[16][17] It is particularly well-suited for preparative and analytical scale chiral separations in the pharmaceutical industry and is compatible with many of the same CSPs used in HPLC.[16]
Designing the Inter-Laboratory Study Protocol
A successful inter-laboratory comparison requires a meticulously planned protocol to minimize extraneous variables and ensure the data reflects true method performance. The objective is to assess the reproducibility—a measure of precision under different conditions (e.g., different labs, analysts, instruments)—of one or more analytical methods.[18][19]
Study Workflow
The logical flow of an inter-laboratory study is critical for its success. The process ensures that all participants work from a common, controlled baseline, and that data is collected and analyzed systematically.
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Cost-benefit analysis of different synthetic strategies for paroxetine intermediate
For researchers and professionals in drug development and manufacturing, the efficient synthesis of key pharmaceutical intermediates is a cornerstone of successful and cost-effective production. Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), presents a fascinating case study in the evolution of synthetic organic chemistry. The crucial chiral intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, is the linchpin in many synthetic routes to the final active pharmaceutical ingredient (API). The stereochemistry of this intermediate is paramount to the drug's therapeutic effect. This guide provides an in-depth, objective comparison of the various synthetic strategies employed to produce this vital building block, offering experimental insights and a cost-benefit analysis to inform your research and development decisions.
The Classical Approach: Resolution of Racemates
One of the earliest and most straightforward strategies to obtain the desired enantiomer of the paroxetine intermediate is through the resolution of a racemic mixture. This method involves the synthesis of the racemic trans-4-(4-fluorophenyl)-3-hydroxymethyl-piperidine, followed by separation of the enantiomers.
Synthetic Rationale: This approach leverages well-established chemical principles. A typical route involves the synthesis of a racemic piperidine derivative, which is then reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer is treated to cleave the resolving agent, yielding the enantiomerically pure intermediate.
Challenges and Considerations: While conceptually simple, classical resolution has several drawbacks that impact its cost-effectiveness and scalability. The theoretical maximum yield for the desired enantiomer is only 50%, with the other 50% being the undesired enantiomer, which is often discarded, representing a significant loss of material. The process can be labor-intensive, requiring multiple crystallization steps to achieve high enantiomeric purity. Furthermore, the selection of an appropriate and cost-effective resolving agent is critical.
A patent describes a process where the racemic intermediate is resolved using a chiral acid, but notes that such multi-step processes are not ideal for large-scale manufacturing.[1] Another study demonstrated the enrichment of the desired enantiomer by crystallization, confirming that the racemate forms a racemic compound, which can facilitate separation.[2]
Asymmetric Synthesis: Building Chirality Intelligently
To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis has emerged as a more elegant and efficient approach. These methods aim to directly synthesize the desired enantiomer with high selectivity, minimizing waste and improving overall efficiency.
Catalytic Asymmetric Hydrogenation
Mechanistic Insight: This strategy often involves the asymmetric hydrogenation of a prochiral olefin or enamine precursor using a chiral transition metal catalyst. The chiral ligand coordinated to the metal center directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. Ruthenium and Rhodium-based catalysts with chiral phosphine ligands are commonly employed.[3]
Performance and Cost-Benefit: Asymmetric hydrogenation can be highly efficient, with high yields and excellent enantioselectivities (>99% ee) being achievable.[3] Catalyst loading is a critical factor in the cost analysis. While precious metal catalysts can be expensive, their high turnover numbers can make the process economically viable on an industrial scale. The development of more active and selective catalysts is a continuous area of research to further improve the cost-effectiveness of this method.[3]
Organocatalysis: A Metal-Free Alternative
Underlying Principles: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the paroxetine intermediate, a key strategy involves the organocatalytic conjugate addition to an α,β-unsaturated aldehyde.[4][5] This approach avoids the use of potentially toxic and expensive heavy metals.
A notable advancement in this area is the development of a continuous flow process for the synthesis of a key chiral aldehyde intermediate.[4][5] This solvent-free, organocatalytic conjugate addition is followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence.[4][5]
Advantages and Economic Implications: The continuous flow process offers significant advantages in terms of productivity, sustainability, and safety.[4] The reported space-time yield is high, and the E-factor (a measure of waste) is low.[4] The use of a heterogeneous, solid-supported organocatalyst allows for easy separation and potential recycling, further reducing costs.[4][6] This method represents a significant step towards a greener and more cost-effective industrial synthesis.
N-Heterocyclic Carbene (NHC) Catalysis
A Novel Approach: A rapid synthesis of (-)-paroxetine has been developed utilizing an N-heterocyclic carbene (NHC)-catalyzed homoenolate addition to a nitroalkene.[7] This one-pot sequence provides access to a lactam precursor with good stereoselectivity, which can then be reduced to the final product.[7]
Evaluation: This method is noteworthy for its conciseness, reportedly being the shortest synthesis of paroxetine to date.[7] The reaction is scalable to the gram level.[7] However, the enantiomeric excess (82% ee) may require further optimization or an additional purification step to meet pharmaceutical standards.[7] The cost of the specialized NHC catalyst would also need to be considered for large-scale production.
Enzymatic Resolution: The Biocatalytic Route
Harnessing Nature's Catalysts: Biocatalysis offers a highly selective and environmentally friendly approach to obtaining chiral compounds. Enzymatic resolution of the racemic paroxetine intermediate can be achieved using lipases. These enzymes selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[8]
Process Details and Viability: Studies have shown that lipases, such as those from Candida antarctica, can catalyze the enantioselective acylation in organic solvents.[8] Interestingly, different lipases can exhibit opposite stereochemical preferences, providing access to both enantiomers in high optical purity.[8] The use of ionic liquids as the reaction medium has also been explored to improve enzyme stability and reusability.[9] While highly selective, this method is still a resolution process with a maximum 50% yield for the desired product. The cost and stability of the enzyme, as well as the need for separation of the product from the unreacted starting material, are key considerations for industrial application.
Comparative Summary of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Yield (desired enantiomer) | Enantiomeric Excess (ee) | Cost-Benefit & Scalability |
| Classical Resolution | Conceptually simple, uses established techniques. | Max. 50% theoretical yield, labor-intensive, generates significant waste. | < 50% | Can be high after multiple crystallizations. | Generally less cost-effective and difficult to scale for large-scale manufacturing.[1] |
| Asymmetric Hydrogenation | High yields and excellent enantioselectivity. | Requires expensive and potentially toxic precious metal catalysts. | High | Often >99%[3] | Potentially cost-effective at scale due to high catalyst turnover, but initial investment is high. |
| Organocatalysis (Flow) | High productivity, sustainable (solvent-free), safe, catalyst is reusable.[4] | Initial setup for flow chemistry may require investment. | High (84% isolated yield for an intermediate step)[4] | 97%[4] | Highly promising for cost-effective and green industrial production.[4] |
| NHC Catalysis | Very short synthetic route (4 steps).[7] | Moderate enantioselectivity (82% ee), requires a specialized catalyst.[7] | 35% overall[7] | 82%[7] | Scalable to gram level, but ee may need improvement for pharmaceutical applications.[7] |
| Enzymatic Resolution | Highly selective, environmentally friendly ("green"), mild reaction conditions.[8][9] | Max. 50% yield, requires separation of product and starting material. | < 50% | Can be >98% | Viable, but the 50% yield limit is a significant drawback for cost-effectiveness. Enzyme cost and stability are factors. |
Experimental Protocols
Representative Protocol: Organocatalytic Synthesis of Chiral Aldehyde Intermediate (Continuous Flow)
This protocol is adapted from the multigram-scale flow synthesis of a key chiral aldehyde precursor to the paroxetine intermediate.[4]
Objective: To synthesize the chiral aldehyde, a precursor to ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, via a solvent-free, organocatalytic conjugate addition in a continuous flow system.
Materials:
-
4-fluorocinnamaldehyde
-
Dimethyl malonate
-
Solid-supported organocatalyst (e.g., a chiral diarylprolinol silyl ether immobilized on a polymer support)
-
Continuous flow reactor setup (pump, packed-bed reactor with the catalyst, back-pressure regulator)
Procedure:
-
Pack a column reactor with the solid-supported organocatalyst.
-
Prepare a neat (solvent-free) mixture of 4-fluorocinnamaldehyde and dimethyl malonate.
-
Pump the reaction mixture through the heated catalyst bed (e.g., at 60 °C) at a defined flow rate to achieve the desired residence time (e.g., 20 minutes).
-
Collect the output from the reactor.
-
The crude product, the chiral aldehyde, is obtained after removal of unreacted starting materials by evaporation.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Results: This method has been reported to produce the chiral aldehyde with up to 97% ee and in high yield (84% isolated).[4] The productivity can be outstanding, with reported values of 2.47 g/h of pure product.[4]
Visualization of Synthetic Pathways
General Synthetic Scheme
Caption: Workflow for the continuous flow synthesis of the paroxetine intermediate.
Conclusion and Future Outlook
The synthesis of the key chiral intermediate for paroxetine showcases the remarkable progress in synthetic organic chemistry. While classical resolution methods are still viable, they are increasingly being supplanted by more efficient and sustainable asymmetric strategies.
For industrial-scale production, the organocatalytic continuous flow process stands out as a particularly promising route. [4][5]Its high productivity, low environmental impact, and potential for automation align well with the principles of modern, green chemistry. Asymmetric hydrogenation also remains a powerful and well-established technique, especially as more efficient and cost-effective catalysts are developed.
The choice of the optimal synthetic strategy will ultimately depend on a variety of factors, including the scale of production, available infrastructure, cost of raw materials and catalysts, and regulatory considerations. This guide provides a framework for evaluating these different approaches, empowering researchers and drug development professionals to make informed decisions that balance economic viability with scientific innovation and environmental responsibility.
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Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. (2019). National Institutes of Health. [Link]
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Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. (Date unavailable). Chemical & Pharmaceutical Bulletin. [Link]
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Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. (Date unavailable). PubMed. [Link]
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- 4. Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101974604A - Method for preparing paroxetine intermediate by enzyme resolution in ionic liquid - Google Patents [patents.google.com]
A Comparative Guide to the Stability of Pharmaceutical Salts: The Case of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
In the journey of transforming a promising chemical entity into a viable drug product, the selection of an optimal salt form is a pivotal decision.[1][2] This choice can profoundly influence a drug's solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for a comparative stability study of different pharmaceutical salts of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a key intermediate in the synthesis of certain selective serotonin reuptake inhibitors (SSRIs).[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for evaluating and selecting the most stable salt form of this piperidine derivative.[5][6]
The Critical Role of Salt Selection
The parent compound, ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, possesses a basic nitrogen atom within its piperidine ring, making it an ideal candidate for salt formation.[7] Converting this free base into a salt can mitigate potential liabilities such as poor solid-state properties or chemical instability.[8] For instance, the protonation of the amine can enhance chemical stability by reducing its susceptibility to oxidation.[9]
This guide will outline a hypothetical comparative study of four common and pharmaceutically acceptable salts: Hydrochloride (HCl) , Hydrobromide (HBr) , Mesylate (CH₃SO₃H) , and L-Tartrate (C₄H₆O₆) . The selection of these counterions is based on their successful track record in approved pharmaceutical products and their diverse physicochemical properties.
Experimental Workflow for Comparative Stability Analysis
A systematic approach is crucial for an effective salt selection process. The following workflow outlines the key stages of the comparative stability study.
Caption: Figure 1: Overall Workflow for Comparative Salt Stability Study.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Salt Synthesis and Characterization
Objective: To prepare the selected salts and confirm their chemical structure.
Protocol:
-
Dissolution: Dissolve one molar equivalent of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol free base in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Acid Addition: Slowly add one molar equivalent of the respective acid (hydrochloric acid, hydrobromic acid, methanesulfonic acid, or L-tartaric acid) dissolved in the same solvent, with stirring.
-
Crystallization: Allow the mixture to stir at room temperature. If precipitation does not occur, cooling or the addition of an anti-solvent (e.g., n-heptane) may be required to induce crystallization.
-
Isolation and Drying: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum at a controlled temperature (e.g., 40°C) to a constant weight.
-
Characterization: Confirm the identity and purity of each salt using standard analytical techniques such as ¹H NMR, FT-IR spectroscopy, and elemental analysis.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid-state properties of pharmaceutical salts.[8][10]
3.2.1. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, assess crystallinity, and detect polymorphism. A higher melting point is often indicative of greater lattice energy and potentially higher stability.[9][8]
Protocol:
-
Accurately weigh 2-5 mg of the salt sample into a non-hermetic aluminum pan.
-
Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.
3.2.2. Thermogravimetric Analysis (TGA)
Objective: To evaluate thermal stability and determine the presence of residual solvents or water (hydrates).[11]
Protocol:
-
Accurately weigh 5-10 mg of the salt sample into a ceramic or platinum TGA pan.
-
Heat the sample at a constant rate of 10°C/min under a nitrogen purge.
-
Record the weight loss as a function of temperature. Significant weight loss before the decomposition temperature may indicate the presence of solvates or hydrates.
Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can impact the stability, flowability, and processing of a drug substance.[][13][14]
3.3.1. Dynamic Vapor Sorption (DVS)
Objective: To quantify the moisture uptake of each salt under varying relative humidity (RH) conditions.
Caption: Figure 2: DVS Experimental Workflow.
Protocol:
-
Place approximately 10-20 mg of the salt sample onto the DVS microbalance.
-
Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.
-
Initiate a pre-defined humidity program: increase the RH from 0% to 90% in 10% increments, followed by a decrease from 90% back to 0% RH.
-
At each RH step, allow the sample to equilibrate until the rate of weight change over time ( dm/dt ) is negligible (e.g., < 0.002% per minute).
-
Plot the percentage change in mass against the target RH to generate sorption and desorption isotherms.
Long-Term and Accelerated Stability Studies
These studies are performed according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period for the drug substance.[15][16][17][18]
Objective: To assess the chemical stability of the salts over time under defined storage conditions.
Protocol:
-
Package the salt samples in suitable containers that are inert and impermeable to moisture.
-
Place the samples in stability chambers maintained at the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[15][16]
-
Analyze the withdrawn samples for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay and Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Water Content: By Karl Fischer titration, especially for salts showing hygroscopicity.
-
Comparative Data and Interpretation
The following tables present hypothetical data to illustrate how the results of these experiments would be compiled for comparison.
Table 1: Physicochemical Properties of Different Salts
| Salt Form | Melting Point (°C) (DSC Onset) | Decomposition Temp (°C) (TGA Onset) | Appearance |
| Free Base | 85.2 | 210.5 | White Crystalline Solid |
| Hydrochloride | 195.4 | 225.8 | White Crystalline Solid |
| Hydrobromide | 188.7 | 220.1 | Off-white Crystalline Solid |
| Mesylate | 155.6 | 235.3 | White Crystalline Solid |
| L-Tartrate | 172.1 | 215.7 | White Crystalline Solid |
Table 2: Hygroscopicity Data (DVS at 25°C)
| Salt Form | Moisture Uptake at 80% RH (%) | Hygroscopicity Classification* | Hysteresis |
| Free Base | 0.15 | Slightly Hygroscopic | Low |
| Hydrochloride | 2.5 | Hygroscopic | Moderate |
| Hydrobromide | 3.8 | Hygroscopic | Moderate |
| Mesylate | 0.8 | Slightly Hygroscopic | Low |
| L-Tartrate | 1.2 | Slightly Hygroscopic | Low |
*Based on European Pharmacopoeia classification.
Table 3: Accelerated Stability Data (6 Months at 40°C / 75% RH)
| Salt Form | Initial Purity (%) (HPLC) | Final Purity (%) (HPLC) | Total Impurities (%) | Appearance Change |
| Free Base | 99.8 | 98.5 | 1.5 | Slight discoloration |
| Hydrochloride | 99.9 | 99.1 | 0.9 | Deliquescence |
| Hydrobromide | 99.8 | 98.9 | 1.1 | Deliquescence |
| Mesylate | 99.9 | 99.8 | 0.2 | No change |
| L-Tartrate | 99.9 | 99.6 | 0.4 | No change |
Interpretation of Hypothetical Data:
-
Thermal Stability: The hydrochloride and hydrobromide salts exhibit high melting points, suggesting strong crystal lattice forces. The mesylate salt, while having a lower melting point, shows the highest thermal decomposition temperature, indicating excellent intrinsic thermal stability.[9]
-
Hygroscopicity: The hydrochloride and hydrobromide salts are classified as hygroscopic, which is a significant disadvantage as it can lead to handling issues and potential chemical degradation.[1][] The mesylate and L-tartrate salts, similar to the free base, are only slightly hygroscopic, which is a much more desirable profile.
-
Chemical Stability: The accelerated stability data is the most discriminating. The mesylate salt demonstrates superior chemical stability with minimal degradation. The hydrochloride and hydrobromide salts show significant physical changes (deliquescence) and higher levels of degradation, likely exacerbated by their hygroscopicity. The L-tartrate salt is also quite stable, though slightly less so than the mesylate.
Caption: Figure 3: Decision Tree for Optimal Salt Selection.
Conclusion
Based on this hypothetical comparative study, the mesylate salt emerges as the most promising candidate for further development. It combines excellent chemical stability under accelerated conditions, low hygroscopicity, and high thermal stability. While the hydrochloride salt offers a high melting point, its hygroscopic nature presents a significant risk to the stability and handling of the final drug product.
This guide underscores the necessity of a multi-faceted, data-driven approach to salt selection. By systematically evaluating key stability-indicating properties, drug developers can make informed decisions, mitigating risks and increasing the probability of a successful and robust drug product.
References
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
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Die Pharmazie. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More?. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
Molecules. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
- Google Patents. (n.d.). CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
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ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
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ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
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PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]
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Dovepress. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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Journal of Pharmaceutical Investigation. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. Retrieved from [Link]
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PubMed. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
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NIH. (n.d.). [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate. Retrieved from [Link]
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NIH. (2023). Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2006). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
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ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]
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A Comparative Guide to the Optical Rotation of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol and Its Stereoisomers
This guide provides an in-depth technical analysis of the optical rotation of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Paroxetine.[1] We will explore the principles behind optical activity, present a detailed experimental protocol for its quantification using polarimetry, and compare the optical rotation of the levorotatory (3S,4R) enantiomer with its dextrorotatory (3R,4S) counterpart and the optically inactive racemic mixture. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of stereoisomer characterization and its implications for pharmaceutical quality and efficacy.
The Significance of Chirality and Optical Rotation in Drug Development
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they often share identical physical properties such as melting point and solubility, they can exhibit profound differences in their pharmacological activity.[2] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Consequently, the ability to selectively synthesize and analytically distinguish between enantiomers is paramount in the pharmaceutical industry.
Optical rotation is a unique physical property of chiral molecules that allows for their differentiation. When plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration. The dextrorotatory isomer, denoted by (+) or d, rotates the plane of polarized light clockwise, while the levorotatory isomer, denoted by (-) or l, rotates it counter-clockwise.[3]
The International Council for Harmonisation (ICH) guidelines underscore the importance of controlling the stereochemical purity of drug substances.[1] Enantiomers are often considered as distinct impurities that must be monitored and controlled within strict limits. Polarimetry is a fundamental technique employed to ascertain the enantiomeric purity of a chiral drug substance by measuring its optical rotation.
Quantifying Optical Rotation: A Detailed Experimental Protocol
The measurement of optical rotation is performed using a polarimeter. The following protocol is a comprehensive, self-validating system for the accurate determination of the specific rotation of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, grounded in principles outlined in the United States Pharmacopeia (USP) General Chapter <781> Optical Rotation.[4]
Instrumentation and Materials
-
Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589 nm).
-
Polarimeter Tube: A 1 dm (100 mm) tube, meticulously cleaned and dried.
-
Solvent: Methanol (MeOH), HPLC grade or equivalent.
-
Analytical Balance: Calibrated to four decimal places.
-
Volumetric Flask: 10 mL, Class A.
-
Pipettes: Calibrated and appropriate for solvent transfer.
-
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol: The sample to be analyzed.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Ensure the polarimeter is clean and placed on a stable, vibration-free surface.
-
Turn on the sodium lamp and allow it to stabilize for at least 30 minutes to ensure a consistent monochromatic light source.
-
Calibrate the instrument by first taking a blank reading with the polarimeter tube filled with the solvent (methanol). The reading should be zeroed. This step is crucial to negate any optical rotation contribution from the solvent or the instrument itself.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
-
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark. Ensure the solution is thoroughly mixed to achieve homogeneity. This creates a solution with a concentration (c) of approximately 1 g/100 mL.
-
-
Measurement:
-
Rinse the polarimeter tube with a small amount of the prepared sample solution two to three times.
-
Carefully fill the polarimeter tube with the sample solution, ensuring there are no air bubbles in the light path. Air bubbles will scatter the light and lead to erroneous readings.
-
Place the filled tube in the polarimeter.
-
Measure the optical rotation of the sample solution. Record the observed rotation (α) in degrees. Modern polarimeters will provide a direct digital readout.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is a standardized measure of a compound's optical activity. It is calculated using the following formula:
[α]D20 = (100 × α) / (l × c)
Where:
-
[α]D20 is the specific rotation at 20°C using the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/100 mL.
-
-
System Suitability and Self-Validation
To ensure the trustworthiness of the results, the following checks should be performed:
-
Blank Measurement: The blank reading with the solvent should be stable and close to zero.
-
Standard Verification: Periodically measure the optical rotation of a certified reference standard with a known specific rotation to verify the instrument's accuracy.
-
Replicate Measurements: For critical applications, prepare and measure the sample in triplicate to assess the precision of the method. The relative standard deviation (RSD) of the measurements should be within an acceptable range (typically ≤ 2%).
Comparative Analysis of Stereoisomers
The optical rotation of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol and its related stereoisomers provides a clear demonstration of the principles of chirality.
| Compound Name | Stereochemistry | Expected Specific Rotation [α]D20 (c=1 in MeOH) | Optical Activity |
| (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | Levorotatory | -36° to -39° | Optically Active |
| (3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | Dextrorotatory | +36° to +39° (inferred) | Optically Active |
| (±)-trans-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | Racemic Mixture | 0° | Optically Inactive |
| (3S,4R)-1-Methyl-4-phenyl-3-piperidinemethanol | Levorotatory | Data not available | Optically Active |
Note: The specific rotation of the (3R,4S) enantiomer is inferred to be equal in magnitude and opposite in sign to the (3S,4R) enantiomer, as is characteristic of enantiomeric pairs.[3]
Experimental Workflow and Stereoisomeric Relationships
The following diagrams illustrate the experimental workflow for quantifying optical rotation and the relationship between the compared stereoisomers.
Caption: Experimental workflow for the quantification of optical rotation.
Caption: Relationship between the stereoisomers of 4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
Conclusion: The Imperative of Stereochemical Control
The quantification of optical rotation is a critical analytical tool in the development and manufacturing of chiral pharmaceuticals. As demonstrated with (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, a seemingly subtle difference in the three-dimensional arrangement of atoms leads to a distinct and measurable physical property. This property is not merely an academic curiosity; it is a direct reflection of the stereochemical purity of the substance, which in turn has profound implications for its biological activity and safety profile.
For researchers and drug development professionals, a comprehensive understanding of polarimetry and the principles of optical activity is essential for ensuring the quality, consistency, and efficacy of chiral drug candidates. The methodologies and comparative data presented in this guide provide a solid foundation for the rigorous stereochemical characterization required in a regulated pharmaceutical environment.
References
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-
Chem-Impex. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]
- Chemistry LibreTexts. (2020, May 30). 6.7: Optical Activity and Racemic Mixtures.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
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Pharmaguideline. (n.d.). SOP for Calibration of Polarimeter. Retrieved from [Link]
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- Polarimeter Standard Oper
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- Wikipedia. (n.d.).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
For researchers and drug development professionals, the integrity of scientific pursuit extends to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a chiral piperidine derivative frequently utilized as a synthetic intermediate. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a white to off-white solid with the following key identifiers:
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | |
| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects |
The piperidine moiety suggests that the compound is basic and may be incompatible with strong acids and oxidizing agents[2]. The fluorophenyl group indicates its classification as a fluorinated organic compound, which necessitates special consideration for environmental disposal due to the persistence of some organofluorine compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards. The potential for serious eye damage dictates the mandatory use of appropriate eye protection.
-
Eye Protection: Chemical safety goggles are the minimum requirement. Given the risk of serious eye damage (H318), a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection: While not typically required for handling small quantities of the solid in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a potential for aerosolization or if handling the compound outside of a fume hood.
Spill Management: A Proactive Approach
A well-defined spill response plan is a cornerstone of laboratory safety. For ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, which is a solid, the primary concern is preventing dispersal and subsequent contamination.
For a minor spill (a few grams) within a fume hood:
-
Alert personnel: Inform others in the immediate vicinity of the spill.
-
Don appropriate PPE: As outlined in Section 2.
-
Contain the spill: Gently cover the solid spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals. This prevents the powder from becoming airborne.
-
Collect the material: Carefully scoop the mixture into a clearly labeled, sealable waste container. Use non-sparking tools to avoid ignition sources.
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Label waste: The container with the spilled material and cleanup debris must be labeled as "Hazardous Waste" and include the full chemical name.
For a major spill (larger quantities or outside of a fume hood):
-
Evacuate the area: Immediately alert all personnel and evacuate the laboratory.
-
Isolate the spill: Close the laboratory doors and prevent unauthorized entry.
-
Seek assistance: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is its classification as a hazardous waste due to its toxicity.
Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on its GHS classification (H302 and H411), this compound is considered a toxic hazardous waste.
-
RCRA Waste Code: While a specific P- or U-list code is not explicitly assigned, its toxic nature would likely classify it under a D002 (Toxicity Characteristic) waste code if it leaches specific toxic constituents under testing, or more broadly as a state-regulated toxic waste. It is imperative to consult with your institution's EHS department for the precise waste code assignment, as local regulations may vary.
-
Segregation: This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams. It should be collected in a designated hazardous waste container.
Waste Collection and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol," and the associated hazards (e.g., "Toxic"). The accumulation start date must also be clearly marked on the label.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
Final Disposal
-
Licensed Waste Hauler: The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and transportation of the waste.
-
Incineration: High-temperature incineration is the preferred method of disposal for many organic compounds, as it ensures complete destruction.
-
Landfill Prohibition: Due to its aquatic toxicity, this compound should not be disposed of in a landfill.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Sources
Navigating the Safe Handling of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol: A Guide for Laboratory Professionals
The responsible advancement of pharmaceutical research necessitates an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling and disposal of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. By moving beyond mere compliance and fostering a deep understanding of the "why" behind these safety protocols, we aim to empower researchers to maintain a secure laboratory environment.
Hazard Assessment: Understanding the Risks
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, also known as ent-Paroxol, presents several potential hazards that demand careful management. According to safety data sheets, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1].
-
A cause of skin irritation (Skin corrosion/irritation, Category 2)[1].
-
A cause of serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1].
-
Potentially causing respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1].
Furthermore, upon combustion, it can release hazardous substances including carbon oxides, hydrogen fluoride, and nitrogen oxides[2]. The presence of a fluorophenyl group also places this compound within the broader class of fluorinated organic compounds, which are known for their environmental persistence[3][4].
| Hazard | GHS Classification | Associated Risks |
| Oral Toxicity | Category 4 | Harmful if ingested. |
| Skin Irritation | Category 2 | Causes redness, and potential inflammation upon contact. |
| Eye Irritation | Category 2A | Can cause significant, but reversible, eye damage. |
| Respiratory Irritation | Category 3 | May cause coughing, sneezing, and shortness of breath if inhaled. |
| Combustion Products | Not Applicable | Formation of toxic gases (CO, CO2, NOx, HF) in a fire. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. The selection of appropriate PPE is contingent on the scale and nature of the operation.
Hand Protection
Recommended: Chemical-resistant gloves.
-
Rationale: To prevent skin contact and subsequent irritation. Given that this is a substituted piperidine, which can be absorbed through the skin, robust hand protection is non-negotiable.
-
Specifics: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Eye and Face Protection
Recommended: Safety glasses with side shields or a face shield.
-
Rationale: To protect against splashes that could cause serious eye irritation.
-
Specifics: At a minimum, safety glasses with side shields should be worn. When there is a higher risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield worn over safety glasses is required.
Skin and Body Protection
Recommended: A standard laboratory coat is mandatory. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised.
-
Rationale: To protect the skin from accidental contact and contamination of personal clothing.
-
Specifics: Ensure the lab coat is fully buttoned. Protective clothing should be removed promptly if it becomes contaminated[5].
Respiratory Protection
Recommended: Generally not required for small-scale use in a well-ventilated area.
-
Rationale: The risk of respiratory irritation is primarily associated with the generation of dust or aerosols.
-
Specifics: If you are working with a powdered form of the compound or there is a potential for aerosolization, and local exhaust ventilation (such as a fume hood) is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol will minimize the risk of exposure.
Preparation
-
Designate a Workspace: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before you begin.
-
Don PPE: Put on your lab coat, safety glasses, and gloves. If a higher level of protection is warranted, don a face shield and/or chemical-resistant apron.
Handling
-
Dispensing: When weighing the solid, do so in a manner that minimizes dust generation. A weigh boat or paper is recommended.
-
Transfers: Use a spatula for solid transfers and appropriate glassware for liquid transfers to minimize the risk of spills.
-
Heating: If heating is required, do so in a well-ventilated area and use a heating mantle or oil bath with temperature control to avoid overheating and decomposition.
Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Doffing PPE: Remove your PPE in the reverse order you put it on, being careful to avoid contaminating your skin. Dispose of gloves and any other disposable PPE in the designated waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.
Disposal Plan: Responsible Management of Chemical Waste
The fluorinated nature of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol necessitates a careful and compliant disposal strategy. These "forever chemicals" can persist in the environment, making proper disposal a critical responsibility[4].
Waste Segregation
-
Solid Waste: Any unused compound and grossly contaminated items (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound and any rinseates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated solid waste container.
Disposal Method
-
Licensed Disposal: All waste containing ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol must be disposed of through a licensed hazardous waste disposal company.
-
High-Temperature Incineration: Due to the stability of the carbon-fluorine bond, high-temperature incineration is the preferred method for the destruction of fluorinated organic compounds[3]. This should be carried out at a facility permitted to handle such waste.
-
Do Not: Never dispose of this chemical down the drain or in the regular trash.
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
